molecular formula C18H18N8O7S3 B1232239 Ceftriaxone CAS No. 73384-59-5

Ceftriaxone

Número de catálogo: B1232239
Número CAS: 73384-59-5
Peso molecular: 554.6 g/mol
Clave InChI: VAAUVRVFOQPIGI-SPQHTLEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ceftriaxone is a semisynthetic, broad-spectrum third-generation cephalosporin antibiotic for research applications . Its primary mechanism of action is bactericidal, achieved through the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, which disrupts the final transpeptidation step of peptidoglycan synthesis. This action results in the formation of defective cell walls and ultimately leads to bacterial cell lysis and death . This compound is notable for its stability against hydrolysis by many beta-lactamases, including penicillinases and cephalosporinases . In research settings, this compound is valued for its broad spectrum of activity against a range of Gram-positive and Gram-negative aerobic and some anaerobic bacteria . Its potent activity against Gram-negative organisms is particularly relevant for studies involving multi-drug resistant Enterobacteriaceae . A novel and emerging area of investigation is the application of this compound and its metal complexes as Quorum Sensing Inhibitors (QSI). Studies have shown that at sub-inhibitory concentrations (sub-MIC), this compound can effectively suppress virulence factors in Pseudomonas aeruginosa strains, such as biofilm formation, hemolysin production, protease activity, and pyocyanin production, without affecting bacterial viability . This presents a promising non-bactericidal approach to mitigating bacterial pathogenicity . This compound is supplied as a white to yellowish-orange crystalline powder . It is readily soluble in water . Researchers should note that this product is labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic procedures in humans or animals. Proper safety data sheets should be consulted prior to use.

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-SPQHTLEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104376-79-6 (di-hydrochloride salt), 74578-69-1 (di-hydrochloride salt, hemiheptahydrate)
Record name Ceftriaxone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022773
Record name Ceftriaxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceftriaxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.05e-01 g/L
Record name Ceftriaxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73384-59-5
Record name Ceftriaxone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73384-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftriaxone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftriaxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftriaxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceftriaxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTRIAXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75J73V1629
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceftriaxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>155 °C, > 155 °C
Record name Ceftriaxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftriaxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Action of Ceftriaxone in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam family of antibiotics, its bactericidal action is primarily mediated through the inhibition of bacterial cell wall synthesis, a process crucial for bacterial integrity and survival.[1][3][4] This technical guide provides a detailed exploration of the molecular mechanisms underpinning this compound's antibacterial activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

The Primary Target: Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes located in the cytoplasmic membrane.[1][3] These enzymes, particularly the transpeptidases, are essential for the final steps of peptidoglycan synthesis.[1][5] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell wall.[1][6]

This compound's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[1][5] This structural similarity allows this compound to act as a suicide inhibitor, binding to the active site of PBPs and forming a stable, covalent acyl-enzyme intermediate.[7][8] This irreversible binding inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1][3][5]

Binding Affinity of this compound to Specific PBPs

The efficacy of this compound against different bacterial species is largely determined by its binding affinity to their specific PBPs. High-molecular-weight PBPs are generally the primary lethal targets for β-lactam antibiotics. In Escherichia coli, this compound has been shown to have a high affinity for PBP2 and PBP3.[9][10] Inhibition of PBP3 leads to the formation of filamentous cells as cell division is blocked, while inhibition of PBP2 results in the formation of spherical or ovoid cells due to the loss of cell shape maintenance.[10] The combined inhibition of these essential PBPs is a key factor in this compound's potent bactericidal activity.

Bacterial SpeciesPBPIC50 (μg/mL)Reference
Escherichia coli K12PBP2Saturated at concentrations maintained in plasma for 8h after a 1g infusion[9]
PBP3Saturated at concentrations maintained in plasma for 8h after a 1g infusion[9]
Staphylococcus aureus ATCC 29213 (MSSA)PBP10.1[11]
PBP20.049[11]
PBP30.034[11]
PBP4>1[11]
Streptococcus pneumoniae 1076 (Penicillin-Susceptible)PBP1A<0.25[12]
PBP2X<0.25[12]
PBP2B> ceftaroline, this compound showed lower affinity[12]

Inhibition of Cell Wall Synthesis and Subsequent Lysis

The inactivation of PBPs by this compound disrupts the delicate balance between cell wall synthesis and degradation.[4] While peptidoglycan synthesis is halted, the activity of bacterial autolysins, enzymes that degrade the cell wall, continues.[13] This leads to a progressive weakening of the cell wall, rendering the bacterium osmotically unstable.[4] In a hypotonic environment, this osmotic instability results in cell swelling and eventual lysis, leading to bacterial death.[4][5]

Ceftriaxone_Mechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space / Cell Wall cluster_cytoplasm Cytoplasm This compound This compound PBPs Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidases) This compound->PBPs Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis PBPs->Cell_Lysis Inhibition leads to weakened cell wall Peptidoglycan_integrity Cell Wall Integrity Peptidoglycan_synthesis->Peptidoglycan_integrity Maintains Autolysins Autolysins Autolysins->Peptidoglycan_integrity Degrades Autolysins->Cell_Lysis Unopposed activity contributes to lysis Peptidoglican_integrity Peptidoglican_integrity Peptidoglican_integrity->Cell_Lysis Prevents

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Assessment of this compound's Antibacterial Activity

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation.[14] MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics in assessing the potency of an antibiotic against a population of a specific bacterial species.

Bacterial SpeciesMIC50 (μg/mL)MIC90 (μg/mL)Reference
Escherichia coli≤0.25≤0.25[15]
Klebsiella pneumoniae≤0.251[15]
Proteus mirabilis≤0.25≤0.25[15]
Staphylococcus aureus (Methicillin-Susceptible)2.04.0[16]
Streptococcus pneumoniae (Penicillin-Susceptible)0.030.06[9]
Streptococcus pneumoniae (Penicillin-Intermediate)0.251.0[9]
Streptococcus pneumoniae (Penicillin-Resistant)1.02.0[9]
Haemophilus influenzae≤0.004≤0.004[16]
Neisseria gonorrhoeae≤0.001≤0.001[16]
Salmonella Typhi0.1258[17]
Salmonella Paratyphi A0.1252[17]
Pseudomonas aeruginosa8.032.0[16]
Acinetobacter spp.8.016.0[16]

Experimental Protocols

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent penicillin derivative like Bocillin FL) for binding to PBPs.

PBP_Binding_Assay cluster_prep Sample Preparation cluster_assay Competitive Binding cluster_detection Detection and Analysis start Bacterial Culture (e.g., E. coli) harvest Harvest Cells (Centrifugation) start->harvest lyse Cell Lysis (e.g., Sonication) harvest->lyse membrane_prep Isolate Membranes (Ultracentrifugation) lyse->membrane_prep incubation Incubate Membranes with: - Varying concentrations of this compound - Fixed concentration of Labeled Penicillin (e.g., Bocillin FL) membrane_prep->incubation sds_page SDS-PAGE incubation->sds_page detection Detect Labeled PBPs (Fluorography or Fluorescence Scan) sds_page->detection quantification Quantify Band Intensity detection->quantification ic50 Calculate IC50 quantification->ic50

Figure 2: Experimental workflow for a competitive PBP binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

    • Remove unbroken cells and cellular debris by low-speed centrifugation.

    • Isolate the cell membranes by ultracentrifugation of the supernatant.

    • Wash the membrane pellet and resuspend it in a suitable buffer. The protein concentration should be determined.

  • Competitive Binding Reaction:

    • In separate tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for a specific time at a defined temperature (e.g., 10 minutes at 35°C).

    • Add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) to each tube and incubate for another defined period (e.g., 30 minutes at 35°C).

    • Stop the reaction by adding a saturating concentration of an unlabeled β-lactam (e.g., penicillin G).

  • Detection and Analysis:

    • Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of labeled PBP as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin to a specific PBP.

Analysis of Bacterial Cell Wall Composition by HPLC

This method is used to analyze the changes in peptidoglycan structure after treatment with this compound, providing insights into the specific enzymatic steps that are inhibited.

Muropeptide_Analysis cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis start Bacterial Culture (Control vs. This compound-treated) harvest Harvest Cells start->harvest lysis Cell Lysis (e.g., boiling in SDS) harvest->lysis sacculi_isolation Isolate Peptidoglycan Sacculi (Ultracentrifugation) lysis->sacculi_isolation digestion Digest Sacculi with Muramidase (e.g., Mutanolysin or Cellosyl) sacculi_isolation->digestion reduction Reduce Muropeptides (Sodium Borohydride) digestion->reduction hplc Separate Muropeptides by Reverse-Phase HPLC reduction->hplc detection Detect Muropeptides (UV absorbance at 205 nm) hplc->detection analysis Analyze Chromatogram and Quantify Muropeptide Species detection->analysis

Figure 3: Experimental workflow for HPLC analysis of muropeptides.

Detailed Methodology:

  • Isolation of Peptidoglycan Sacculi:

    • Grow bacterial cultures with and without sub-inhibitory concentrations of this compound.

    • Harvest the cells and resuspend them in a small volume.

    • Lyse the cells by adding the suspension to boiling sodium dodecyl sulfate (SDS) solution and continue boiling.[3]

    • Collect the insoluble peptidoglycan sacculi by ultracentrifugation.[3]

    • Wash the sacculi repeatedly with ultrapure water to remove SDS.

  • Enzymatic Digestion:

    • Resuspend the purified sacculi in a suitable buffer (e.g., sodium phosphate buffer, pH 4.9).

    • Digest the peptidoglycan into its constituent muropeptides by adding a muramidase, such as mutanolysin or cellosyl, and incubating overnight at 37°C.[1]

    • Inactivate the enzyme by boiling.

  • Sample Preparation for HPLC:

    • Centrifuge the digested sample to remove any insoluble material.

    • Reduce the muramic acid residues in the soluble muropeptides to muramitol by adding sodium borohydride.[1]

    • Adjust the pH of the sample to 3-4 with phosphoric acid.

  • HPLC Analysis:

    • Separate the muropeptides by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

    • Use a gradient of an appropriate buffer system (e.g., sodium phosphate with increasing concentrations of methanol).

    • Detect the eluted muropeptides by their absorbance at 205 nm.

    • Identify and quantify the different muropeptide species by comparing their retention times to known standards and integrating the peak areas.

Conclusion

This compound's potent bactericidal activity is a direct consequence of its ability to selectively and irreversibly inhibit essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis. A thorough understanding of its mechanism of action at the molecular level, supported by quantitative data on PBP binding affinities and MIC values, is fundamental for its effective clinical use and for the development of novel antibacterial agents to combat the growing challenge of antibiotic resistance. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the intricate interactions between β-lactam antibiotics and their bacterial targets.

References

The Genesis of a Third-Generation Cephalosporin: A Technical History and Discovery of Ceftriaxone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone, a third-generation cephalosporin antibiotic, represents a significant milestone in the battle against bacterial infections. Its discovery and development were the culmination of a targeted research endeavor aimed at overcoming the limitations of earlier cephalosporins, particularly with respect to their spectrum of activity against Gram-negative bacteria and their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound. It details the key scientific breakthroughs, the structure-activity relationships that guided its synthesis, and the experimental methodologies employed in its evaluation. Quantitative data on its efficacy and pharmacokinetics are presented in structured tables, and its molecular interactions and the workflow of its discovery are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of antibacterial drug discovery.

A Historical Perspective: The Quest for a Superior Cephalosporin

The story of this compound begins with the broader history of cephalosporins, which were first isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium) by Giuseppe Brotzu in 1945.[1] The subsequent decades saw the development of first and second-generation cephalosporins, which were primarily effective against Gram-positive bacteria but had a limited spectrum against Gram-negative organisms and were susceptible to hydrolysis by β-lactamase enzymes.[2]

In the late 1970s, a dedicated research program at Hoffmann-La Roche was initiated with the goal of synthesizing a third-generation cephalosporin with enhanced stability against β-lactamases, a broader spectrum of activity against Gram-negative pathogens, and a pharmacokinetic profile that would allow for less frequent dosing. This research was built upon the growing understanding of the structure-activity relationships (SAR) of cephalosporins.

A pivotal breakthrough in this program was the systematic modification of the side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. The research focused on the introduction of a 3-heterocyclic-thiomethyl side chain. A significant finding was that the incorporation of an enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol substituent at the C-3 position conferred a remarkable resistance to certain β-lactamases, particularly those produced by Proteus species that were resistant to the first-generation cephalosporin, cephalothin.

The final piece of the puzzle was the modification of the acyl side chain at the C-7 position. The introduction of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl moiety proved to be the key to unlocking a potent and broad spectrum of activity. This specific side chain provided high affinity for the target enzymes in bacteria and further enhanced stability against β-lactamases. The culmination of these molecular modifications was the synthesis of this compound, which was patented in 1978 and received approval for medical use in 1982.[3] Its defining feature was an exceptionally long elimination half-life, allowing for once-daily administration, a significant advantage in clinical practice.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The final step in peptidoglycan synthesis is a transpeptidation reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[4]

This compound's mechanism of action involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound's primary targets are the high-molecular-weight PBPs, which are essential for the synthesis and remodeling of the peptidoglycan layer. In Gram-negative bacteria such as Escherichia coli, this compound shows a high affinity for PBP2 and PBP3.[5] In Neisseria gonorrhoeae, PBP2 is the critical target.

  • Acylation of the PBP Active Site: The strained β-lactam ring of this compound is a structural mimic of the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows this compound to bind to the active site of the PBP. The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Inhibition of Transpeptidation: The formation of this stable covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

  • Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakening of the cell wall. In the hypotonic environment of the host, this results in the influx of water, causing the bacterial cell to swell and eventually lyse, leading to cell death.

The downstream effects of PBP inhibition include the arrest of cell division, the formation of filamentous or spherical bacterial forms, and ultimately, cell lysis.

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to

Figure 1: Mechanism of action of this compound.

Quantitative Data

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates of a particular bacterial species.

Table 1: MIC90 Values of this compound against Key Pathogenic Bacteria

Bacterial SpeciesMIC90 (µg/mL)
Streptococcus pneumoniae (Penicillin-susceptible)≤0.25[6]
Streptococcus pneumoniae (Penicillin-resistant)2.0[6]
Haemophilus influenzae≤0.004[7]
Neisseria gonorrhoeae≤0.001[7]
Escherichia coli≤0.5-≤4[8]
Klebsiella pneumoniae≤0.5-≤4[8]
Proteus mirabilis≤0.5-≤4[8]
Staphylococcus aureus (Methicillin-susceptible)2.0[7]
Pseudomonas aeruginosa8.0-16[7]

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is a key contributor to its clinical success, particularly its long elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValue (after 1g IV dose)Reference
Cmax (Maximum Concentration) 151 µg/mL[9]
AUC (Area Under the Curve) 995 µg·h/mL[10]
t½ (Elimination Half-life) 5.8-8.7 hours[11]
Vd (Volume of Distribution) 9.0 L[9]
Protein Binding 85-95%[1]
Renal Excretion (unchanged) 33-67%[11]

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing

The determination of the in vitro activity of this compound during its development relied on standardized antimicrobial susceptibility testing methods.

Broth Microdilution Method (for MIC determination):

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted this compound are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vivo Efficacy Testing in Animal Models

Animal models of infection were crucial for evaluating the in vivo efficacy of this compound. A common model used is the mouse pneumonia model.

Mouse Pneumonia Model Protocol:

  • Induction of Immunosuppression (optional but common): To establish a more consistent and severe infection, mice are often rendered leukopenic by treatment with agents like cyclophosphamide.

  • Bacterial Challenge: Mice are anesthetized and intranasally inoculated with a standardized suspension of the pathogen of interest (e.g., Streptococcus pneumoniae).[3]

  • This compound Administration: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound, typically administered subcutaneously or intraperitoneally. Different dosage regimens can be tested.[5]

  • Monitoring and Endpoints: The primary endpoint is typically survival over a defined period (e.g., 7 days). Other endpoints can include the bacterial load in the lungs and blood at various time points, which is determined by sacrificing a subset of animals, homogenizing the tissues, and performing quantitative bacterial culture.[3]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A common approach is outlined below:

  • Synthesis of the 7-amino-3-thiolated Cephalosporin Core (7-ACT): The synthesis starts with 7-aminocephalosporanic acid (7-ACA). The acetyl group at the C-3 position is displaced by a nucleophilic substitution reaction with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) to yield 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT).[12]

  • Acylation of the 7-amino Group: The 7-amino group of 7-ACT is then acylated with an activated form of the C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. A common activating agent is 2-mercaptobenzothiazole, which forms a reactive thioester (AE-active ester).[12]

  • Purification and Salt Formation: The resulting this compound acid is then purified and converted to its disodium salt, which is the form used in pharmaceutical preparations.

Visualizing the Discovery and Action of this compound

Ceftriaxone_Discovery_Workflow cluster_discovery This compound Discovery Workflow Start Identify Need for New Cephalosporin SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies C3_Modification Modification of C-3 Side Chain (Introduction of Triazine Ring) SAR_Studies->C3_Modification C7_Modification Modification of C-7 Side Chain (Aminothiazole Methoxyimino Group) C3_Modification->C7_Modification Lead_Candidate Lead Candidate: this compound C7_Modification->Lead_Candidate In_Vitro_Testing In Vitro Testing (MIC determination) Lead_Candidate->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Figure 2: Workflow of this compound discovery.

Conclusion

The discovery of this compound stands as a testament to the power of rational drug design and a deep understanding of medicinal chemistry. Through meticulous structure-activity relationship studies, researchers were able to engineer a molecule with a unique combination of potent antibacterial activity, broad-spectrum coverage, β-lactamase stability, and an exceptionally long half-life. This technical guide has provided a detailed account of the historical context, the intricate mechanism of action, the quantitative measures of its efficacy, and the experimental methodologies that underpinned its development. For today's researchers and drug development professionals, the story of this compound offers valuable lessons in overcoming the challenges of antibiotic resistance and serves as an inspiration for the continued pursuit of novel antibacterial agents.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Ceftriaxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a sterile, semisynthetic, broad-spectrum third-generation cephalosporin antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Administered parenterally, it is distinguished by an exceptionally long plasma elimination half-life, allowing for once-daily dosing regimens in many indications.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies pertinent to this compound, intended for professionals in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7²-(Z)-(O-methyloxime), disodium salt, sesquaterhydrate.[4] Its structure features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with two principal side chains that determine its antimicrobial spectrum and pharmacokinetic profile. The syn-configuration of the methoxy oxime moiety confers notable stability against beta-lactamase enzymes.

G Chemical Structure of this compound This compound

Figure 1: Chemical Structure of this compound

Physicochemical Data

The key physicochemical properties of this compound sodium are summarized in the table below. This data is critical for formulation development, stability testing, and analytical method design.

PropertyValueReferences
Chemical Formula C₁₈H₁₆N₈Na₂O₇S₃•3.5H₂O[4]
Molecular Weight 661.59 g/mol [4]
Appearance White to yellowish-orange crystalline powder[4][5]
Solubility Readily soluble in water, sparingly soluble in methanol, very slightly soluble in ethanol.[4][5][6][7]
pH (1% aqueous solution) Approximately 6.7[4][5]
pKa 3.19, 4.17[8]
Sodium Content ~83 mg (3.6 mEq) per gram of this compound activity[4][5]

Pharmacology

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process is mediated through the binding of this compound to penicillin-binding proteins (PBPs), which are essential transpeptidases involved in the final step of peptidoglycan synthesis.[2][10] The beta-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the natural substrate for these enzymes.[2] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to the weakening of the cell wall and subsequent cell lysis.[1][2]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to Defective Cell Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate This compound This compound This compound->PBP Binds to and Inhibits

Figure 2: this compound's Mechanism of Action

Mechanism of Resistance

Bacterial resistance to this compound primarily occurs through three mechanisms:

  • Hydrolysis by beta-lactamases: Production of enzymes (penicillinases and cephalosporinases) that cleave the beta-lactam ring, inactivating the antibiotic.[9]

  • Alteration of penicillin-binding proteins (PBPs): Modifications in the structure of PBPs reduce their affinity for this compound.[9]

  • Decreased permeability: Changes in the bacterial outer membrane can restrict the entry of this compound into the cell.[9]

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by a long elimination half-life. It is not metabolized in the body and is excreted as an unchanged drug through both renal and biliary pathways.[3]

Pharmacokinetic Parameters in Healthy Adults
ParameterValue (after 1g IV dose)References
Elimination Half-Life (t½) 5.8 - 8.7 hours[3]
Peak Plasma Concentration (Cmax) ~151 µg/mL[11]
Apparent Volume of Distribution (Vd) 9.0 ± 1.1 L[10]
Plasma Clearance (CLp) 1,007 ± 130 mL/h[10]
Protein Binding Reversibly bound to albumin[9][12]
Renal Excretion (% of dose) 33 - 67%[3]
Biliary Excretion (% of dose) Remainder of the dose[3]

Adverse Drug Reactions

Common adverse effects include localized reactions at the injection site, gastrointestinal disturbances, and hypersensitivity reactions.[4] A significant, though less common, adverse event is neurotoxicity, which can manifest as encephalopathy, myoclonus, and seizures.[9][13]

Proposed Mechanism of Neurotoxicity

The neurotoxicity of beta-lactam antibiotics, including this compound, is thought to be mediated primarily through the antagonism of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[1][9] The structural similarity between the beta-lactam ring and the GABA neurotransmitter allows this compound to competitively inhibit GABA binding, leading to reduced inhibitory neurotransmission and a state of neuronal hyperexcitability.[1][13]

G cluster_synapse Synaptic Cleft GABA GABA (Neurotransmitter) GABA_Receptor GABA-A Receptor on Postsynaptic Neuron GABA->GABA_Receptor Binds to Neuron_Inhibition Neuronal Inhibition (Normal State) GABA_Receptor->Neuron_Inhibition Leads to Neurotoxicity Neuronal Hyperexcitability (Neurotoxicity) GABA_Receptor->Neurotoxicity Inhibition causes This compound This compound This compound->GABA_Receptor Competitively Inhibits

Figure 3: Proposed Mechanism of this compound-Induced Neurotoxicity

Experimental Protocols

Synthesis of this compound Sodium (One-Pot Method)

This protocol outlines a general one-pot synthesis method for this compound sodium, derived from common patent literature.

G 7-ACA 7-ACA & Triazine Ring in Organic Solvent A 7-ACT_sol Intermediate: 7-ACT (Organic Solution) 7-ACA->7-ACT_sol Condensation Reaction_Mix Add Organic Solvent B, Antioxidant, Water, and AE Active Ester 7-ACT_sol->Reaction_Mix Reaction React with Organic Base Reaction_Mix->Reaction Salification Add Sodium Acetate for Salt Formation Reaction->Salification Purification Decolorize, Filter, and Crystallize Salification->Purification Final_Product This compound Sodium Purification->Final_Product

Figure 4: General Workflow for this compound Sodium Synthesis

Methodology:

  • Step 1: Formation of 7-ACT: 7-amino-cephalosporanic acid (7-ACA) is reacted with a triazine ring compound in an organic solvent (e.g., dimethyl carbonate) in the presence of a catalyst to form 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). The product is typically retained as an organic solution.[2][14]

  • Step 2: Acylation: To the organic solution of 7-ACT, a second organic solvent, water, an antioxidant, and an activated ester of the side chain, such as 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid, thiobenzothiazole ester (AE active ester), are added.[2][14][15]

  • Step 3: Reaction and Salt Formation: The mixture is reacted in the presence of an organic base (e.g., triethylamine). Following the reaction, a salt-forming agent like sodium acetate is introduced to form this compound sodium.[14][15]

  • Step 4: Purification and Isolation: The aqueous phase is separated, decolorized with activated carbon, and filtered. A water-soluble organic solvent is then added to induce crystallization. The resulting crystals are washed and dried to yield the final this compound sodium product.[14][16]

Stability-Indicating HPLC Method

This method is designed to quantify this compound in the presence of its degradation products.

Chromatographic Conditions:

Parameter Condition References
Column C18 (e.g., 250 x 4.6 mm, 5 µm) [12][17]
Mobile Phase Mixture of an aqueous buffer (e.g., potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or ethanol). Example ratio: 77:23 (v/v) buffer:methanol. [8][12][17]
Flow Rate 0.9 - 1.15 mL/min [8][12]
Detection Wavelength 230 - 260 nm [8][12]
Injection Volume 10 - 20 µL [8][18]

| Column Temperature | Ambient or 25°C |[8] |

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 20-120 µg/mL).

  • Sample Preparation: Reconstitute the this compound for injection sample as directed. Dilute an appropriate volume with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Forced Degradation Study Protocol (as per ICH Guidelines)

Forced degradation studies are essential to establish the inherent stability of the drug substance and to develop stability-indicating analytical methods.[19][20]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water).[21]

  • Acid Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N HCl. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]

  • Alkaline Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N NaOH. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]

  • Oxidative Degradation: Mix a 2 mL aliquot of the stock solution with 10 mL of 5% H₂O₂. Allow to stand at room temperature for 1 hour.[21]

  • Photolytic Degradation: Expose a solution of the drug (e.g., 20 µg/mL) to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV/Vis light. A dark control sample should be stored under the same conditions but protected from light.[19][21][22]

  • Analysis: Analyze all stressed samples and a non-degraded control using a validated stability-indicating HPLC method (as described in 6.2).

  • Evaluation: Assess the percentage of degradation and ensure that the degradation product peaks are well-resolved from the parent drug peak. The target degradation is typically between 5-20%.[20]

Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of bacterial susceptibility to this compound.

G Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Placement Place this compound Disc (30 µg) on Agar Surface Plate_Inoculation->Disk_Placement Incubation Incubate at 37°C for 16-18 hours Disk_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Interpretation Interpret as Susceptible, Intermediate, or Resistant Measurement->Interpretation

Figure 5: Workflow for Disk Diffusion Susceptibility Testing

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23][24]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.[23][24]

  • Disk Application: Aseptically place a 30 µg this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.[23]

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[23]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results based on established clinical breakpoints (e.g., for many organisms, ≥21 mm is susceptible, 14-20 mm is intermediate, and ≤13 mm is resistant).[23]

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC).

Methodology:

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of a this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Each well will contain 100 µL of a specific antibiotic concentration.[25][26]

  • Prepare Inoculum: Dilute a standardized bacterial suspension (0.5 McFarland) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[25]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except for the sterility control well).[25]

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative/sterility control (broth only).[26]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[26][27]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[25][26]

Conclusion

This compound remains a cornerstone of antibacterial therapy due to its broad spectrum of activity and favorable pharmacokinetic profile. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological characteristics is paramount for its effective and safe use in clinical practice and for the development of new formulations and delivery systems. The experimental protocols provided herein offer a standardized framework for the analysis, stability testing, and microbiological evaluation of this critical antibiotic.

References

An In-Depth Technical Guide to the Ceftriaxone Synthesis Pathway and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone is a highly effective third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its complex multi-step synthesis is a subject of significant interest in medicinal and process chemistry. This technical guide provides a detailed examination of the core synthesis pathway of this compound, from the foundational starting material, Cephalosporin C, to the final active pharmaceutical ingredient. Key chemical transformations, including the formation of crucial intermediates such as 7-aminocephalosporanic acid (7-ACA) and 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT), are elucidated. Furthermore, this document explores the synthesis and antibacterial profiles of various this compound derivatives, including Schiff bases and metal complexes, offering insights into the structure-activity relationships that govern their efficacy. Detailed experimental protocols and tabulated quantitative data are presented to facilitate comprehension and replication by researchers in the field.

Introduction

This compound's clinical success is attributed to its potent bactericidal action, which involves the inhibition of bacterial cell wall synthesis, and its favorable pharmacokinetic profile, including a long elimination half-life that allows for once-daily dosing. The synthesis of this compound is a complex process that has been refined over the years to improve efficiency, yield, and purity. This guide will systematically dissect this synthesis, providing a granular look at the requisite precursors, reaction mechanisms, and experimental conditions. Additionally, the ongoing research into this compound derivatives aims to enhance its antimicrobial spectrum, overcome resistance mechanisms, and improve its therapeutic properties.

The Core Synthesis Pathway of this compound

The industrial synthesis of this compound is a convergent process that involves the preparation of two key intermediates, which are then coupled to form the final molecule. The overall pathway can be visualized as follows:

Ceftriaxone_Synthesis_Pathway cluster_0 Part 1: Synthesis of 7-ACA cluster_1 Part 2: Synthesis of TTZ cluster_2 Part 3: Synthesis of 7-ACT cluster_3 Part 4: Synthesis of the Activated Side Chain (MAEM) cluster_4 Part 5: Final Condensation and Salt Formation Cephalosporin C Cephalosporin C 7-ACA 7-ACA Cephalosporin C->7-ACA Enzymatic or Chemical Cleavage Starting Materials Simple Precursors TTZ 2,5-dihydro-6-hydroxy-2-methyl- 3-mercapto-5-oxo-1,2,4-triazine Starting Materials->TTZ 7-ACA_2 7-ACA 7-ACT 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl- 5-oxo-1,2,4-triazin-3-yl)thiomethyl]- 3-cephem-4-carboxylic acid 7-ACA_2->7-ACT TTZ_2 TTZ TTZ_2->7-ACT Side_Chain_Precursors Side Chain Precursors MAEM 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester Side_Chain_Precursors->MAEM 7-ACT_2 7-ACT Ceftriaxone_Acid This compound (Acid Form) 7-ACT_2->Ceftriaxone_Acid Condensation MAEM_2 MAEM MAEM_2->Ceftriaxone_Acid Ceftriaxone_Sodium This compound Sodium Ceftriaxone_Acid->Ceftriaxone_Sodium Salt Formation

Figure 1: Overall synthetic pathway of this compound.
Synthesis of 7-Aminocephalosporanic Acid (7-ACA)

7-ACA is the core bicyclic nucleus of most cephalosporin antibiotics. It is produced from the fermentation product, Cephalosporin C, through the cleavage of the D-α-aminoadipoyl side chain.

The environmentally friendly two-step enzymatic process is now widely used in industry.[1]

  • Oxidation: D-amino acid oxidase (DAAO) from the yeast Trigonopsis variabilis oxidizes the D-α-aminoadipoyl side chain of Cephalosporin C to α-ketoadipyl-7-ACA. This reaction also produces hydrogen peroxide as a byproduct.

  • Hydrolysis: The intermediate α-ketoadipyl-7-ACA is then hydrolyzed by glutaryl-7-ACA acylase (GLA), typically from a recombinant E. coli, to yield 7-ACA.

A molar yield of up to 85% for the conversion of Cephalosporin C to 7-ACA has been reported using this method.

  • Step 1: Oxidation of Cephalosporin C:

    • A solution of Cephalosporin C is prepared in an aqueous buffer at a pH of approximately 8.0.

    • Immobilized D-amino acid oxidase is added to the solution.

    • The reaction is carried out at a temperature of 20-25°C with gentle agitation.

    • The formation of keto-adipyl-7-aminocephalosporanic acid and its spontaneous conversion to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) in the presence of the generated hydrogen peroxide is monitored by HPLC.

  • Step 2: Hydrolysis of GL-7-ACA:

    • The solution containing GL-7-ACA is transferred to a second reactor.

    • Immobilized glutaryl-7-ACA acylase is added.

    • The reaction is maintained at a pH of 8.0 and a temperature of 20-25°C.

    • The conversion of GL-7-ACA to 7-ACA is monitored by HPLC.

    • Upon completion, the 7-ACA is isolated and purified, often through crystallization by adjusting the pH.

Synthesis of the 3-Position Side Chain: 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ)

The synthesis of the heterocyclic thiol that will form the C-3 side chain of this compound is a critical step.

A mixture of 6-methyl-3-thioxo-3,4-dihydro-[2][3][4]triazin-5-one (0.01 mol) and chloroacetic acid (0.01 mol) in the presence of sodium acetate (0.01 mol) is refluxed in acetic acid (40 mL) for 3 hours to afford 6-methyl-thiazolo[3,2-b][2][3][4]triazine-3,7-dione.[5] This intermediate can then be further reacted to yield TTZ.

Synthesis of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT)

7-ACT is formed by the condensation of 7-ACA with TTZ. This reaction involves the displacement of the acetoxy group at the C-3 position of 7-ACA by the thiol group of TTZ.

To synthesize 7-ACT, 7-ACA is reacted with TTZ in the presence of a catalyst such as BF3/acetonitrile.[6] The reaction is typically carried out in an organic solvent.

In a one-pot synthesis method, a catalyst like boric carbonic acid dimethyl ester complex trifluoride (25g) is dissolved in methylcarbonate (150ml). To this, triazine ring (15g) and 7-ACA (25g) are added, and the reaction is maintained at 30°C for 20 minutes. Following the reaction, water (120ml) is added, and the mixture is cooled to 5°C. After stirring and phase separation, the organic phase is washed twice with water to obtain the methylcarbonate phase of 7-ACT.[7]

Synthesis of the Activated 7-Position Side Chain

The side chain at the C-7 position is typically activated as a thioester, such as 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (MAEM), to facilitate its coupling with 7-ACT.[6]

Final Condensation and Salt Formation

The final step in the synthesis of this compound involves the acylation of the 7-amino group of 7-ACT with the activated side chain (MAEM). This is followed by the formation of the disodium salt to improve its solubility and stability for pharmaceutical use.

This compound is prepared from 7-ACT by condensation with MAEM using triethylamine as a catalyst.[6] After the reaction, the byproduct, 2-mercaptobenzothiazole, is removed by filtration. The filtrate is then treated with sodium acetate to yield this compound sodium.[6] A study on the mole ratio of reactants showed that a higher ratio of MAEM to 7-ACT can lead to a higher yield, with one study reporting a yield of 72.17% at a 1:2 mole ratio of 7-ACT to MAEM.[4]

This compound Derivatives

Modification of the this compound molecule has been explored to enhance its antibacterial activity, broaden its spectrum, and overcome resistance.

Ceftriaxone_Derivatives cluster_derivatives This compound Derivatives This compound This compound Schiff_Bases Schiff Bases This compound->Schiff_Bases Modification at 2-aminothiazolyl group Metal_Complexes Metal Complexes This compound->Metal_Complexes Coordination with metal ions Ester_Prodrugs Ester Prodrugs This compound->Ester_Prodrugs Esterification of carboxylic acid

Figure 2: Logical relationship of this compound and its derivatives.
Schiff Base Derivatives

Schiff bases of this compound have been synthesized by reacting the primary amino group on the 2-aminothiazolyl ring with various aldehydes. These derivatives have shown promising antibacterial activity.[8]

New Schiff bases can be synthesized from the condensation of this compound with terephthalaldehyde.[8] The resulting Schiff bases and their copper complexes have demonstrated improved antibacterial activity compared to the parent drug.[8]

Metal Complexes

This compound can act as a ligand, forming complexes with various metal ions. These metal complexes have been investigated for their potential to enhance antimicrobial activity.

This compound complexes can be prepared by refluxing a methanolic solution of this compound sodium salt with a methanolic solution of the corresponding metal chloride (e.g., MgCl₂, CuCl₂, FeCl₃·6H₂O, ZnCl₂, SeCl₄) for approximately 4 hours. The resulting colored precipitates are then filtered, washed with hot methanol, and dried.[9]

Ester Prodrugs

Esterification of the carboxylic acid group of this compound can lead to the formation of prodrugs. These prodrugs are designed to be inactive until they are hydrolyzed in the body to release the active this compound, potentially improving oral bioavailability or targeting specific tissues.

Quantitative Data

Table 1: Reaction Yields in this compound Synthesis
Reaction StepReactantsProductReported Yield (%)Reference(s)
Enzymatic ConversionCephalosporin C7-ACA85
Condensation7-ACT, MAEM (1:2 ratio)This compound72.17[4]
Table 2: Antibacterial Activity (MIC) of this compound and Its Derivatives
CompoundStaphylococcus aureus (MIC, µmol/ml)Escherichia coli (MIC, µmol/ml)Reference(s)
This compound0.05600.0140[2]
This compound-based Schiff base (H₂L,3)--[2]
Zn(II) complex of Schiff base (8)0.00480.0024[2]
This compoundMIC₅₀: 2.0 µg/mlMIC₉₀: ≤8 µg/ml[6]
This compoundMIC₉₀: ≤5 µg/ml-[10]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Conclusion

The synthesis of this compound is a testament to the advancements in synthetic and enzymatic chemistry. The pathway, while complex, has been optimized to produce this vital antibiotic on a large scale. The exploration of this compound derivatives continues to be a promising avenue for the development of new antibacterial agents with enhanced properties. The data and protocols presented in this guide offer a valuable resource for researchers and professionals dedicated to the field of antibiotic drug discovery and development. Further research into novel derivatives and more efficient synthetic routes will be crucial in the ongoing battle against bacterial infections and antimicrobial resistance.

References

A Comprehensive Review of the Neuroprotective Effects of Ceftriaxone: Mechanisms, Preclinical Evidence, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone, a third-generation β-lactam antibiotic, has garnered significant attention for its potent neuroprotective properties, extending far beyond its antimicrobial functions. Extensive preclinical research has demonstrated its efficacy in a wide array of neurological disorder models, including those for ischemic stroke, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. The primary mechanism underlying these effects is the upregulation of the glutamate transporter-1 (GLT-1), which enhances the clearance of synaptic glutamate, thereby mitigating excitotoxicity. Additionally, this compound exerts powerful anti-inflammatory, antioxidant, and anti-apoptotic effects. This technical guide provides an in-depth review of the molecular mechanisms, summarizes key preclinical findings with quantitative data, details common experimental protocols, and explores the translational landscape of this compound as a neuroprotective agent.

Core Neuroprotective Mechanisms of this compound

The neuroprotective capacity of this compound is multifaceted, stemming from its ability to modulate several key pathological pathways implicated in neuronal injury and death.

Upregulation of Glutamate Transporter-1 (GLT-1)

The most well-documented mechanism of this compound's neuroprotective action is its ability to increase the expression and activity of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2][3] GLT-1 is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[3][4] Dysregulation of glutamate homeostasis and subsequent excitotoxicity is a common pathological feature in many acute and chronic neurological diseases.[2][5] By enhancing GLT-1 expression, this compound effectively reduces extracellular glutamate levels, protecting neurons from excitotoxic damage.[3][6] This upregulation has been observed in various brain regions, including the hippocampus and striatum, across multiple animal models of neurological disorders.[6][7]

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to the progression of many neurodegenerative diseases. This compound has been shown to exert significant anti-inflammatory effects. In a rat model of traumatic brain injury, this compound treatment significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α).[8] Similarly, in models of Parkinson's disease and chronic cerebral hypoperfusion, this compound administration downregulated markers of microglial and astrocyte activation and decreased the expression of inflammatory proteins.[9][10] This anti-inflammatory role appears to be closely linked to its ability to modulate glutamate signaling.[11]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to significant neuronal damage. This compound has demonstrated potent antioxidant properties. In a rat model of neuropathic pain, this compound treatment protected against oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restoring levels of the antioxidant glutathione (GSH).[12][13] Similar antioxidant effects have been observed in models of whole-brain irradiation and chronic cerebral hypoperfusion, where this compound reduced neuronal loss by mitigating oxidative damage.[9][14][15]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway in many neurological disorders. This compound has been shown to modulate apoptotic pathways to promote neuronal survival. In a neuropathic pain model, this compound treatment attenuated the increase in the pro-apoptotic Bax/Bcl-2 ratio and reduced the levels of cleaved, active forms of caspases-3 and -9 in the spinal cord.[12] Pre-treatment with this compound also reduced the apoptotic index in animal models of brain ischemia.[1]

Other Potential Mechanisms

Emerging evidence suggests that this compound's neuroprotective effects may also involve other mechanisms:

  • Modulation of Brain-Derived Neurotrophic Factor (BDNF): Some studies report that this compound can upregulate and restore reduced levels of BDNF, a crucial neurotrophin for neuronal survival and plasticity.[1][11]

  • Reduction of Pathological Protein Aggregation: In models of Alzheimer's disease, this compound has been found to reduce the burden of amyloid-beta (Aβ) plaques.[16][17] It may also influence the metabolism and clearance of other toxic proteins like tau and α-synuclein.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes from various in vivo studies investigating the neuroprotective effects of this compound across different neurological disease models.

Table 1: Neuroprotective Effects of this compound in Stroke and Brain Injury Models

Animal ModelThis compound Dosage & RouteKey Quantitative FindingsReference(s)
Traumatic Brain Injury (Rat) 200 mg/kg, IV, single dose post-injuryAttenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced IL-1β, IFN-γ, and TNF-α levels. Upregulated GLT-1 expression.[8]
Traumatic Brain Injury (Rat) Daily treatment (dosage not specified)Attenuated brain edema and cognitive deficits. Reversed TBI-induced downregulation of GLT-1. Reduced autophagy marker LC3-II in the hippocampus.[18]
Global Brain Ischemia (Rat) 50, 100, 200 mg/kg, pre-treatmentDose-dependently prevented delayed neuronal death in the hippocampal CA1 area. Significantly increased GLT-1 mRNA and protein levels.[1][3]
Focal Cerebral Ischemia (Rat) 200 mg/kg for 5 daysSignificantly reduced infarct size. Enhanced GLT-1 expression in the dorsal striatum.[7]
Chronic Cerebral Hypoperfusion (Rat) Post-ischemia treatmentAttenuated white matter damage and MDA production. Reduced IL-1β and TNF-α production in the hippocampus. Increased expression of glial and neuronal glutamate transporters.[9]

Table 2: Neuroprotective Effects of this compound in Neurodegenerative Disease Models

Animal ModelThis compound Dosage & RouteKey Quantitative FindingsReference(s)
Alzheimer's Disease (APP/PS1 Mice) Treatment (dosage not specified)Alleviated cognitive deficits. Upregulated GLT-1, SNAT1, and VGLUT1/2 expression. Increased glutaminase activity.[2][19]
Alzheimer's Disease (Aβ-injected Mice) 100 mg/kg/day, IP, for 36 daysRestored fear-induced memory and learning. Significantly attenuated amyloid deposition and neuroinflammatory response in the frontal cortex and hippocampus.[16]
Parkinson's Disease (6-OHDA Rat) 200 mg/kg, IP, for ≥ 5 daysAttenuated TH loss by ~28% (from ~85% to ~57%). Reduced amphetamine-induced rotations by ~2-fold. Increased striatal glutamate uptake by ~30%.[6]
Parkinson's Disease (MPTP Mice) Treatment (dosage not specified)Alleviated behavioral and neuropathological changes. Downregulated GFAP and Iba1 expression. Reduced neuroinflammation-related proteins (TLR4, MyD88, p-NF-κB).[10]
Parkinson's Disease (MPTP Rat) 100 and 200 mg/kg for 14 daysImproved cognitive deficits in T-maze and novel object recognition tests. Ameliorated motor deficits and decreased oxidative damage in the striatum and cortex.[20]

Detailed Experimental Protocols

This section outlines common methodologies used in preclinical studies to evaluate the neuroprotective effects of this compound.

Animal Models
  • 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease:

    • Species: Male Sprague-Dawley rats.

    • Procedure: Rats are anesthetized, and 6-OHDA is unilaterally injected into the medial forebrain bundle or striatum to induce degeneration of dopaminergic neurons.

    • Verification: Lesion success is often confirmed by apomorphine- or amphetamine-induced rotational behavior.[6][21]

  • Traumatic Brain Injury (TBI) Model:

    • Species: Male Sprague-Dawley rats.

    • Procedure: A lateral cortical impact injury is induced by a free-falling object onto the exposed dura mater. Sham-operated animals undergo craniotomy without the impact.[8]

  • Global Brain Ischemia Model:

    • Species: Male Wistar rats.

    • Procedure: Ischemia is induced by four-vessel occlusion. Both common carotid arteries are occluded, and vertebral arteries are cauterized to induce transient forebrain ischemia.[3][7]

This compound Administration
  • Route: Intraperitoneal (i.p.) injection is the most common route in rodent studies.[6][20] Intravenous (i.v.) administration is also used, particularly for acute injury models.[8]

  • Dosage: Dosages typically range from 100 mg/kg to 200 mg/kg per day.[6][7][20] Doses can be administered once or twice daily.[21]

  • Duration: Treatment duration varies widely, from a single dose in acute models to several weeks in chronic disease models.[8][16] For example, a 5-7 day regimen is often sufficient to observe increased GLT-1 expression.[6]

Key Assays and Analyses
  • Western Blot Analysis for GLT-1 Expression:

    • Brain tissue (e.g., hippocampus, striatum) is homogenized in lysis buffer.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against GLT-1, followed by a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[6][8]

  • ELISA for Inflammatory Cytokines:

    • Brain tissue homogenates are prepared.

    • Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to measure the concentrations of cytokines like TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.[8][9]

  • Behavioral Testing:

    • Y-Maze Test (Cognitive Function): Used to assess spatial working memory in TBI models. The test measures the percentage of spontaneous alternations between the three arms of the maze.[8]

    • Apomorphine-Induced Rotational Test (Parkinson's Model): Rats with unilateral 6-OHDA lesions are injected with apomorphine, and the number of contralateral rotations is counted over a set period to quantify the extent of the dopaminergic lesion.[21]

  • Histology and Immunohistochemistry:

    • Nissl Staining: Used to assess neuronal survival and density in regions like the hippocampus. Brain sections are stained with cresyl violet, and surviving neurons are counted.[20]

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect apoptotic cells by identifying DNA fragmentation.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed.

Ceftriaxone_Neuroprotection_Pathway cluster_mechanisms Core Mechanisms cluster_outcome Outcome CTX This compound GLT1 Upregulation of GLT-1 (EAAT2) CTX->GLT1 Inflammation Reduced Neuroinflammation (↓ TNF-α, IL-1β) CTX->Inflammation OxidativeStress Reduced Oxidative Stress (↓ MDA, ↑ GSH) CTX->OxidativeStress Apoptosis Reduced Apoptosis (↓ Caspase-3) CTX->Apoptosis Glutamate Decreased Synaptic Glutamate GLT1->Glutamate Excitotoxicity Reduced Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuronal Survival & Neuroprotection Excitotoxicity->Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection

Caption: Core neuroprotective signaling pathways of this compound.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_assessment Phase 2: Assessment cluster_analysis Phase 3: Analysis A1 Animal Model Induction (e.g., 6-OHDA, TBI) A2 Group Allocation (Sham, Vehicle, this compound) A1->A2 A3 This compound Administration (e.g., 200 mg/kg, IP, 14 days) A2->A3 B1 Behavioral Testing (e.g., Rotarod, Y-Maze) A3->B1 B2 Sacrifice & Tissue Collection B1->B2 C1 Biochemical Analysis (Western Blot, ELISA) B2->C1 C2 Histological Analysis (Nissl, TUNEL) B2->C2 C3 Data Analysis & Interpretation C1->C3 C2->C3 Logical_Relationships CTX This compound GLT1 GLT-1 Upregulation CTX->GLT1 Inflammation Reduced Inflammation CTX->Inflammation Direct/Indirect Excitotoxicity Reduced Excitotoxicity GLT1->Excitotoxicity Excitotoxicity->Inflammation OxidativeStress Reduced Oxidative Stress Excitotoxicity->OxidativeStress Apoptosis Reduced Apoptosis Excitotoxicity->Apoptosis Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Inflammation->OxidativeStress Inflammation->Apoptosis Inflammation->Neuroprotection OxidativeStress->Apoptosis OxidativeStress->Neuroprotection Apoptosis->Neuroprotection

References

Ceftriaxone: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides an in-depth analysis of this compound's antibacterial spectrum, including quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a discussion of its mechanism of action and resistance pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important antimicrobial agent.

Introduction

This compound, a beta-lactam antibiotic, was first introduced in the 1980s and has since become a cornerstone in the treatment of a wide range of bacterial infections.[3] Its favorable pharmacokinetic profile, including a long half-life that allows for once-daily dosing, has contributed to its widespread clinical use.[4] This guide delves into the core of its antimicrobial properties: its spectrum of activity.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Like other beta-lactam antibiotics, it targets and irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[6] This inhibition leads to a weakening of the cell wall, ultimately causing cell lysis and death.[5][7] The syn-configuration of its methoxy oxime moiety provides stability against many beta-lactamase enzymes produced by Gram-negative bacteria, enhancing its efficacy against otherwise resistant strains.[6]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to This compound This compound This compound->PBP

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum of Activity

This compound demonstrates a broad range of activity, particularly against Gram-negative bacteria, while also maintaining efficacy against many Gram-positive organisms.[2]

Gram-Negative Activity

This compound is highly active against a wide array of Gram-negative bacteria, including most Enterobacteriaceae.[8][9] It is particularly potent against Haemophilus influenzae, Neisseria gonorrhoeae, and Neisseria meningitidis.[10][11]

However, its activity against Pseudomonas aeruginosa is limited, and it is not recommended as monotherapy for infections caused by this organism.[2][8] Resistance has also been noted to be increasing in Acinetobacter species.[10][12]

Gram-Positive Activity

This compound is active against many Gram-positive cocci. It is effective against methicillin-susceptible Staphylococcus aureus (MSSA) and demonstrates excellent activity against Streptococcus pneumoniae (including many penicillin-resistant strains), Streptococcus pyogenes (Group A Streptococcus), and Group B streptococci.[3][10][12] It is generally inactive against enterococci and methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound against a range of clinically significant bacteria, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of isolates.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Enterobacteriaceae (overall)≤0.004 - 0.5≤8[10][11]
Escherichia coli--[3]
Klebsiella pneumoniae--[3][13]
Proteus mirabilis--[3]
Serratia marcescens--[3][13]
Enterobacter cloacae--[3][8]
Haemophilus influenzae≤0.004-[11]
Neisseria spp.≤0.001-[11]
Pseudomonas aeruginosa12 - 28>250[10]
Acinetobacter spp.12 - 28-[10]

Note: Specific MIC values can vary based on the study and geographic location.

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (methicillin-susceptible)2.0≤5[10][11]
Streptococcus pneumoniae (penicillin-susceptible)≤0.25≤0.25[14]
Streptococcus pneumoniae (penicillin-intermediate)≤0.25≤1[14]
Streptococcus pneumoniae (penicillin-resistant)12[14]
Non-enterococcal streptococci-≤0.07[10]
Streptococcus pyogenes0.015-[11]

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing (AST) methods. The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

  • Preparation of Antibiotic Concentrations: A series of two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plate containing the antibiotic dilutions and the bacterial inoculum is incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

cluster_workflow Broth Microdilution Workflow start Start prep_antibiotic Prepare serial dilutions of this compound start->prep_antibiotic inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for broth microdilution.
Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for broth microdilution.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[4][15]

  • Application of Antibiotic Disk: A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on the surface of the inoculated agar.[4][15]

  • Incubation: The plate is incubated at 37°C for 16-18 hours.[15]

  • Measurement of Zone of Inhibition: The diameter of the zone around the disk where bacterial growth is inhibited is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to this compound.[4][16]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms.

  • Beta-Lactamase Production: The most common mechanism of resistance is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of this compound, rendering it inactive.[17] Extended-spectrum beta-lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins.[17][18]

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for this compound, preventing the antibiotic from effectively inhibiting cell wall synthesis.[19]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels, can limit the entry of this compound into the cell.[20]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target PBPs.[20]

cluster_resistance Mechanisms of this compound Resistance This compound This compound beta_lactamase Beta-Lactamase Production This compound->beta_lactamase Hydrolysis by pbp_alteration PBP Alteration This compound->pbp_alteration Reduced binding to reduced_permeability Reduced Permeability This compound->reduced_permeability Limited entry due to efflux_pumps Efflux Pumps This compound->efflux_pumps Exported by

Figure 3: Logical relationship of this compound resistance mechanisms.

Conclusion

This compound remains a vital antimicrobial agent with a potent and broad spectrum of activity, particularly against common Gram-negative pathogens and many Gram-positive cocci. A thorough understanding of its antibacterial spectrum, mechanism of action, and the evolving landscape of bacterial resistance is crucial for its appropriate and effective use in clinical and research settings. The data and protocols presented in this guide provide a comprehensive foundation for professionals in the field of drug development and infectious disease research. Continuous surveillance of susceptibility patterns is essential to preserve the utility of this important antibiotic for future generations.

References

The Pharmacokinetics and Pharmacodynamics of Ceftriaxone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone, a third-generation cephalosporin, is a widely utilized antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its clinical efficacy is underpinned by a favorable pharmacokinetic profile, characterized by a long elimination half-life that permits once-daily dosing for many indications. This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development. It delves into the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, its mechanism of action, and the relationship between drug exposure and antimicrobial effect. Furthermore, this guide details the experimental methodologies for key analytical procedures and visualizes complex biological pathways to facilitate a deeper understanding of this compound's behavior in the body.

Pharmacokinetics

The pharmacokinetic profile of this compound is distinguished by its prolonged elimination half-life and concentration-dependent plasma protein binding. These characteristics are central to its dosing regimens and clinical applications.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is administered parenterally, via intravenous (IV) or intramuscular (IM) injection, as it exhibits poor oral bioavailability. Following IM administration, it is completely absorbed. This compound distributes into various body fluids and tissues, including the cerebrospinal fluid (CSF), particularly in the presence of inflamed meninges.

A notable feature of this compound's pharmacokinetics is its dual elimination pathway. Approximately 33-67% of the drug is excreted unchanged in the urine, with the remainder eliminated through biliary secretion into the feces as inactive compounds. This dual excretion route means that dosage adjustments are often not necessary in patients with mild to moderate renal or hepatic impairment alone.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValueReference(s)
Elimination Half-Life (t½) 5.8 - 8.7 hours[1][2][3]
Apparent Volume of Distribution (Vd) 5.78 - 13.5 L[2][3]
Plasma Clearance (CL) 0.58 - 1.45 L/hour[2][3]
Renal Clearance 0.32 - 0.73 L/hour[2][3]
Protein Binding 85% - 95% (concentration-dependent)[2][3]
Renal Excretion (% of dose) 33% - 67%[1][3]
Biliary Excretion (% of dose) Remainder of dose[1][3]

Table 2: Pharmacokinetic Parameters of this compound in Special Populations

PopulationParameterValueReference(s)
Pediatric Patients (with meningitis) Elimination Half-Life (t½)4.3 - 4.6 hours[2]
Plasma Clearance49 - 60 mL/hr/kg[2]
Volume of Distribution (Vd)338 - 373 mL/kg[2]
Critically Ill Patients (normal renal function) Elimination Half-Life (t½)6.4 ± 1.1 hours[4]
Volume of Distribution (Vd)20 ± 3.3 L[4]
Critically Ill Patients (renal failure) Elimination Half-Life (t½)21.4 ± 9.8 hours[4]
Neonates and Infants (<3 months) Elimination Half-Life (t½)19.9 hours[5]
Total Clearance0.38 mL/min/kg[5]
Volume of Distribution (Vd)0.32 L/kg[5]
Dogs Elimination Half-Life (t½) (IV)0.88 hours[6]
Total Body Clearance (IV)3.61 ± 0.78 mL/kg[6]
Bioavailability (IM)102 ± 27%[6]
Bioavailability (SC)106 ± 14%[6]
Rats Plasma Half-Life34 minutes[2]
24-h Urinary Recovery32.0%[2]
24-h Biliary Recovery61.8%[2]

Pharmacodynamics

The pharmacodynamic properties of this compound describe the relationship between drug concentration and its antimicrobial and other biological effects.

Antimicrobial Mechanism of Action

This compound is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[7] Like other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are transpeptidases responsible for the final step in peptidoglycan synthesis.[8] By binding to and inactivating these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[8][9]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-N-acetylglucosamine MurA_B MurA/MurB enzymes UDP-NAG->MurA_B MurG MurG UDP-NAG->MurG UDP-NAM UDP-N-acetylmuramic acid MurC_F MurC-F ligases UDP-NAM->MurC_F UDP-NAM-pentapeptide UDP-NAM-pentapeptide (Park's nucleotide) MraY MraY UDP-NAM-pentapeptide->MraY MurA_B->UDP-NAM MurC_F->UDP-NAM-pentapeptide Lipid_I Lipid I MraY->Lipid_I Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Flippase Flippase Lipid_II->Flippase PBP_GT Penicillin-Binding Proteins (Transglycosylase activity) Flippase->PBP_GT Translocation Bactoprenol Bactoprenol-P Bactoprenol->MraY Nascent_PG Nascent Peptidoglycan PBP_GT->Nascent_PG Glycan chain elongation PBP_TP Penicillin-Binding Proteins (Transpeptidase activity) Crosslinked_PG Cross-linked Peptidoglycan PBP_TP->Crosslinked_PG Peptide cross-linking Nascent_PG->PBP_TP This compound This compound This compound->PBP_TP Inhibition

Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.
Pharmacodynamic Indices and Susceptibility

The efficacy of this compound, like other β-lactams, is best correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) for a given pathogen (%fT > MIC). A free AUIC (Area Under the Inhibitory Curve) of at least 125 has been suggested as a target for efficacy in severe infections.

Table 3: Minimum Inhibitory Concentrations (MIC) for this compound against Common Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptible Breakpoint (CLSI, Non-meningitis) (µg/mL)Reference(s)
Streptococcus pneumoniae--≤ 1[10]
Haemophilus influenzae≤ 0.024≤ 0.024-[11]
Neisseria gonorrhoeae--Decreased susceptibility ≥ 0.5[10]
Enterobacteriaceae-≤ 8≤ 1[11][12]
Staphylococcus aureus (methicillin-susceptible)-≤ 5-[11]

Note: MIC values can vary based on geographic location and testing methodology. Breakpoints are subject to change by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).

Neuroprotective Effects and Glutamate Transporter Modulation

Beyond its antimicrobial activity, this compound has been shown to exert neuroprotective effects. This is primarily attributed to its ability to upregulate the expression of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[13] Increased GLT-1 expression enhances the clearance of glutamate from the synaptic cleft, thereby reducing excitotoxicity, a key factor in the pathophysiology of several neurological disorders. The upregulation of GLT-1 by this compound is mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases GLT1_Gene GLT-1 Gene NFkB->GLT1_Gene Binds to promoter Nucleus Nucleus GLT1_mRNA GLT-1 mRNA GLT1_Gene->GLT1_mRNA Transcription GLT1_Protein GLT-1 Protein (EAAT2) GLT1_mRNA->GLT1_Protein Translation Glutamate_Uptake Increased Glutamate Uptake GLT1_Protein->Glutamate_Uptake Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection

Caption: this compound-Mediated Upregulation of GLT-1 via the NF-κB Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic and pharmacodynamic assessment of this compound.

Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying this compound in biological matrices.

  • Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium formate with 2% formic acid or 0.01 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 65:35 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 245 nm or 270 nm.

  • Sample Preparation (Plasma/CSF):

    • To 100 µL of plasma or CSF, add an equal volume of an internal standard solution (e.g., cefazolin in 0.1 M ammonium acetate buffer).

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge (e.g., 14,000 rpm for 6 minutes).

    • Transfer the supernatant to a new tube and add 500 µL of chloroform for further extraction.

    • Vortex for 1 minute and centrifuge.

    • Inject a small volume (e.g., 15 µL) of the upper aqueous phase into the HPLC system.

  • Calibration: Prepare a series of calibration standards by spiking blank plasma or CSF with known concentrations of this compound. Plot the peak area ratio of this compound to the internal standard against the concentration to generate a calibration curve.

  • Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

G Start Biological Sample (Plasma or CSF) Add_IS Add Internal Standard (e.g., Cefazolin) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge1 Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge1 Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge1->Supernatant_Transfer Chloroform_Extraction Add Chloroform Supernatant_Transfer->Chloroform_Extraction Vortex_Centrifuge2 Vortex & Centrifuge Chloroform_Extraction->Vortex_Centrifuge2 Aqueous_Phase_Injection Inject Aqueous Phase into HPLC Vortex_Centrifuge2->Aqueous_Phase_Injection HPLC_Analysis HPLC Separation (C18 Column) Aqueous_Phase_Injection->HPLC_Analysis UV_Detection UV Detection (245-270 nm) HPLC_Analysis->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Experimental Workflow for this compound Quantification by HPLC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), this compound powder, sterile saline, and bacterial inoculum.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Select several colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Quality Control: Perform the assay with CLSI-recommended quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) to ensure the validity of the results.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This method is considered the gold standard for assessing the extent of drug binding to plasma proteins.

  • Materials: Equilibrium dialysis apparatus (e.g., multi-well dialysis plates), semi-permeable membranes (with a molecular weight cutoff that retains proteins but allows free drug to pass), plasma from the species of interest, phosphate-buffered saline (PBS, pH 7.4), and radiolabeled or non-labeled this compound.

  • Procedure:

    • Spike the plasma with a known concentration of this compound.

    • Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

    • Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of this compound in both samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma]

    • Percentage bound = (1 - fu) x 100

Conclusion

This compound remains a cornerstone of antibacterial therapy due to its potent broad-spectrum activity and favorable pharmacokinetic profile. Its long half-life and dual route of elimination provide a convenient and generally safe treatment option for a variety of infections. The pharmacodynamic properties of this compound, particularly the time-dependent nature of its bactericidal activity, underscore the importance of maintaining drug concentrations above the MIC for an adequate duration. Furthermore, the emerging understanding of its neuroprotective effects through the modulation of glutamate transport opens new avenues for its potential therapeutic application in neurological disorders. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this important antimicrobial agent. A thorough understanding of both the pharmacokinetic and pharmacodynamic principles of this compound is essential for its optimal clinical use and for the development of future therapeutic strategies.

References

An In-depth Technical Guide to the Interaction of Ceftriaxone with Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone, a third-generation cephalosporin, stands as a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is intrinsically linked to its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial viability. This guide provides a comprehensive technical overview of the molecular interactions between this compound and its primary targets, the penicillin-binding proteins (PBPs). Understanding these interactions at a granular level is paramount for comprehending its mechanism of action, the evolution of resistance, and for the rational design of future antibacterial agents.

This compound, like other β-lactam antibiotics, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors.[1][2] This structural mimicry allows it to act as a suicide substrate for PBPs, which are bacterial transpeptidases, carboxypeptidases, and endopeptidases crucial for the final steps of peptidoglycan synthesis. By forming a stable, covalent acyl-enzyme complex with the active site serine of PBPs, this compound effectively inactivates these enzymes.[3] This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall, and ultimately, bacterial cell lysis and death.[2]

This document will delve into the specific binding affinities of this compound for various PBPs in clinically relevant pathogens, detail the experimental methodologies used to elucidate these interactions, and provide visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound-PBP Binding

The affinity of this compound for different PBPs varies among bacterial species, which in part determines its spectrum of activity. The 50% inhibitory concentration (IC50) is a common metric used to quantify the potency of an antibiotic against a specific PBP. The lower the IC50 value, the higher the binding affinity and inhibitory activity.

This compound IC50 Values for PBPs in Various Bacterial Species
Bacterial SpeciesPBP TargetIC50 (mg/L)Notes
Neisseria gonorrhoeae PBP1>2Inactivation of PBP1 and PBP3 did not significantly enhance bactericidal effect compared to PBP2 inhibition alone.[2]
PBP20.01 - 0.02Primary target of this compound in N. gonorrhoeae.[2]
PBP3>2
Escherichia coli PBP1a-This compound shows preferential binding to PBP3.[4]
PBP1b-
PBP2-
PBP3SelectiveThis compound is selective for PBP3 in a dose-dependent manner.[4] Saturation of PBP2 and PBP3 is observed at clinically relevant concentrations.[5]
PBP4-
Streptococcus pneumoniae PBP1a-Alterations in PBP1a and PBP2x are characteristic of resistance to extended-spectrum cephalosporins.[6]
PBP1b-
PBP2a-
PBP2b-Not a primary target for extended-spectrum cephalosporins.[6]
PBP2x-A primary target for cephalosporins.[7]
PBP3-

Core Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The binding of this compound to PBPs initiates a cascade of events that culminates in bacterial cell death. The following diagram illustrates this core signaling pathway.

Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to active site AcylEnzyme Stable Acyl-Enzyme Complex PBP->AcylEnzyme Forms covalent bond Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) AcylEnzyme->Transpeptidation Inhibits CellWall Cell Wall Synthesis Inhibited Transpeptidation->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: this compound inhibits bacterial cell wall synthesis by acylating PBPs.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between this compound and PBPs. These methods are crucial for determining binding affinities, identifying target PBPs, and understanding resistance mechanisms.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL)

This assay is widely used to determine the IC50 of a β-lactam antibiotic for specific PBPs. It relies on the competition between the unlabeled antibiotic (this compound) and a fluorescently labeled penicillin derivative (Bocillin FL) for binding to PBPs.

Methodology:

  • Bacterial Cell Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding Reaction:

    • Incubate the bacterial membrane preparation with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for binding to PBPs.

    • Add a saturating concentration of Bocillin FL to the reaction mixture and incubate for another defined period (e.g., 10-30 minutes). Bocillin FL will bind to the PBPs that are not already occupied by this compound.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands corresponding to each PBP will be inversely proportional to the concentration of this compound.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of PBP inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that results in 50% inhibition of Bocillin FL binding, by fitting the data to a dose-response curve.

Competitive PBP Binding Assay Workflow Start Bacterial Culture MembranePrep Membrane Preparation Start->MembranePrep Incubatethis compound Incubate with this compound (Varying Concentrations) MembranePrep->Incubatethis compound AddBocillinFL Add Bocillin FL Incubatethis compound->AddBocillinFL SDSPAGE SDS-PAGE AddBocillinFL->SDSPAGE FluorescenceScan Fluorescence Scanning SDSPAGE->FluorescenceScan DataAnalysis Data Analysis (IC50) FluorescenceScan->DataAnalysis End Results DataAnalysis->End

Caption: Workflow for determining PBP binding affinity using a competitive assay.

Minimum Inhibitory Concentration (MIC) Determination

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency.

Methodology (Broth Microdilution):

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours).

  • Reading the MIC:

    • Visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Purify the target PBP and prepare a solution of this compound.

    • Ensure that both the PBP and this compound are in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the PBP solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the PBP solution while monitoring the heat released or absorbed.

    • A binding event will result in a heat change that is detected by the instrument.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to PBP.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Resistance Mechanisms Involving PBPs

Bacterial resistance to this compound can arise through several mechanisms, with alterations in PBPs being a significant contributor.

  • Mutations in PBP Genes: Alterations in the amino acid sequence of PBPs, particularly in or near the active site, can reduce the binding affinity of this compound.[8][9] This is a primary mechanism of resistance in pathogens like Neisseria gonorrhoeae and Streptococcus pneumoniae.[3][6]

  • Expression of Novel PBPs: Some bacteria can acquire genes encoding for new PBPs with inherently low affinity for β-lactam antibiotics. The classic example is PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), although this is not a primary target for this compound.

  • Overexpression of PBPs: An increase in the production of a target PBP can effectively titrate out the antibiotic, requiring higher concentrations for inhibition.

The following diagram illustrates the logical relationship between PBP alterations and the development of resistance.

PBP-Mediated Resistance to this compound Mutations Mutations in PBP genes ReducedAffinity Reduced this compound Binding Affinity Mutations->ReducedAffinity IneffectiveInhibition Ineffective PBP Inhibition ReducedAffinity->IneffectiveInhibition Resistance This compound Resistance IneffectiveInhibition->Resistance

Caption: Genetic mutations in PBPs can lead to reduced drug affinity and resistance.

Conclusion

The interaction between this compound and penicillin-binding proteins is a complex and dynamic process that is central to the antibiotic's bactericidal activity. A thorough understanding of the specific PBP targets, the quantitative binding affinities, and the molecular consequences of this interaction is essential for optimizing the use of this compound and for the development of novel antibacterial therapies that can overcome emerging resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of these critical molecular interactions, which will undoubtedly pave the way for future innovations in the fight against bacterial infections.

References

In Vitro Efficacy of Ceftriaxone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of Ceftriaxone, a third-generation cephalosporin antibiotic. The document focuses on its antibacterial efficacy, detailing its spectrum of activity, minimum inhibitory concentrations (MICs), time-kill kinetics, and synergistic potential with other antimicrobial agents. Experimental protocols for key in vitro assays are provided, along with visualizations of its mechanism of action and experimental workflows to support research and development efforts in the field of infectious diseases.

Antibacterial Spectrum and Efficacy of this compound

This compound exhibits potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against Enterobacteriaceae, Haemophilus influenzae, and Neisseria species.[1] The drug is also effective against pneumococci, Streptococcus pyogenes, and methicillin-susceptible Staphylococcus aureus.[1] However, its activity is limited against Acinetobacter species, Pseudomonas aeruginosa, methicillin-resistant S. aureus, and enterococci.[1]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for this compound against various clinically relevant bacteria, providing a quantitative measure of its in vitro potency.

Table 1: this compound MIC Data for Gram-Negative Bacteria

Bacterial Species/GroupMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Enterobacteriaceae
Escherichia coli≤0.004 - 0.5[1]>128 (ESBL-producing)[2]
Klebsiella pneumoniae≤0.004 - 0.5[1]
Proteus mirabilis≤0.004 - 0.5[1]
Serratia marcescens≤0.004 - 0.5[1]
Citrobacter spp.≤0.004 - 0.5[1]
Other Gram-Negative Bacteria
Haemophilus influenzae≤0.004[1]≤0.008 - 0.750[3]
Neisseria gonorrhoeae≤0.001[1]≤0.008 - ≥1.0[4]
Neisseria meningitidis≤0.001[1]
Acinetobacter spp.8.0 - 16[1]
Pseudomonas aeruginosa8.0 - 16[1]

Table 2: this compound MIC Data for Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae0.25[1]
Streptococcus pyogenes0.015[1]
Staphylococcus aureus (Methicillin-Susceptible)2.0[1]5[5]

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[6] As a beta-lactam antibiotic, its structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors.[7] This allows this compound to bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[7][8] The irreversible binding of this compound to these PBPs prevents the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity and ultimately, cell lysis.[9]

Resistance to this compound can develop through several mechanisms, including the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, alterations in the structure of PBPs that reduce their affinity for the drug, and decreased permeability of the bacterial outer membrane.[6]

This compound Mechanism of Action cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Binds to Cell Wall Synthesis Peptidoglycan Cross-linking PBPs->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Maintains cell integrity Cell Wall Synthesis->Cell Lysis Leads to This compound This compound This compound->PBPs Inhibits

This compound's inhibition of bacterial cell wall synthesis.

In Vitro Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound powder

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

MIC Determination Workflow A Prepare this compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound stock solution

  • Culture tubes with MHB

  • Bacterial inoculum

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile diluents

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the early to mid-logarithmic phase. Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

A study on experimental E. coli meningitis demonstrated that this compound concentrations equal to or greater than 10 times the minimal bactericidal concentration were needed to achieve an optimal rate of kill, which was 1.5 log10 CFU/ml per hour.[10][11][12]

Checkerboard Synergy Assays

The checkerboard method is used to assess the in vitro interaction between two antimicrobial agents.

Materials:

  • Stock solutions of this compound and the second antimicrobial agent

  • 96-well microtiter plates

  • MHB

  • Standardized bacterial inoculum

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Synergistic Activity of this compound

In vitro studies have demonstrated that this compound can act synergistically with other classes of antibiotics, which can be beneficial in treating infections caused by less susceptible organisms.

Table 3: In Vitro Synergy of this compound with Other Antibiotics

CombinationTarget OrganismFIC IndexOutcomeReference(s)
This compound + Aminoglycosides (Tobramycin, Gentamicin, Amikacin)Pseudomonas aeruginosa≤ 0.5 (in 67.5-77.5% of strains)Synergy[13][14]
This compound + AmoxicillinPenicillin-Resistant Streptococcus pneumoniae1.1 - 1.3Additive[15][16]
This compound + AmoxicillinEnterococcus faecalis0.26 (with this compound ≥1 mg/L)Synergy[17]
This compound + GentamicinCutibacterium acnes0.25 - 0.37Synergy[18]
This compound + VancomycinCutibacterium acnes0.66Partial Synergy[18]

The combination of this compound with aminoglycosides has shown notable synergy against P. aeruginosa.[13] Checkerboard studies revealed synergy (FIC indices ≤ 0.5) for this compound in combination with tobramycin (72% of isolates) and netilmicin (81% of isolates).[13] This synergistic interaction resulted in at least a fourfold reduction in the MIC90 of both this compound and the aminoglycoside.[13]

Synergy has also been observed when this compound is combined with amoxicillin against ampicillin-susceptible Enterococcus faecalis, with an FIC index of 0.26 when the this compound concentration is at least 1 mg/L.[17] For penicillin-resistant Streptococcus pneumoniae, the combination of amoxicillin and this compound was found to be additive.[15][16]

Conclusion

The initial in vitro studies of this compound have established it as a potent broad-spectrum cephalosporin with significant bactericidal activity against a wide array of clinically important pathogens. Its well-defined mechanism of action, coupled with favorable time-kill kinetics and the potential for synergistic interactions, underscores its continued importance in the antimicrobial armamentarium. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the ongoing efforts to combat bacterial infections.

References

Ceftriaxone: A Comprehensive Technical Guide on its Role as a Beta-Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone is a third-generation cephalosporin, a class of beta-lactam antibiotics, renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria. Its enduring clinical relevance is attributed to its potent bactericidal action, favorable pharmacokinetic profile, and resistance to many beta-lactamases. This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's function, including its mechanism of action, the molecular basis of bacterial resistance, and its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays and quantitative data are presented to support research and development endeavors in the field of antimicrobial agents.

Introduction

Since its introduction, this compound has been a cornerstone in the treatment of serious bacterial infections, including meningitis, pneumonia, and sepsis.[1][2] As a member of the beta-lactam family, its primary mode of action is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.[3][4] This guide delves into the intricate molecular interactions that govern its efficacy and the challenges posed by emerging resistance.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[5][6] This process is mediated through the covalent binding and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[4]

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic lysis. The cell wall is a complex mesh-like structure composed of peptidoglycan, which consists of polysaccharide chains cross-linked by short peptide bridges. PBPs, specifically transpeptidases, are responsible for catalyzing this cross-linking process.[4]

This compound's molecular structure, particularly its beta-lactam ring, mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs. This structural similarity allows this compound to act as a "suicide inhibitor." The strained amide bond in the beta-lactam ring is highly reactive and forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP. This irreversible acylation inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The inhibition of multiple PBP types ultimately leads to the arrest of cell wall synthesis, resulting in a weakened cell wall and subsequent cell lysis.[5][6]

Figure 1: Mechanism of Action of this compound.

Mechanisms of Resistance

The clinical efficacy of this compound is threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance to this compound include:

  • Enzymatic Degradation by Beta-Lactamases: The most significant mechanism of resistance is the production of beta-lactamase enzymes that hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Extended-spectrum β-lactamases (ESBLs) are a major concern as they can inactivate a wide range of cephalosporins, including this compound.

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, resulting from mutations in the encoding genes, can reduce the binding affinity of this compound for its target. This decreased affinity allows the PBPs to continue functioning even in the presence of the antibiotic.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels in Gram-negative bacteria, can restrict the entry of this compound into the cell, thereby reducing its access to the target PBPs.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.

Ceftriaxone_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound Beta_Lactamase Beta-Lactamase Production This compound->Beta_Lactamase Hydrolysis Altered_PBP Altered PBPs This compound->Altered_PBP Reduced Binding Reduced_Permeability Reduced Permeability This compound->Reduced_Permeability Blocked Entry Efflux_Pump Efflux Pumps This compound->Efflux_Pump Expulsion Inactive_this compound Inactive_this compound Beta_Lactamase->Inactive_this compound Results in Ineffective_Inhibition Ineffective_Inhibition Altered_PBP->Ineffective_Inhibition Results in Low_Intracellular_Concentration Low_Intracellular_Concentration Reduced_Permeability->Low_Intracellular_Concentration Results in Efflux_Pump->Low_Intracellular_Concentration Results in

Figure 2: Major Mechanisms of Bacterial Resistance to this compound.

Quantitative Data

In Vitro Activity

The in vitro activity of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.25≤1
Klebsiella pneumoniae≤0.25≤1
Proteus mirabilis≤0.25≤0.5
Haemophilus influenzae≤0.015≤0.03
Neisseria gonorrhoeae≤0.008≤0.03
Streptococcus pneumoniae0.030.5
Staphylococcus aureus (MSSA)14
Note: MIC values can vary depending on the geographic location and the source of the isolates. Data compiled from multiple surveillance studies.[1][7][8]
Pharmacokinetic Parameters

This compound exhibits a favorable pharmacokinetic profile characterized by a long elimination half-life, allowing for once-daily dosing in many indications.[3][9]

ParameterValue (in healthy adults)
Elimination Half-life5.8 - 8.7 hours
Volume of Distribution5.78 - 13.5 L
Plasma Clearance0.58 - 1.45 L/hour
Renal Clearance0.32 - 0.73 L/hour
Protein Binding85% - 95%
Data is presented as a range from various studies.[3][9][10]
Pharmacodynamic Parameters

The efficacy of this compound is best predicted by the time that the free (unbound) drug concentration remains above the MIC of the infecting organism (%fT > MIC). A target of %fT > MIC for at least 40-50% of the dosing interval is generally associated with bacteriological cure.[11]

ParameterTarget for Efficacy
%fT > MIC (Time above MIC)≥ 40-50%
AUC/MIC (Area under the curve to MIC ratio)Not the primary driver
Cmax/MIC (Peak concentration to MIC ratio)Not the primary driver

Experimental Protocols

Antimicrobial Susceptibility Testing

This method determines the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[12][13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12][14]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13][15]

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[13]

Broth_Microdilution_Workflow Start Start Prepare_Ceftriaxone_Dilutions Prepare Serial Dilutions of this compound in Broth Start->Prepare_Ceftriaxone_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Ceftriaxone_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC End End Read_MIC->End

Figure 3: Workflow for Broth Microdilution MIC Testing.

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[16][17]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[18][19]

  • Application of Antibiotic Disk: Aseptically apply a paper disk impregnated with a standard amount of this compound (e.g., 30 µg) to the surface of the inoculated agar plate.[16]

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. Compare the zone diameter to established interpretive criteria from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the organism is susceptible, intermediate, or resistant to this compound.[20][21][22]

Penicillin-Binding Protein (PBP) Affinity Assay

This competitive binding assay determines the affinity of this compound for specific PBPs.

  • Membrane Preparation: Isolate bacterial membranes containing PBPs from a culture of the test organism through methods such as sonication or French press, followed by ultracentrifugation.

  • Competition Assay: Incubate the prepared membranes with varying concentrations of this compound for a specific period.[23]

  • Labeling with a Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL), which binds to the active site of PBPs that are not already occupied by this compound.[24]

  • SDS-PAGE and Fluorimetry: Separate the PBP-Bocillin FL complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescent bands using a fluorimeter.[24]

  • Data Analysis: Quantify the fluorescence intensity of each PBP band at different this compound concentrations. The concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin (IC50) is determined, which is an inverse measure of the binding affinity.[23][24]

PBP_Binding_Assay_Workflow Start Start Isolate_Membranes Isolate Bacterial Membranes (containing PBPs) Start->Isolate_Membranes Incubate_this compound Incubate Membranes with Varying [this compound] Isolate_Membranes->Incubate_this compound Add_Fluorescent_Penicillin Add Fluorescent Penicillin (e.g., Bocillin FL) Incubate_this compound->Add_Fluorescent_Penicillin SDS_PAGE Separate PBPs by SDS-PAGE Add_Fluorescent_Penicillin->SDS_PAGE Fluorimetry Visualize and Quantify Fluorescent Bands SDS_PAGE->Fluorimetry Calculate_IC50 Calculate IC50 (Affinity) Fluorimetry->Calculate_IC50 End End Calculate_IC50->End

References

Methodological & Application

Application Notes and Protocols for Ceftriaxone In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Ceftriaxone. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Accurate in vitro susceptibility testing is crucial for understanding its efficacy against specific pathogens and for monitoring the emergence of resistance.

Key Principles of Susceptibility Testing

In vitro susceptibility testing determines the minimal inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism. This can be achieved through various methods, including broth microdilution, disk diffusion, and gradient diffusion. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.

Data Presentation: this compound Breakpoints

The following tables summarize the interpretive criteria for this compound susceptibility testing based on CLSI guidelines. It is important to note that breakpoints can be updated, and users should refer to the latest CLSI M100 documents for the most current information.[3]

Table 1: this compound MIC Breakpoints (μg/mL) According to CLSI

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 12≥ 4
Streptococcus pneumoniae (non-meningitis isolates)≤ 12≥ 4
Streptococcus pneumoniae (meningitis isolates)≤ 0.51≥ 2
Viridans group streptococci≤ 12≥ 4
β-hemolytic Streptococcus spp.≤ 0.5--
Haemophilus influenzae and H. parainfluenzae≤ 2--
Neisseria gonorrhoeae≤ 0.25--
Acinetobacter spp.≤ 816-32≥ 64
Anaerobes≤ 1632≥ 64
Staphylococcus aureus≤ 816-32≥ 64

Data sourced from CLSI guidelines and related publications.[4][5][6]

Table 2: this compound Disk Diffusion Zone Diameter Breakpoints (mm) for a 30 μg Disk

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≥ 2320-22≤ 19
Streptococcus pneumoniae≥ 2825-27≤ 24
Haemophilus influenzae≥ 26--
Neisseria gonorrhoeae≥ 35--
Staphylococcus aureus≥ 2115-20≤ 14

Interpretive criteria are based on CLSI standards.[1][2][7]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the MIC in a liquid medium using a 96-well microtiter plate format.

Materials:

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)[8]

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a microtiter plate to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.[9]

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]

  • Quality Control: Concurrently test the appropriate QC strains. The resulting MICs should fall within the acceptable ranges specified by CLSI.

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc Perform Quality Control with ATCC strains read_mic->qc end End qc->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk Diffusion Method (Kirby-Bauer)

This method involves placing antibiotic-impregnated disks on an agar surface inoculated with the test organism.

Materials:

  • This compound disks (30 µg)[1][2]

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • QC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[12]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[1]

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[1][2]

  • Reading Results: Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.[1]

  • Interpretation: Interpret the zone diameter according to the breakpoints in Table 2.

  • Quality Control: Test QC strains alongside the clinical isolates. The zone diameters for the QC strains must be within the established acceptable ranges.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply 30 µg This compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (S, I, R) measure_zone->interpret qc Perform Quality Control with ATCC strains interpret->qc end End qc->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Gradient Diffusion Method

This method uses a plastic strip with a predefined gradient of antibiotic to determine the MIC on an agar plate.

Materials:

  • This compound gradient diffusion strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • QC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

Procedure:

  • Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method to prepare and inoculate the MHA plate.

  • Strip Application: Aseptically apply the this compound gradient diffusion strip to the agar surface.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[13]

  • Interpretation: Interpret the MIC value according to the breakpoints in Table 1.

  • Quality Control: Test QC strains to ensure the results are within the acceptable MIC ranges.

Gradient_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_strip Apply this compound Gradient Strip inoculate_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at Intersection of Zone and Strip incubate->read_mic interpret Interpret MIC (S, I, R) read_mic->interpret qc Perform Quality Control with ATCC strains interpret->qc end End qc->end

Caption: Workflow for Gradient Diffusion Susceptibility Testing.

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of susceptibility testing.[14] QC should be performed each day of testing using well-characterized reference strains.

Table 3: Quality Control Ranges for this compound

QC StrainTest MethodAcceptable Range
Escherichia coli ATCC 25922Disk Diffusion (30 µg)29-35 mm
Broth Microdilution0.03-0.12 µg/mL
Staphylococcus aureus ATCC 29213Broth Microdilution1-4 µg/mL
Staphylococcus aureus ATCC 25923Disk Diffusion (30 µg)22-28 mm
Streptococcus pneumoniae ATCC 49619Disk Diffusion (30 µg)30-35 mm
Broth Microdilution0.03-0.12 µg/mL
Haemophilus influenzae ATCC 49247Broth Microdilution0.015-0.06 µg/mL
Neisseria gonorrhoeae ATCC 49226Disk Diffusion (30 µg)39-51 mm
Agar Dilution0.008-0.03 µg/mL

Ranges are based on CLSI M100 documents. Laboratories should establish their own internal QC monitoring.[12]

Troubleshooting and Considerations

  • Inoculum Density: An inoculum that is too heavy or too light can lead to erroneous results. Strict adherence to the 0.5 McFarland standard is critical.

  • Media: The composition and pH of the Mueller-Hinton medium can affect results. Use media from a reputable source and perform quality control.

  • Incubation Conditions: Incorrect temperature or atmosphere of incubation can impact bacterial growth and antibiotic activity.

  • Extended-Spectrum β-Lactamases (ESBLs): For Enterobacteriaceae, isolates with elevated this compound MICs (e.g., ≥ 2 µg/mL) may harbor ESBLs, which can confer resistance to cephalosporins.[5] While routine ESBL testing is no longer universally required by CLSI, the lowered breakpoints for this compound help in identifying potential ESBL-producing organisms.[15][16]

  • EUCAST Guidelines: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides breakpoints and methodologies that may differ from CLSI.[17][18] Researchers should be aware of the guidelines they are following and interpret results accordingly.

References

Application Notes and Protocols for Ceftriaxone Administration in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ceftriaxone in preclinical animal models of sepsis. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of this compound and other potential therapeutic agents for sepsis.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapies. This compound, a third-generation cephalosporin antibiotic, is widely used in clinical practice and is frequently employed in animal models of sepsis to control the underlying bacterial infection, allowing for the study of inflammatory and other pathophysiological processes. This document outlines common methodologies for inducing sepsis in animal models and protocols for the administration of this compound.

Animal Models of Sepsis

The two most frequently utilized animal models of sepsis are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration.

  • Cecal Ligation and Puncture (CLP): This model is considered the "gold standard" for sepsis research as it closely mimics the polymicrobial nature of clinical sepsis.[1] It involves a surgical procedure to ligate the cecum, followed by puncture with a needle to induce leakage of fecal contents into the peritoneal cavity, leading to peritonitis and systemic infection.

  • Lipopolysaccharide (LPS) Administration: This model involves the systemic administration (typically intraperitoneal or intravenous) of LPS, a major component of the outer membrane of Gram-negative bacteria. LPS triggers a potent inflammatory response, mimicking many of the systemic inflammatory features of sepsis.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in various animal models of sepsis.

Table 1: this compound Dosage and Administration in Sepsis Models

Animal ModelSepsis InductionThis compound DosageAdministration RouteTiming of AdministrationReference
Rat (Sprague-Dawley)CLP100 mg/kgIntraperitoneal (i.p.)Not specified[2][3]
Rat (Wistar)LPS (1 mg/kg, i.p.)100 mg/kgIntraperitoneal (i.p.)24 hours post-LPS[4][5]
MouseCLP100 mg/kgSubcutaneous (s.c.)3 hours post-CLP[6]
RabbitSalmonella enterica (i.v.)15 mg/kgIntravenous (i.v.)Immediately after inoculum[7]

Table 2: Pharmacokinetic Parameters of this compound in Septic Rats (LPS Model) [4][5]

ParameterControl + this compoundLPS + this compound
BioavailabilityHigherLower
AbsorptionHigherLower
Terminal Half-lifeLongerShorter
Clearance149.31 mL/h/kg195.30 mL/h/kg

Table 3: Effect of this compound on Inflammatory Cytokines in Sepsis Models

Animal ModelSepsis InductionCytokineEffect of this compoundReference
RabbitSalmonella entericaIL-6Reduced[7]
RabbitSalmonella entericaTNF-αReduced[7]
RatEthanol ExposureIL-10Increased
RatEthanol ExposureTNF-αReduced
RatEthanol ExposureIFN-γReduced (in PFC)

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol describes the induction of polymicrobial sepsis in mice via CLP.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needle (e.g., 21-gauge)

  • Sterile saline

  • This compound solution

  • Heating pad

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection.

  • Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with an antiseptic solution.

  • Make a 1-2 cm midline laparotomy to expose the abdominal cavity.

  • Exteriorize the cecum and ligate it with a 4-0 silk suture at a desired distance from the tip (the percentage of cecum ligated determines the severity of sepsis).

  • Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.

  • Return the cecum to the abdominal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.

  • Administer subcutaneous sterile saline for fluid resuscitation.

  • Place the animal on a heating pad to maintain body temperature during recovery.

  • At the designated time point (e.g., 3 hours post-CLP), administer this compound (e.g., 100 mg/kg, s.c.).[6]

  • Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).

Lipopolysaccharide (LPS)-Induced Sepsis Model in Rats

This protocol outlines the induction of systemic inflammation in rats using LPS.

Materials:

  • Male Wistar rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound solution

  • Syringes and needles for injection

Procedure:

  • Acclimatize the rats to the housing conditions for at least one week prior to the experiment.

  • Prepare a stock solution of LPS in sterile saline.

  • On the day of the experiment, weigh each rat to determine the correct volume for injection.

  • Administer LPS via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[4][5]

  • Return the animals to their cages and monitor for signs of sickness behavior (e.g., lethargy, reduced food and water intake).

  • At 24 hours post-LPS administration, administer this compound (100 mg/kg, i.p.).[4][5]

  • At the desired experimental endpoint, collect blood and tissue samples for analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in sepsis and the potential points of intervention by this compound.

G cluster_0 Bacterial Infection (Gram-negative) cluster_1 Host Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB TRIF->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Transcription Systemic Inflammation Systemic Inflammation Cytokines->Systemic Inflammation Organ Dysfunction Organ Dysfunction Cytokines->Organ Dysfunction This compound This compound Bacterial_Lysis Bacterial Lysis This compound->Bacterial_Lysis Inhibits cell wall synthesis Bacterial_Lysis->LPS Releases

Caption: this compound's primary antibacterial action and the subsequent inflammatory cascade.

G cluster_0 TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TRIF->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) [p50/p65-IκB] IkB->NFkB_inactive NFkB_active NF-κB (active) [p50/p65] NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_Genes Binds to promoter Cytokines IL-6, TNF-α Cytokine_Genes->Cytokines Transcription & Translation This compound This compound (Potential Modulatory Effects) This compound->NFkB_active May modulate (indirectly)

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: Sepsis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis cluster_3 Phase 4: Data Interpretation Animal_Model Select Animal Model (Mouse/Rat) Sepsis_Induction Induce Sepsis (CLP or LPS) Animal_Model->Sepsis_Induction Treatment_Groups Randomize into Groups (Vehicle, this compound, etc.) Sepsis_Induction->Treatment_Groups Administer_Treatment Administer this compound (Specific dose, route, time) Treatment_Groups->Administer_Treatment Monitor_Animals Monitor Survival & Clinical Signs Administer_Treatment->Monitor_Animals Sample_Collection Collect Blood/Tissues at Timepoints Monitor_Animals->Sample_Collection Analysis Analyze Samples (Cytokines, Bacterial Load, etc.) Sample_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound in sepsis models.

Conclusion

The provided application notes and protocols offer a foundational framework for the investigation of this compound in animal models of sepsis. Adherence to detailed and standardized protocols is essential for generating reproducible and reliable data. The quantitative data and signaling pathway diagrams serve as a reference for experimental design and data interpretation. Researchers are encouraged to adapt these protocols to their specific research questions and institutional guidelines.

References

Application Note and Protocol for the Quantification of Ceftriaxone in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantification of ceftriaxone, a third-generation cephalosporin antibiotic, in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is sensitive, accurate, and precise, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the workflow to aid researchers and drug development professionals.

Introduction

This compound is a widely used antibiotic for treating a variety of bacterial infections.[1][2] Its therapeutic efficacy is dependent on maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. Therefore, a reliable and validated method for quantifying this compound in plasma is crucial for optimizing dosing regimens and ensuring patient safety.[3] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed analytical technique for this purpose due to its robustness, specificity, and accessibility.[1][2][4] This application note details a validated HPLC-UV method for the determination of this compound in human plasma.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound in plasma, including materials, preparation of solutions, sample processing, and chromatographic conditions.

2.1. Materials and Reagents

  • This compound sodium reference standard (Sigma-Aldrich or equivalent)

  • Cefazolin sodium (Internal Standard - IS) reference standard (Sigma-Aldrich or equivalent)

  • HPLC grade methanol[5]

  • HPLC grade acetonitrile[6][7]

  • Ortho-phosphoric acid (analytical grade)[4][5]

  • Dipotassium hydrogen orthophosphate (analytical grade)

  • Cetyltrimethylammonium bromide (analytical grade)

  • Triethylamine (analytical grade)

  • Human plasma (drug-free, sourced from a reputable blood bank)

  • Ultrapure water (Milli-Q or equivalent)

2.2. Instrumentation

  • HPLC system with a UV-Vis detector, autosampler, and data acquisition software.[4][5]

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

2.3. Preparation of Solutions

  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound sodium and dissolve it in 10 mL of ultrapure water. This solution should be stored at -20°C for up to 8 weeks.

  • Stock Solution of Internal Standard (Cefazolin, 1 mg/mL): Accurately weigh 10 mg of cefazolin sodium and dissolve it in 10 mL of ultrapure water. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 1 to 200 µg/mL.[1][8]

  • Mobile Phase: A mixture of 0.02 M cetyltrimethylammonium bromide in 0.01 M dipotassium hydrogen orthophosphate buffer (pH adjusted to 6.5 with phosphoric acid), acetonitrile, and triethylamine in a ratio of 70:30:0.001 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

2.4. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 µg/mL Cefazolin).

  • Add 400 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

2.5. Chromatographic Conditions

ParameterCondition
Column XTerra® RP18, 5 µm, 4.6 x 250 mm (or equivalent C18 column)[4]
Mobile Phase 0.02 M cetyltrimethylammonium bromide in 0.01 M dipotassium hydrogen orthophosphate buffer (pH 6.5), acetonitrile, and triethylamine (70:30:0.001, v/v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature Ambient (Room Temperature)[7]
Detection UV at 272 nm
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma, providing an easy comparison of their performance characteristics.

Table 1: Linearity and Range of Quantification

Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
0.2 - 80Not specified[6]
0.2 - 200.9999[4]
2 - 500Not specified[3]
0.5 - 2500.9997
10 - 2000.991[8]

Table 2: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Not specified1.09 - 2.654.42 - 5.13101.5 - 103.2[6]
0.2 - 200.16 - 0.7Not specified99.88 - 99.97[4]
Not specified< 9%< 8%94 - 104
100, 150, 2000.70 - 0.940.55 - 0.95Not specified[8]

Table 3: Recovery

Extraction MethodAnalyteRecovery (%)Reference
Protein PrecipitationThis compound91.6 - 94.4[6]
Protein PrecipitationThis compound> 94
Spiked PlasmaThis compound98.03 - 103.85

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the quantification of this compound in plasma.

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification data_processing->quantification end_node End: this compound Concentration quantification->end_node

Caption: Overview of the experimental workflow from sample collection to final quantification.

sample_preparation_workflow plasma 200 µL Plasma add_is Add 20 µL Internal Standard plasma->add_is add_methanol Add 400 µL Cold Methanol add_is->add_methanol vortex Vortex for 1 min add_methanol->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 20 µL into HPLC supernatant->injection

Caption: Detailed workflow for the plasma sample preparation by protein precipitation.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and high recovery, making it suitable for routine use in clinical and research laboratories. The provided protocol and supporting data offer a comprehensive guide for researchers and professionals in the field of drug development and therapeutic drug monitoring.

References

Application Notes and Protocols for Ceftriaxone in Bacterial Meningitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftriaxone in preclinical bacterial meningitis research. Detailed protocols for animal models, drug administration, and outcome analysis are included to facilitate the design and execution of studies evaluating the efficacy and mechanisms of action of this compound and novel therapeutic agents.

Introduction to this compound

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many of the common causative agents of bacterial meningitis, including Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae.[1] Its ability to penetrate the blood-brain barrier, especially in the presence of meningeal inflammation, makes it a cornerstone of bacterial meningitis treatment.[1][2] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

Quantitative Data on this compound Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of this compound in cerebrospinal fluid (CSF) from various studies. This data is crucial for designing dosing regimens in preclinical models and for interpreting experimental outcomes.

Table 1: this compound Concentrations in Cerebrospinal Fluid (CSF) - Clinical Studies

Patient PopulationDosing RegimenMean CSF Concentration (µg/mL)Time of MeasurementReference
Children100 mg/kg/day IV (single dose)10- to 100-fold higher than MIC early in therapy; 5- to 50-fold higher at end of therapy24 hours post-dose[4]
Children with dexamethasone50 mg/kg IMDay 3: 5.7 ± 5.5, Day 6: 5.2 ± 5.0, Day 9: 2.0 ± 2.64-6 hours post-injection[5]
Children with dexamethasone50 mg/kg IV twice daily (<18 mo) or 100 mg/kg IV once daily (≥18 mo)4.0 ± 2.9 (range 0.7-9.2)After 1 day of treatment[6]
Adults (suspected bacterial meningitis)≥75 mg/kg or 4 g per dayMedian: 14.95 (range 1.65-27.1)Median of 12 hours post-infusion[7]

Table 2: this compound Pharmacokinetics in Animal Models of Meningitis

Animal ModelBacterial StrainDosing RegimenKey FindingsReference
RabbitCephalosporin-resistant S. pneumoniae150 or 400 mg/kg/day (in 1 or 2 doses)Time above MBC in CSF was the best predictor of bacterial killing rate.[4][8]
RabbitPenicillin-sensitive S. pneumoniaeNot specifiedDexamethasone did not significantly affect this compound penetration or efficacy.[9]
DogStaphylococcus aureusNot specifiedCmax in CSF: 15.2 µg/mL; CSF AUC/plasma AUC ratio: 0.224.[8]

Experimental Protocols

Animal Models of Bacterial Meningitis

3.1.1. Rat Model of Pneumococcal Meningitis

This protocol is adapted from methods described for inducing meningitis in infant and adult rats.[1][7][10]

  • Animals: Infant or adult Wistar or Sprague-Dawley rats.

  • Bacterial Strain: Streptococcus pneumoniae (clinical isolate).

  • Procedure:

    • Anesthetize rats via intraperitoneal injection of pentobarbital sodium (40 mg/kg).[7]

    • Perform a cerebellar cistern puncture to carefully withdraw 20-40 µL of CSF.[7]

    • Inject 10-50 µL of a bacterial suspension of S. pneumoniae into the cisterna magna.[7][10]

    • The control group should be injected with an equivalent volume of sterile saline.[7]

    • Monitor animals for clinical signs of meningitis.

3.1.2. Rabbit Model of Pneumococcal Meningitis

This model is suitable for studying cephalosporin-resistant pneumococcal meningitis.[4][8][11]

  • Animals: New Zealand White rabbits.

  • Bacterial Strain: Penicillin- and cephalosporin-resistant Streptococcus pneumoniae.

  • Procedure:

    • Induce meningitis by intracisternal inoculation of the S. pneumoniae strain.[11]

    • Allow an incubation period of approximately 18 hours for the infection to establish before initiating treatment.[11]

This compound Administration in Animal Models
  • Preparation: Reconstitute this compound powder with sterile water for injection. The final concentration should be calculated based on the required dosage and the animal's body weight.

  • Dosage: A common dosage used in rat models is 100 mg/kg.[7][10] In rabbit models of resistant pneumococcal meningitis, dosages of 150 or 400 mg/kg/day have been used.[4][8]

  • Administration:

    • Intraperitoneal (IP) Injection: In rats, this compound can be administered via IP injection.[7]

    • Intravenous (IV) Injection: For rabbit models, IV administration is often used.

  • Frequency: Treatment can be administered once or twice daily, depending on the experimental design.[4][8] Treatment duration in rat models is often around 7 days.[7][10]

Outcome Assessment

3.3.1. CSF and Blood Collection

  • CSF: Collect CSF via cisterna magna puncture at specified time points post-treatment.

  • Blood: Collect blood samples via cardiac puncture or from a suitable vein.

3.3.2. Measurement of this compound Concentration in CSF by Liquid Chromatography

This protocol is based on a validated ion-pair liquid chromatography method.[12]

  • Chromatographic System:

    • Column: C18 column (125 x 4 mm, 5 µm).[12]

    • Mobile Phase: 300 mL acetonitrile, 50 mL 0.1M phosphate buffer (pH 7.4), 3.2 g tetrabutylammonium bromide (ion-pairing agent), diluted to 1 L with distilled deionized water.[12]

    • Flow Rate: 1 mL/min.[12]

    • Detection: UV at 270 nm.[12]

  • Internal Standard: Cephradine.[12]

  • Procedure:

    • Prepare a standard curve of this compound in a relevant matrix.

    • Process CSF samples and inject them into the chromatography system.

    • Quantify this compound concentration based on the standard curve.

3.3.3. Histological Analysis of Brain Tissue

  • Tissue Preparation:

    • At the end of the experiment, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Excise the brains and post-fix in 4% paraformaldehyde.

    • Embed the brains in paraffin and section them.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates, perivascular and pericellular edema, and general morphology.[10][13]

    • Nissl Staining: To assess neuronal degeneration.[10]

  • Analysis: Examine sections under a microscope to evaluate the extent of inflammation, neuronal damage, and other pathological changes.[10][13]

3.3.4. Cytokine and Chemokine Analysis in CSF

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassay.[14][15]

  • Target Analytes: Key inflammatory mediators in bacterial meningitis include TNF-α, IL-1β, IL-6, and IL-8 (CXCL8).[15]

  • General ELISA Protocol: [14]

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add CSF samples and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-HRP conjugate.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Calculate cytokine concentrations from the standard curve.

Visualizations

Signaling Pathways

The host inflammatory response to bacterial meningitis is largely initiated by the recognition of bacterial components by Toll-like receptors (TLRs).[12][16] This triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, resulting in neutrophil recruitment and inflammation.

G cluster_0 Bacterial Recognition and Inflammatory Cascade Bacteria Bacteria in CSF (e.g., S. pneumoniae, N. meningitidis) PAMPs Bacterial Components (Lipoteichoic acid, Lipopolysaccharide, DNA) Bacteria->PAMPs TLRs Toll-like Receptors (TLR2, TLR4, TLR9) PAMPs->TLRs Recognition MyD88 MyD88 TLRs->MyD88 Signal Transduction NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6, IL-8) NFkB->Cytokines Gene Expression Inflammation Meningeal Inflammation Cytokines->Inflammation Neutrophil Neutrophil Recruitment Cytokines->Neutrophil Neutrophil->Inflammation

Caption: Simplified signaling pathway of the host inflammatory response in bacterial meningitis.
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of bacterial meningitis.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing start Start: Select Animal Model (e.g., Rat, Rabbit) induction Induce Bacterial Meningitis (Intracisternal Injection) start->induction treatment Administer this compound (e.g., 100 mg/kg IP) induction->treatment monitoring Monitor Clinical Signs treatment->monitoring sampling Collect CSF and Blood Samples monitoring->sampling analysis Outcome Analysis sampling->analysis bacterial_load Bacterial Load Quantification analysis->bacterial_load drug_conc This compound Concentration (LC-MS/MS) analysis->drug_conc inflammation Inflammatory Markers (ELISA) analysis->inflammation histology Histopathology of Brain Tissue analysis->histology end End: Data Interpretation bacterial_load->end drug_conc->end inflammation->end histology->end

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

These application notes and protocols provide a framework for conducting research on the use of this compound in bacterial meningitis. The provided data and methodologies can be adapted to specific research questions, contributing to a better understanding of the pathophysiology of bacterial meningitis and the development of improved therapeutic strategies.

References

Application Notes & Protocols for a Stability-Indicating HPLC Method for Ceftriaxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ceftriaxone. This method is designed to separate and quantify this compound from its potential degradation products, making it suitable for stability studies and routine quality control of pharmaceutical formulations.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of cell wall synthesis.[2] Ensuring the stability of this compound in pharmaceutical products is critical for its safety and efficacy. A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such a method must be able to accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3]

This application note details a robust HPLC method for this compound, including the protocol for forced degradation studies to demonstrate its stability-indicating nature.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions have been optimized for the separation of this compound from its degradation products.

ParameterRecommended Condition
Column Zorbax SB C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Purified water with 0.2% orthophosphoric acid and ethanol (87:13, v/v)[4]
Flow Rate 0.9 mL/min[4]
Injection Volume 20 µL
Column Temperature 25°C[4]
Detection Wavelength 260 nm[4]
Run Time Approximately 10 minutes

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound sodium reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.[5]

Working Standard Solutions (20-120 µg/mL): Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 20-120 µg/mL.[4]

Sample Preparation: For powder for injection, reconstitute the vial with a suitable solvent (e.g., water for injection) and further dilute with the mobile phase to a final concentration within the linear range of the method.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
Specificity No interference from blank, placebo, and degradation products at the retention time of this compound.
Robustness No significant changes in results with small, deliberate variations in method parameters.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Protocol for Forced Degradation Studies

1. Acid Hydrolysis:

  • To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl.

  • Keep the solution at room temperature for a specified time (e.g., 8 hours).

  • Neutralize the solution with 1 mL of 0.1 N NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

2. Base Hydrolysis:

  • To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH.

  • Keep the solution at room temperature for a specified time (e.g., 2 hours).

  • Neutralize the solution with 1 mL of 0.1 N HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

3. Oxidative Degradation:

  • To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for a specified time (e.g., 1 hour).

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat at 60°C for 24 hours.

  • Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase.

  • Inject into the HPLC system.

5. Photolytic Degradation:

  • Expose a solution of the drug substance (1000 µg/mL in mobile phase) to UV light (254 nm) or sunlight for a specified duration (e.g., 24 hours).

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

Summary of Expected Degradation
Stress ConditionExpected Degradation of this compoundReference
Acid Hydrolysis Significant Degradation[2]
Base Hydrolysis Significant Degradation[6][7][8]
Oxidative Degradation Significant Degradation[2][9]
Thermal Degradation Slight to Moderate Degradation[2]
Photolytic Degradation Slight Degradation[2]

Data Presentation

All quantitative data from the validation and forced degradation studies should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterResultAcceptance Criteria
Retention Time (min)
Tailing Factor≤ 2.0
Theoretical Plates> 2000

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
20
40
60
80
100
120
Correlation Coefficient (r²)

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80
100
120

Table 4: Precision Data

Repeatability (Intra-day)Intermediate Precision (Inter-day)
Mean Peak Area
Standard Deviation
% RSD ≤ 2.0%

Table 5: Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation PeaksResolution of this compound from Closest Degradant
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualizations

Experimental Workflow

G Experimental Workflow for this compound HPLC Method Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Solutions B->D C->D E Data Acquisition D->E K Process Data E->K F System Suitability L Generate Report F->L G Linearity & Range G->L H Accuracy & Precision H->L I Specificity (Forced Degradation) I->L J Robustness J->L K->F K->G K->H K->I K->J

Caption: Workflow for this compound HPLC Method Development.

Logical Relationship of Stability-Indicating Assay

G Logical Relationship of a Stability-Indicating Assay A This compound Drug Product B Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B subjected to D HPLC Analysis A->D C Degradation Products B->C generates C->D E Separation of this compound and Degradation Products D->E F Quantification of this compound E->F G Stability Assessment F->G

Caption: Logical Flow of a Stability-Indicating Assay.

Conclusion

The described HPLC method is simple, accurate, precise, and stability-indicating for the determination of this compound in pharmaceutical dosage forms. The method can be effectively used for routine quality control and stability studies. The forced degradation studies confirm the specificity of the method, as the degradation products do not interfere with the quantification of the active pharmaceutical ingredient.

References

Application Notes and Protocols for Determining Ceftriaxone Potency via Microbiological Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the potency of Ceftriaxone, a third-generation cephalosporin antibiotic, using established microbiological assays. The methods described herein are based on the principle of comparing the inhibition of growth of a susceptible microorganism by a known concentration of a this compound reference standard to the inhibition by the sample under analysis. Two primary methods are detailed: the Agar Well Diffusion Assay and the Turbidimetric Assay.

Introduction

This compound is a broad-spectrum beta-lactam antibiotic widely used in the treatment of various bacterial infections.[1] Ensuring the potency of this compound in pharmaceutical formulations is critical for its therapeutic efficacy. Microbiological assays provide a direct measure of the biological activity of the antibiotic, which may not be fully captured by chemical methods like HPLC.[2][3] These assays are essential for quality control in pharmaceutical manufacturing and for research and development purposes.[4]

The choice between the agar diffusion and turbidimetric method depends on factors such as the required precision, sample throughput, and available equipment. The agar diffusion method is often favored for its simplicity and lower cost, while the turbidimetric method can offer faster results and is amenable to automation.[5][6]

Principle of the Assays
  • Agar Well Diffusion Assay: This method involves the diffusion of the antibiotic from a well or a cylinder through a solidified agar medium inoculated with a susceptible test microorganism. The antibiotic creates a concentration gradient, and where the concentration is above the minimum inhibitory concentration (MIC), the bacterial growth is inhibited. This results in a clear circular zone of inhibition around the well. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.[2][4]

  • Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid culture. A standardized inoculum of a susceptible microorganism is incubated in a liquid medium containing varying concentrations of the antibiotic. The growth of the microorganism, indicated by the turbidity of the medium, is measured spectrophotometrically. The potency of the test sample is determined by comparing the turbidity of cultures containing the sample with those containing known concentrations of the reference standard.[5][6][7]

Experimental Protocols

Method 1: Agar Well Diffusion Assay

This protocol is a widely used and validated method for determining this compound potency.[2][4][8]

2.1. Materials and Reagents

  • This compound Sodium Reference Standard (with known purity)[4]

  • Test Microorganism: Staphylococcus aureus ATCC 6538P, Bacillus subtilis ATCC 6633, or Kocuria rhizophila ATCC 9341[2][3][9]

  • Culture Media: Grove-Randall's 1 culture medium or equivalent antibiotic assay medium[2][10]

  • Phosphate Buffer (pH 6.0 or 7.0)[2][4]

  • Sterile 0.9% NaCl solution[2]

  • Petri dishes (sterile, flat-bottomed)

  • Cylinder plates or sterile well cutters

  • Spectrophotometer

  • Incubator (35 ± 2 °C)[2]

  • Standard laboratory glassware and equipment (volumetric flasks, pipettes, etc.)

2.2. Preparation of Standard and Sample Solutions

Table 1: Preparation of this compound Standard and Sample Stock Solutions

Solution TypePreparation StepsFinal Concentration (Example)Reference
Standard Stock Accurately weigh ~10 mg of this compound Sodium Reference Standard, transfer to a 100 mL volumetric flask, and dissolve in sterile phosphate buffer (pH 7.0).100 µg/mL[2][8]
Sample Stock Accurately weigh a quantity of the this compound sample powder equivalent to ~12.5 mg of this compound, transfer to a 25 mL volumetric flask, and dissolve in sterile phosphate buffer (pH 6.0).500 µg/mL[4]

Table 2: Preparation of Working Solutions for a 3+3 Assay Design

SolutionDilution from StockFinal Concentration (µg/mL)Reference
S1 (Low Standard) Dilute Standard Stock16[2][8]
S2 (Medium Standard) Dilute Standard Stock32[2][8]
S3 (High Standard) Dilute Standard Stock64[2][8]
T1 (Low Sample) Dilute Sample Stock16[8]
T2 (Medium Sample) Dilute Sample Stock32[8]
T3 (High Sample) Dilute Sample Stock64[8]

Note: The concentration range should be selected based on the linear range of the dose-response curve for the chosen test microorganism.[2] Other validated ranges include 15.0–60.0 µg/mL and 2.6–6.3 µg/mL.[4][9]

2.3. Inoculum Preparation

  • Culture the test microorganism on a suitable agar slant for 24 hours at 35 ± 2 °C.[2]

  • Suspend the growth in sterile 0.9% NaCl solution.

  • Adjust the suspension turbidity to 25 ± 2% transmittance at 580 nm using a spectrophotometer, with sterile 0.9% NaCl as a blank.[2][4]

  • This standardized suspension will be used to inoculate the agar medium.

2.4. Assay Plate Preparation

  • Prepare the culture medium according to the manufacturer's instructions and sterilize.

  • Cool the medium to 48 °C.[2]

  • Inoculate the medium with the standardized microorganism suspension at a concentration of 1% (v/v).[2]

  • Pour a base layer of uninoculated agar into the petri dishes and allow it to solidify.

  • Pour a seeded layer of the inoculated agar on top of the base layer. A two-layer system can improve the definition of the inhibition zones.[8]

  • Create wells (typically 6 per plate) using a sterile borer or place sterile cylinders on the agar surface.

2.5. Assay Procedure

  • Pipette a fixed volume of each standard (S1, S2, S3) and sample (T1, T2, T3) solution into the wells in a random or Latin square design to minimize plate-to-plate variation.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.[2][9]

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper or an automated zone reader.

2.6. Data Analysis

  • Calculate the average zone diameter for each concentration of the standard and sample.

  • Plot the logarithm of the standard concentrations against the mean zone diameters.

  • Perform a linear regression analysis to obtain the standard curve. A good linearity is indicated by a correlation coefficient (r) close to 1.[4]

  • Determine the potency of the sample by interpolating the mean zone diameters of the sample solutions onto the standard curve.

  • Statistical methods, such as Analysis of Variance (ANOVA), should be used to validate the assay and calculate the final potency.[2][4]

Table 3: Example Data for Zone of Inhibition

Concentration (µg/mL)Mean Zone Diameter (mm)
16 (S1)18.5
32 (S2)21.5
64 (S3)24.5
16 (T1)18.6
32 (T2)21.4
64 (T3)24.6

Note: The difference in zone diameter between dose levels should be significant, for example, approximately 3 mm.[2]

Workflow for Agar Well Diffusion Assay

Agar_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_std Prepare Standard Solutions (S1, S2, S3) apply_solutions Apply Solutions to Wells prep_std->apply_solutions prep_sample Prepare Sample Solutions (T1, T2, T3) prep_sample->apply_solutions prep_inoculum Prepare Standardized Inoculum prep_plates Prepare Inoculated Agar Plates prep_inoculum->prep_plates prep_plates->apply_solutions incubate Incubate Plates (35°C, 18-24h) apply_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve (log[C] vs. Zone Diameter) measure_zones->plot_curve calculate_potency Calculate Sample Potency plot_curve->calculate_potency

Caption: Workflow for this compound Potency by Agar Diffusion.

Method 2: Turbidimetric Assay

This method offers a faster alternative to the agar diffusion assay and is suitable for high-throughput screening.[5][7][11]

2.1. Materials and Reagents

  • This compound Sodium Reference Standard

  • Test Microorganism: Staphylococcus aureus ATCC 6538[5][6]

  • Culture Medium: Brain Heart Infusion (BHI) broth or other suitable liquid medium[5][7]

  • Diluent: Sterile water or appropriate buffer[5][6]

  • Spectrophotometer or microplate reader capable of reading absorbance at a specified wavelength (e.g., 580 nm)

  • Incubator or shaking water bath

  • Sterile test tubes or microplates

2.2. Preparation of Standard and Sample Solutions

Prepare stock solutions of the reference standard and sample as described for the agar diffusion assay. From these stocks, prepare a series of working solutions in the culture medium. A validated linear range for this method is 100-196 µg/mL.[5][6]

Table 4: Example Working Concentrations for Turbidimetric Assay

SolutionConcentration (µg/mL)
Standard 1 100
Standard 2 120
Standard 3 140
Standard 4 160
Standard 5 196
Sample Diluted to fall within the standard range

2.3. Inoculum Preparation

Prepare a standardized inoculum of S. aureus as described in section 2.3. The final concentration of the inoculum in the assay tubes should be optimized (e.g., 9%).[5][6][11]

2.4. Assay Procedure

  • Dispense the culture medium into sterile test tubes.

  • Add the appropriate volumes of the standard and sample solutions to the tubes.

  • Inoculate all tubes (except for the negative control/blank) with the standardized inoculum.

  • Include positive control tubes (inoculum without antibiotic) and negative control tubes (medium only).

  • Incubate the tubes under specified conditions (e.g., 37°C for 3-5 hours) with agitation.[5]

  • After incubation, stop the bacterial growth (e.g., by adding formaldehyde or by heat).

  • Measure the absorbance (turbidity) of each tube at the specified wavelength.

2.5. Data Analysis

  • Plot the absorbance values against the logarithm of the this compound standard concentrations.

  • Perform a linear regression analysis to generate a standard curve.

  • Determine the concentration of the sample by comparing its absorbance to the standard curve.

  • Calculate the potency of the sample based on its dilution factor.

Workflow for Turbidimetric Assay

Turbidimetric_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_std Prepare Standard Solutions setup_tubes Set up Assay Tubes (Medium + Antibiotic) prep_std->setup_tubes prep_sample Prepare Sample Solutions prep_sample->setup_tubes prep_inoculum Prepare Standardized Inoculum inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes setup_tubes->inoculate_tubes incubate Incubate Tubes (e.g., 37°C, 4h) inoculate_tubes->incubate read_absorbance Read Absorbance (Turbidity) incubate->read_absorbance plot_curve Plot Standard Curve (log[C] vs. Absorbance) read_absorbance->plot_curve calculate_potency Calculate Sample Potency plot_curve->calculate_potency

Caption: Workflow for this compound Potency by Turbidimetric Assay.

Method Validation and Quality Control

For routine use, the chosen microbiological assay must be fully validated according to ICH or USP guidelines.[2][8] Key validation parameters include:

  • Linearity: The assay should demonstrate a linear relationship between the logarithm of the antibiotic concentration and the response (zone diameter or turbidity) within a specified range.[2][4]

  • Precision: Assessed through repeatability (intra-assay) and intermediate precision (inter-assay, different days, different analysts). The relative standard deviation (RSD) should be within acceptable limits (e.g., <5%).[2][5]

  • Accuracy: Determined by recovery studies of a known amount of antibiotic added to a sample. Recoveries should typically be between 98-102%.[4]

  • Specificity: The ability of the assay to measure the active antibiotic in the presence of excipients or degradation products.[2][8]

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters such as incubation temperature, inoculum concentration, and pH of the buffer.[8]

Regular use of positive and negative controls, as well as the reference standard, is essential for ensuring the ongoing validity of the results.

Summary of Quantitative Data

Table 5: Summary of Key Parameters for this compound Microbiological Assays

ParameterAgar Diffusion AssayTurbidimetric Assay
Test Microorganism S. aureus ATCC 6538P, B. subtilis ATCC 6633, K. rhizophila ATCC 9341[2][3][4][9]S. aureus ATCC 6538[5][6]
Typical Concentration Range 15.0 - 64.0 µg/mL[2][4]100 - 196 µg/mL[5][6]
Incubation Time 18 - 24 hours[2][9]3 - 5 hours[5]
Incubation Temperature 35 ± 2 °C[2]37 °C[5]
Measurement Zone of Inhibition (mm)Absorbance (Turbidity)
Precision (RSD) Repeatability: ~1.4%; Intermediate: ~2.1-2.5%[2]Intraday: ~4.5%; Interday: ~3.8%[5][6]
Accuracy (Recovery) ~100.5%[2]~100.3%[5][6]

These protocols and application notes provide a comprehensive framework for the microbiological determination of this compound potency. Adherence to good laboratory practices and proper method validation are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Preparation of Ceftriaxone Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftriaxone is a third-generation cephalosporin antibiotic belonging to the β-lactam family.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3] Beyond its antimicrobial properties, recent research has explored this compound's potential in other areas, including its anti-cancer effects in specific cell lines by targeting proteins like Aurora B kinase and DDX3X.[4][5] Proper preparation of this compound solutions is critical to ensure experimental reproducibility, stability, and accurate concentration delivery in cell culture applications. These notes provide detailed protocols for the preparation, storage, and use of this compound solutions for in vitro studies.

Physicochemical Properties and Solubility

This compound is typically supplied as a sodium salt, which is a white to yellowish crystalline powder.[6][7] It is crucial to understand its solubility and stability to prepare appropriate stock solutions.

Table 1: Physicochemical Properties of this compound Sodium Salt

Property Value References
Chemical Formula C₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O [6]
Molecular Weight 661.60 g/mol [6]
Appearance White to yellowish crystalline powder [2][6]

| pH (1% aq. solution) | ~6.7 |[6][7] |

Table 2: Solubility of this compound Sodium Salt in Various Solvents

Solvent Solubility References
Water Readily soluble (≥ 40 mg/mL) [6][8][9]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL [10]
DMSO ≥ 50 mg/mL [8]
Methanol Sparingly soluble [6][7][9]

| Ethanol | Very slightly soluble |[6][7][9] |

Protocols for Solution Preparation

Materials and Equipment:

  • This compound Sodium Salt powder

  • Sterile, nuclease-free water, sterile Phosphate-Buffered Saline (PBS), or cell culture grade DMSO

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Laminar flow hood (Biological Safety Cabinet)

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL)

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for future use. Using an aqueous-based solvent like sterile water or PBS is recommended to avoid potential solvent-induced cytotoxicity from DMSO in sensitive cell lines.

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound Sodium Salt powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1000 mg (1 g) of the powder.

  • Dissolution:

    • Transfer the powder into a sterile 15 mL or 50 mL conical tube.

    • Add a small amount of the chosen sterile solvent (e.g., 5 mL of sterile water for a final volume of 10 mL).

    • Vortex gently until the powder is completely dissolved. The solution may appear light yellow to amber.[7][11]

    • Bring the solution to the final desired volume (e.g., 10 mL).

  • Sterilization:

    • Draw the reconstituted solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is critical to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store aliquots according to the stability data provided below. For long-term storage, -20°C is recommended.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution directly into the cell culture medium.

  • Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment based on literature or preliminary dose-response studies.[4][12]

  • Thaw Stock Solution: Thaw one aliquot of the concentrated stock solution at room temperature or on ice. Avoid repeated freeze-thaw cycles.[11]

  • Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.

    • C₁ = Concentration of stock solution (e.g., 100 mg/mL)

    • V₁ = Volume of stock solution to add (unknown)

    • C₂ = Desired final concentration (e.g., 500 µg/mL)

    • V₂ = Final volume of cell culture medium (e.g., 10 mL)

    • Example: V₁ = (500 µg/mL * 10 mL) / 100,000 µg/mL = 0.05 mL or 50 µL.

  • Preparation: In a laminar flow hood, add the calculated volume (50 µL) of the stock solution to the final volume (10 mL) of pre-warmed cell culture medium. Mix gently by pipetting or swirling.

  • Application: Immediately apply the this compound-containing medium to your cell cultures.

Stability and Storage

The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature.

Table 3: Stability of Reconstituted this compound Solutions

Solvent Concentration Storage Temperature Stability Duration References
Sterile Water 100 mg/mL 25°C (Room Temp) 3 days [13]
Sterile Water 100 mg/mL 4°C 10 days [13]
Dextrose 5% 10 mg/mL - 40 mg/mL -20°C 26 weeks [7]
0.9% NaCl 10 mg/mL - 40 mg/mL -20°C 26 weeks [7]
Dextrose 5% 100 mg/mL 4°C 10 days [13]
General Aqueous Not specified 25°C 24 hours [14]

| General Aqueous | Not specified | 2-8°C | 3 days |[14] |

Note: For cell culture experiments, it is always best practice to use freshly prepared solutions or freshly thawed aliquots to ensure consistent potency.[10]

Experimental Workflow and Data

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation (Sterile) cluster_use Working Solution Preparation powder This compound Sodium Salt Powder weigh Weigh Powder powder->weigh dissolve Dissolve in Sterile Solvent (e.g., Water, PBS) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute Stock into Medium to Final Concentration thaw->dilute medium Pre-warmed Cell Culture Medium medium->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Cytotoxicity and Recommended Concentrations

The appropriate working concentration of this compound is highly dependent on the cell type and experimental endpoint. It is strongly recommended to perform a dose-response curve to determine the IC₅₀ or non-toxic concentration range for your specific cell line.

Table 4: Reported Cytotoxicity and Working Concentrations in Cell Culture

Cell Line Assay Type Effective/Non-Toxic Concentration Notes References
JB6 P+ (mouse epidermal) MTS Assay Non-toxic up to 2000 µM Tested at 24 and 48 hours. [4]
Human Bone Progenitor Cells LDH Release Cytotoxic > 15,000 mg/L (15 mg/mL) Subtoxic effects seen > 500 mg/L after 10 days. [12]
Human Bone Progenitor Cells Mineralization Assay Negative effects > 250 mg/L Assessed after 28 days of culture. [12]
MYCN-amplified Neuroblastoma Viability Assay IC₅₀ values determined per cell line Doses based on clinical plasma levels (0.2-0.5 mM) also effective. [5]

| Normal PBMCs | Viability Assay | Favorable toxicity profile | Lower sensitivity compared to MYCN-amplified cancer cells. |[5] |

Mechanism of Action in Eukaryotic Cells

While primarily an antibacterial agent, this compound has been shown to interact with specific pathways in mammalian cells, particularly in the context of cancer research.

Diagram: this compound Anti-Cancer Signaling

G CTX This compound AuroraB Aurora B Kinase CTX->AuroraB inhibits DDX3X DDX3X Helicase CTX->DDX3X targets Growth_A Anchorage-Independent Growth (Lung Cancer) AuroraB->Growth_A promotes Translation MYCN Translation (Neuroblastoma) DDX3X->Translation promotes

References

Application Notes & Protocols for the Simultaneous Determination of Ceftriaxone and Other Antibiotics by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the simultaneous determination of Ceftriaxone in combination with other commonly co-administered antibiotics such as Sulbactam, Vancomycin, and Metronidazole using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be robust and reproducible for research and quality control purposes.

Simultaneous Determination of this compound and Sulbactam

This method is applicable for the simultaneous quantification of this compound and Sulbactam in parenteral preparations.

Experimental Protocol

a. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil C8, 5 µm, 15 cm × 4.6 mm i.d.[1] or Hypersil ODS C-18 column.[2]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 35:65 (v/v).[1] An alternative is a binary mixture of acetonitrile and tetrabutyl ammonium hydroxide (TBAH) adjusted to pH 7.0 with orthophosphoric acid in a 70:30 ratio.[2]

  • Flow Rate: 1.0 mL/min[1] or 1.5 mL/min.[2]

  • Detection Wavelength: 215 nm[1] or 220 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

b. Preparation of Standard Solutions:

  • Stock Solutions: Accurately weigh and dissolve appropriate amounts of this compound and Sulbactam reference standards in the mobile phase to obtain individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the desired calibration range.

c. Sample Preparation:

  • Reconstitute the parenteral formulation as per the product instructions.

  • Dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Data Presentation

Table 1: Chromatographic Parameters and Validation Data for this compound and Sulbactam Analysis.

ParameterThis compoundSulbactamReference
Retention Time (min) 4.22.3[1]
Linearity Range (µg/mL) 100-50050-250[1]
Limit of Quantification (LOQ) (µg/mL) 2010[1]
Recovery (%) 99.56-99.6199.52-99.93
Precision (%RSD) < 2< 2[3]

Simultaneous Determination of this compound and Vancomycin

This method is suitable for the simultaneous analysis of this compound and Vancomycin in pharmaceutical formulations and biological samples.[4]

Experimental Protocol

a. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Betasil C-1 column[4][5] or a C8 (250×4.6 mm, 5 μm) column.

  • Mobile Phase: A binary mixture of acetonitrile and triethylamine buffer adjusted to pH 3.5 with orthophosphoric acid in a 20:80 ratio.[4][5] Alternatively, a mobile phase of 0.01 M potassium dihydrogen orthophosphate and 0.01 M disodium hydrogen phosphate buffer (pH 4.2) with methanol in a 70:30 (v/v) ratio can be used.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 280 nm[4][5] or 298 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

b. Preparation of Standard Solutions:

  • Stock Solutions: Prepare individual stock solutions of this compound and Vancomycin reference standards by dissolving accurately weighed amounts in the mobile phase.

  • Working Standard Solutions: Serially dilute the stock solutions with the mobile phase to prepare working standards covering the desired concentration range.

c. Sample Preparation (Pharmaceutical Formulation):

  • Accurately weigh the contents of the formulation.

  • Dissolve a portion of the powder in the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm membrane filter prior to injection.

Data Presentation

Table 2: Chromatographic and Validation Data for this compound and Vancomycin Analysis.

ParameterThis compoundVancomycinReference
Retention Time (min) 4.82.6[5]
Linearity Range (µg/mL) 125–75062.5–375[5]
Limit of Detection (LOD) (µg/mL) 0.100.18[5]
Limit of Quantification (LOQ) (µg/mL) 0.300.56[5]
Accuracy (Mean % Recovery) 100.2 ± 0.56101.48 ± 0.55[4][5]
Precision (%RSD) < 2.0< 2.0[4]

Simultaneous Determination of this compound and Metronidazole

This stability-indicating HPLC method is designed for the simultaneous determination of this compound and Metronidazole.[7][8]

Experimental Protocol

a. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Kromasil 100–5 C18 (250 mm × 4.6 mm, 5 μm).[9]

  • Mobile Phase: A mobile phase consisting of 1.5 mM KH2PO4 (pH 4.5) with 0.0125% triethylamine–methanol (70:30, v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 247 nm for this compound and 320 nm for Metronidazole.[9]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: Ambient.

b. Preparation of Standard Solutions:

  • Stock Solutions: Prepare separate stock solutions of this compound sodium and Metronidazole reference standards in the mobile phase.

  • Working Standard Solutions: Create a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to fall within the calibration curve range.

c. Sample Preparation:

  • Dilute the sample containing both drugs with the mobile phase to an appropriate concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter before analysis.

Data Presentation

Table 3: Chromatographic and Validation Data for this compound and Metronidazole Analysis.

ParameterThis compound SodiumMetronidazoleReference
Linearity Good linearity with correlation coefficients > 0.999Good linearity with correlation coefficients > 0.999[9]
Limit of Detection (LOD) (µg/mL) 0.050.01[9]
Recovery in Human Urine (%) 97.73 - 100.797.73 - 100.7[9]
Precision (RSD %) 2.5 - 3.02.5 - 3.0[9]

Visualizations

Experimental Workflow Diagrams

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standard Solutions filter Filter through 0.45 µm Membrane Filter prep_std->filter prep_sample Reconstitute/Dilute Sample prep_sample->filter hplc_inject Inject 20 µL into HPLC System filter->hplc_inject Prepared Sample/Standard separation Chromatographic Separation (Isocratic Elution) hplc_inject->separation detection UV Detection at Specified Wavelength separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Analytes using Calibration Curve chromatogram->quantify report Generate Report quantify->report

Caption: General workflow for the simultaneous determination of antibiotics by HPLC.

G Logical Relationship of Method Validation cluster_params Validation Parameters (ICH Guidelines) method Validated HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Notes and Protocols for In Vivo Imaging of Ceftriaxone Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the non-invasive, real-time visualization and quantification of Ceftriaxone distribution in preclinical animal models. The following sections detail the principles, methodologies, and data interpretation for various in vivo imaging modalities.

Introduction to In Vivo Imaging of this compound

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Understanding its biodistribution and target site accumulation is crucial for optimizing dosing regimens, overcoming bacterial resistance, and developing novel drug delivery strategies. In vivo imaging offers a powerful, non-invasive approach to longitudinally study the pharmacokinetics and pharmacodynamics of this compound in living animal models, providing critical insights into its efficacy and potential off-target effects.

This document provides detailed protocols and application notes for Single-Photon Emission Computed Tomography (SPECT), fluorescence imaging, Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI) to visualize and quantify the distribution of this compound.

Mechanism of Action of this compound

This compound functions by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[1] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and leading to a weakened cell wall and eventual bacterial cell lysis.[1]

Ceftriaxone_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to weakened wall & This compound This compound This compound->PBP Inhibits

Caption: Mechanism of action of this compound.

SPECT Imaging of 99mTc-Labeled this compound

SPECT imaging using Technetium-99m (99mTc)-labeled this compound is a well-established method for visualizing sites of bacterial infection.[2][3] 99mTc is a readily available gamma-emitting radionuclide ideal for preclinical imaging.

Application Notes
  • Principle: this compound is radiolabeled with 99mTc, and the resulting radiopharmaceutical (99mTc-Ceftriaxone) is administered to the animal model. The labeled antibiotic preferentially accumulates at sites of active bacterial infection, allowing for visualization using a SPECT scanner.[2] This technique can differentiate between bacterial infection and sterile inflammation.[2]

  • Advantages: High sensitivity, good spatial resolution, and the ability to perform quantitative analysis of tracer uptake in various organs.

  • Limitations: Exposure to ionizing radiation and lower resolution compared to other modalities like MRI.

Quantitative Data Presentation

Table 1: Biodistribution of 99mTc-Ceftriaxone in Normal Rats (4 hours post-injection) [2]

Organ/TissueMean % Injected Dose/gram (± SD)
Blood0.85 ± 0.12
Heart0.21 ± 0.04
Lungs0.35 ± 0.07
Liver2.15 ± 0.33
Spleen0.18 ± 0.05
Kidneys1.89 ± 0.27
Stomach0.42 ± 0.09
Intestines1.56 ± 0.21
Muscle0.15 ± 0.03
Bone0.28 ± 0.06

Table 2: Lesion-to-Normal Tissue Ratios of 99mTc-Ceftriaxone in Infected/Inflamed Rats (4 hours post-injection) [2]

ConditionAnimal ModelLesion-to-Normal Ratio (± SD)
S. aureus InfectionRat2.36 ± 0.21
E. coli InfectionRat12.66 ± 1.44
Sterile InflammationRat1.40 ± 0.01

Experimental Protocol

SPECT_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A1 Radiolabeling of this compound with 99mTc A2 Quality Control of 99mTc-Ceftriaxone (Radiochemical Purity) A1->A2 B2 Administer 99mTc-Ceftriaxone (e.g., intravenous injection) A2->B2 A3 Induction of Bacterial Infection in Animal Model (e.g., intramuscular injection of S. aureus) B1 Anesthetize Animal A3->B1 B1->B2 B3 Acquire SPECT/CT Images (e.g., at 1, 4, and 24 hours post-injection) B2->B3 C1 Image Reconstruction and Fusion (SPECT and CT) B3->C1 C3 Biodistribution Studies (Ex vivo organ counting) B3->C3 C2 Region of Interest (ROI) Analysis (Quantify tracer uptake in organs and lesion) C1->C2

Caption: Experimental workflow for 99mTc-Ceftriaxone SPECT imaging.

Detailed Methodology:

  • Radiolabeling of this compound with 99mTc:

    • Dissolve 30 mg of this compound in sterile water.

    • Add 50 µg of stannous chloride (SnCl₂) as a reducing agent.

    • Adjust the pH to 7.0.

    • Add approximately 370 MBq of 99mTc-pertechnetate.

    • Boil the mixture for 10 minutes.[2]

    • Perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity. A purity of >90% is generally required.[4]

  • Animal Model of Infection:

    • Use appropriate animal models, such as Sprague-Dawley rats or BALB/c mice.

    • Induce a localized bacterial infection, for example, by intramuscular injection of a known concentration of Staphylococcus aureus or Escherichia coli (e.g., 10⁸ CFU) into the thigh muscle.[4]

    • Allow the infection to establish for a specific period (e.g., 24 hours) before imaging.

  • SPECT/CT Imaging:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Administer a known activity of 99mTc-Ceftriaxone (e.g., 18.5-37 MBq) intravenously via the tail vein.

    • Acquire whole-body SPECT images at various time points (e.g., 1, 4, and 24 hours) post-injection.

    • Perform a co-registered CT scan for anatomical localization.

  • Data Analysis:

    • Reconstruct the SPECT and CT images and fuse them for analysis.

    • Draw regions of interest (ROIs) over the infected lesion, contralateral normal muscle, and major organs to quantify the tracer uptake.

    • Calculate the lesion-to-normal tissue ratio to assess the specificity of the tracer accumulation.

  • Biodistribution Studies (Optional but recommended for quantitative data):

    • At the end of the imaging study, euthanize the animals.

    • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and the infected tissue).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Fluorescence Imaging of this compound

Fluorescence imaging offers a non-ionizing radiation alternative for visualizing drug distribution. This requires conjugating this compound with a fluorescent dye.

Application Notes
  • Principle: this compound is chemically linked to a near-infrared (NIR) fluorescent dye. The resulting fluorescent conjugate is administered to the animal, and its distribution is tracked using an in vivo fluorescence imaging system. NIR dyes (650-900 nm) are preferred due to their deeper tissue penetration and lower autofluorescence.

  • Advantages: No ionizing radiation, high sensitivity, and relatively low cost.

  • Limitations: Limited tissue penetration depth, making it more suitable for superficial infections or smaller animals. Quantification can be challenging due to light scattering and absorption.

Experimental Protocol (Generalized)

Fluorescence_Workflow cluster_prep Preparation cluster_img Imaging Procedure cluster_ana Data Analysis A1 Synthesis and Purification of Fluorescently-Labeled this compound A2 Characterization of the Conjugate (e.g., Spectrophotometry, HPLC) A1->A2 B3 Administer Fluorescent this compound (e.g., intravenous injection) A2->B3 A3 Induction of Bacterial Infection in Animal Model B1 Anesthetize Animal A3->B1 B2 Acquire Baseline Fluorescence Image B1->B2 B2->B3 B4 Acquire Images at Multiple Time Points B3->B4 C1 Image Processing and Background Subtraction B4->C1 C3 Ex Vivo Organ Imaging and Quantification B4->C3 C2 Region of Interest (ROI) Analysis (Quantify fluorescence intensity) C1->C2

Caption: General workflow for in vivo fluorescence imaging.

Detailed Methodology:

  • Synthesis of Fluorescently-Labeled this compound:

    • This is a critical step that requires chemical modification of the this compound molecule to attach a fluorescent dye without significantly altering its antibacterial activity. A common strategy involves using an amine-reactive dye (e.g., an NHS-ester functionalized NIR dye) to target a suitable functional group on this compound.

    • The reaction conditions (pH, temperature, and stoichiometry) need to be optimized.

    • The final product must be purified, typically using high-performance liquid chromatography (HPLC).

  • Animal Model and Probe Administration:

    • Prepare the animal model with an infection as described in the SPECT protocol.

    • Administer the fluorescently-labeled this compound via an appropriate route (e.g., tail vein injection). The dose will depend on the brightness of the fluorophore and the sensitivity of the imaging system.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the animal and place it in the imaging chamber.

    • Acquire a pre-injection (baseline) image to account for autofluorescence.

    • Acquire images at various time points post-injection to monitor the biodistribution and accumulation at the infection site.

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the animal and dissect the organs of interest.

    • Image the dissected organs to confirm the in vivo findings and obtain more accurate quantification of the probe distribution.

Positron Emission Tomography (PET) Imaging of this compound

PET offers higher sensitivity and better quantification capabilities than SPECT. However, the synthesis of PET radiotracers for this compound is more complex.

Application Notes
  • Principle: this compound would be labeled with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). The radiolabeled this compound would be administered to the animal, and the annihilation photons resulting from positron emission would be detected by a PET scanner to create a 3D image of its distribution.

  • Advantages: High sensitivity, excellent quantitative accuracy, and good spatial resolution.

Magnetic Resonance Imaging (MRI) for this compound Distribution

MRI provides excellent soft-tissue contrast and high spatial resolution, making it a valuable tool for anatomical imaging. While direct imaging of this compound with MRI is not feasible, indirect methods can be employed.

Application Notes
  • Principle: this compound could be conjugated to an MRI contrast agent (e.g., a gadolinium-based agent or superparamagnetic iron oxide nanoparticles - SPIONs) to make it visible on MRI scans. Alternatively, manganese-enhanced MRI (MEMRI) has been used to assess the effects of this compound on neuronal activity, providing an indirect measure of its therapeutic impact in the brain.[6]

  • Advantages: High spatial resolution, excellent soft-tissue contrast, and no ionizing radiation.

  • Limitations: Lower sensitivity compared to nuclear imaging techniques. The large size of MRI contrast agents can alter the pharmacokinetics of the drug.

Summary and Future Directions

In vivo imaging provides invaluable tools for understanding the distribution of this compound in animal models. 99mTc-SPECT is a well-validated and accessible method for imaging this compound at sites of infection. Fluorescence imaging offers a non-radioactive alternative, particularly for superficial infections. While PET and MRI present greater technical challenges for direct this compound imaging, they hold significant potential for highly sensitive and high-resolution studies, respectively. Future research should focus on developing stable and specific PET and MRI probes for this compound to further enhance our understanding of its in vivo behavior and to accelerate the development of more effective antibiotic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Ceftriaxone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with ceftriaxone in aqueous solutions. Our aim is to equip researchers with the knowledge to ensure the stability and integrity of their experimental solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation, storage, and analysis of this compound solutions.

IssuePotential Cause(s)Recommended Solution(s)
Solution Discoloration (Yellow to Amber) Hydrolysis of the β-lactam ring, a primary degradation pathway for cephalosporins. The color change is dependent on storage duration, concentration, and the diluent used.[1][2]While a slight color change to light yellow or amber does not necessarily indicate a significant loss of potency, it is a sign of degradation.[1][2] For optimal stability, prepare solutions fresh whenever possible. If storage is necessary, refrigerate at 2-8°C and protect from light.[3][4][5] For quantitative studies, it is crucial to verify the concentration using a stability-indicating method like HPLC.
Precipitate Formation Co-administration or mixing with calcium-containing solutions (e.g., Ringer's lactate, Hartmann's solution) can lead to the formation of insoluble this compound-calcium precipitates.[5][6][7][8] This is a significant issue, particularly in intravenous administration.[9][7]Strictly avoid mixing or co-administering this compound with any calcium-containing diluents or solutions.[5][9][6][7][8] Use compatible diluents such as sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.[4][6] If sequential administration is necessary, thoroughly flush the infusion line with a compatible fluid between administrations.[7]
Unexpectedly Rapid Degradation - Inappropriate pH: this compound is most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions accelerate degradation. - Elevated Temperature: Higher temperatures significantly increase the rate of hydrolysis.[3] - Incompatible Diluent: Certain diluents can affect the pH and stability of the reconstituted solution.- Control pH: Use buffered solutions to maintain a pH within the optimal range for this compound stability. - Maintain Cold Chain: Store stock solutions and experimental samples at recommended refrigerated (2-8°C) or frozen (-20°C) temperatures to minimize degradation.[3][4] - Select Appropriate Diluents: Refer to the stability data for this compound in various diluents and choose one that provides the required stability for the duration of your experiment.[4]
Inconsistent Results in HPLC Analysis - Mobile Phase Issues: Incorrect composition, pH, or inadequate degassing can lead to retention time shifts and baseline noise. - Column Degradation: Loss of stationary phase or contamination can cause peak tailing and loss of resolution. - System Leaks: Leaks in the pump or fittings can cause pressure fluctuations and inconsistent flow rates.- Prepare Fresh Mobile Phase: Ensure accurate composition and pH of the mobile phase and degas thoroughly before use. - Column Care: Use a guard column to protect the analytical column. If peak shape deteriorates, flush the column with a strong solvent or replace it if necessary. - System Maintenance: Regularly inspect the HPLC system for leaks and perform preventative maintenance on pump seals and check valves.[10][11][12]

Frequently Asked Questions (FAQs)

Solution Preparation and Handling

Q1: What are the primary factors I need to control to ensure the stability of my this compound solution?

A1: The key factors influencing this compound stability in aqueous solutions are:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. Maintaining a stable pH is critical.

  • Temperature: Degradation rates increase significantly with rising temperatures. Storage at refrigerated or frozen conditions is recommended for extended stability.[3][4]

  • Diluent/Solvent: The choice of diluent can impact the pH and overall stability of the reconstituted solution. Always use compatible diluents.[4][6]

  • Concentration: The stability of this compound can be concentration-dependent in certain diluents.[4]

  • Light: Protect this compound solutions from light to prevent potential photodegradation.

Q2: My this compound solution has turned a pale yellow color. Is it still usable for my experiments?

A2: A color change from colorless to pale yellow or amber is an indication that some degradation has occurred through the hydrolysis of the β-lactam ring. While this may not always correlate with a significant loss of antimicrobial activity, for sensitive quantitative experiments, it is best to prepare fresh solutions.[13] If you must use a colored solution, it is imperative to determine the actual concentration using a validated analytical method like HPLC before proceeding.

Q3: Can I use Ringer's lactate to dissolve this compound for my cell culture experiments?

A3: No, you should not use Ringer's lactate or any other calcium-containing solution to dissolve this compound.[5][9][6][7][8] The presence of calcium ions will lead to the formation of an insoluble precipitate, rendering your solution unusable and potentially causing confounding results in your experiments.[9][14]

Stability and Storage

Q4: How long is a reconstituted this compound solution stable?

A4: The stability of a reconstituted this compound solution depends on the diluent, concentration, and storage temperature. The following tables summarize stability data from various studies.

Table 1: Stability of this compound Sodium in Various Diluents at Different Temperatures

DiluentConcentration (mg/mL)Storage TemperatureStability (Time to <90% Potency)
Lidocaine 1%10025°C8 hours
4°C9 days
25025°C8 hours
4°C3 days
Lidocaine 2%10025°C8 hours
4°C8 days
Dextrose 5%10025°C3 days
4°C10 days
25025°C24 hours
4°C3 days
Sterile Water10025°C3 days
4°C10 days
0.9% NaCl25025°C24 hours
4°C10 days
Mixture Serum10025°C24 hours
4°C10 days

Source: Adapted from a study on the stability of this compound sodium in vials using different diluents.[4]

Q5: What is the expected degradation pathway for this compound in an aqueous solution?

A5: The degradation of this compound in aqueous solutions primarily involves the hydrolysis of the β-lactam ring. Other degradation pathways can include cleavage of the C-3 side chain. The specific degradation products can vary depending on the pH and other conditions.

Experimental Protocols and Visualizations

Experimental Workflow for Stability Studies

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_start Weigh this compound Powder reconstitute Reconstitute with chosen diluent/buffer to desired concentration prep_start->reconstitute storage_conditions Aliquot and store under different conditions (e.g., 4°C, 25°C, protected from light) reconstitute->storage_conditions sampling Withdraw samples at predetermined time points storage_conditions->sampling analysis Analyze samples using a stability-indicating HPLC method sampling->analysis data_analysis Calculate remaining this compound concentration and determine degradation kinetics analysis->data_analysis

Caption: A generalized workflow for conducting a stability study of this compound in an aqueous solution.

This compound Degradation Pathway

G This compound This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Beta_Lactam_Opening Open β-Lactam Ring Products Hydrolysis->Beta_Lactam_Opening Side_Chain_Cleavage C-3 Side Chain Cleavage Products Hydrolysis->Side_Chain_Cleavage Other_Degradants Other Degradation Products Beta_Lactam_Opening->Other_Degradants Side_Chain_Cleavage->Other_Degradants

Caption: A simplified diagram illustrating the primary degradation pathways of this compound in aqueous solutions.

Detailed Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for the analysis of this compound stability. Method parameters may need to be optimized for specific instrumentation and experimental conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate

  • Dibasic sodium phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized. For example, a mobile phase could consist of a phosphate buffer (pH adjusted to a slightly acidic or neutral value) and acetonitrile in a 65:35 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: At each time point of the stability study, withdraw a sample and dilute it with the mobile phase to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

5. Data Evaluation:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics (typically first-order for this compound).

  • The time at which the concentration falls below 90% of the initial concentration is often considered the shelf-life or stability period under those specific conditions.

References

Technical Support Center: Optimizing Ceftriaxone Dosage for Neuroprotective Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftriaxone to achieve neuroprotective effects in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound exerts its neuroprotective effects?

A1: The primary mechanism of this compound's neuroprotective action is through the upregulation of the glutamate transporter-1 (GLT-1).[1] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft. By increasing GLT-1 expression and activity, this compound enhances glutamate uptake, thereby reducing extracellular glutamate levels and mitigating excitotoxicity, a key contributor to neuronal damage in various neurological disorders.[2][3]

Q2: In which in vivo models has this compound-mediated neuroprotection been demonstrated?

A2: this compound has shown neuroprotective efficacy in a wide range of preclinical models of neurological and psychiatric disorders, including:

  • Ischemic stroke[4]

  • Traumatic brain injury (TBI)[5]

  • Amyotrophic lateral sclerosis (ALS)

  • Huntington's disease

  • Parkinson's disease[6]

  • Alzheimer's disease[7][8]

  • Seizure disorders[1]

  • Neuropathic pain[3]

Q3: What is the typical dosage range of this compound used in rodent models for neuroprotection?

A3: The most commonly reported effective dose in rodent models is 200 mg/kg/day, administered intraperitoneally (i.p.).[1] However, beneficial effects have also been observed at doses as low as 50 mg/kg/day and as high as 2 g/kg/day in long-term toxicity studies.[9][10] The optimal dose can vary depending on the animal model and the specific pathological condition being investigated.

Q4: How long does it take to observe GLT-1 upregulation and neuroprotective effects after initiating this compound treatment?

A4: Upregulation of GLT-1 protein can be observed as early as 48 hours after the start of this compound administration.[1] Most studies report a treatment duration of 5 to 7 days to see significant increases in GLT-1 expression and functional glutamate uptake.[1][11] The neuroprotective effects, such as reduced infarct volume or improved cognitive function, are typically assessed after this initial treatment period. Notably, the upregulation of GLT-1 can persist for an extended period, up to 3 months after the last injection.[1]

Q5: Are there any known non-GLT-1 mediated neuroprotective mechanisms of this compound?

A5: Yes, while GLT-1 upregulation is the most well-established mechanism, other neuroprotective actions of this compound have been proposed. These include anti-inflammatory effects, such as reducing the activation of microglia and downregulating pro-inflammatory signaling pathways like TLR4/NF-κB.[6] this compound has also been shown to modulate oxidative stress by increasing levels of the antioxidant glutathione (GSH).[3] Additionally, some studies suggest that this compound may have pharmacological effects independent of GLT-1 activation.[3]

Troubleshooting Guide

Issue 1: I am not observing a significant upregulation of GLT-1 protein in my Western blot after this compound treatment.

  • Possible Cause 1: Insufficient Treatment Duration.

    • Recommendation: Ensure a treatment duration of at least 5-7 consecutive days. While GLT-1 mRNA levels may increase earlier, a consistent and robust increase in protein expression is typically observed after this period.[1]

  • Possible Cause 2: Suboptimal Dosage.

    • Recommendation: The most consistently effective dose reported in the literature for rodents is 200 mg/kg/day (i.p.).[1] If you are using a lower dose, consider performing a dose-response study to determine the optimal concentration for your specific model.

  • Possible Cause 3: Tissue-Specific GLT-1 Expression.

    • Recommendation: GLT-1 expression and its upregulation by this compound can be brain-region specific.[11] Ensure you are analyzing the correct brain region relevant to your disease model (e.g., hippocampus, striatum, cortex).

  • Possible Cause 4: Antibody or Western Blot Protocol Issues.

    • Recommendation: Verify the specificity and optimal dilution of your primary antibody for GLT-1. Refer to the detailed Western Blot protocol in the "Experimental Protocols" section for a standardized procedure.

Issue 2: My animals are showing signs of distress or local irritation at the injection site.

  • Possible Cause 1: High Injection Volume or Concentration.

    • Recommendation: For intraperitoneal (i.p.) injections in rodents, ensure the injection volume is appropriate for the animal's weight. A long-term toxicology study in rats noted that injection site trauma could be attributed to the subcutaneous route of administration.[12] If using subcutaneous injections, consider alternating injection sites.

  • Possible Cause 2: pH of the this compound Solution.

    • Recommendation: Reconstitute this compound in sterile, pH-neutral saline (0.9% NaCl). Ensure the solution is fresh for each injection.

Issue 3: I am not observing the expected neuroprotective or behavioral improvements despite seeing GLT-1 upregulation.

  • Possible Cause 1: Timing of Treatment Initiation.

    • Recommendation: The timing of this compound administration relative to the induction of the neurological insult can be critical. Pre-treatment (starting before the insult) is often more effective than post-treatment.[4] Consider initiating treatment prior to or immediately after the injury/insult in your experimental design.

  • Possible Cause 2: Complexity of the Pathological Model.

    • Recommendation: While GLT-1 upregulation is a key neuroprotective mechanism, it may not be sufficient to overcome all pathological cascades in complex disease models. Consider investigating other potential mechanisms of this compound, such as its anti-inflammatory or antioxidant effects.[3][6]

  • Possible Cause 3: Insensitivity of Behavioral Tests.

    • Recommendation: Ensure that the behavioral tests you are using are sensitive enough to detect subtle changes in cognitive or motor function. Refer to the Y-Maze protocol in the "Experimental Protocols" section for a reliable method to assess spatial working memory.

Data Presentation

Table 1: Summary of this compound Dosages and Durations for Neuroprotection in Rodent Models

Disease ModelSpeciesDosage (mg/kg/day)RouteDurationKey FindingsReference
Ischemic StrokeRat200i.p.5 days (pre- or post-treatment)Upregulation of GLT-1, reduced infarct size[4]
Traumatic Brain InjuryRat200i.v.Immediately after injuryAttenuated cerebral edema and cognitive deficits
Parkinson's DiseaseMouseNot SpecifiedNot SpecifiedNot SpecifiedReduced glial activation, downregulated TLR4/NF-κB pathway[6]
Alzheimer's DiseaseMouseNot SpecifiedNot SpecifiedNot SpecifiedImproved cognitive function, upregulated GLT-1[7]
Accelerated SenescenceRat50 or 100i.p.36 daysIncreased neuronal density in the hippocampus[10][13]
Neuropathic PainRat200i.p.7 daysReduced oxidative stress markers[3]

Experimental Protocols

Protocol 1: Administration of this compound to Rodents
  • Preparation of this compound Solution:

    • Dissolve this compound sodium salt in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 25g mouse).

    • Prepare the solution fresh daily.

  • Intraperitoneal (i.p.) Injection:

    • Gently restrain the animal.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, then slowly inject the solution.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Western Blot for GLT-1 Detection
  • Sample Preparation:

    • Dissect the brain region of interest on ice and homogenize in RIPA buffer with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate with a primary antibody against GLT-1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Y-Maze Test for Spatial Working Memory
  • Apparatus:

    • A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30 minutes before the test.

    • Place the animal at the center of the Y-maze and allow it to freely explore for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

  • Data Analysis:

    • An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).

    • Calculate the percentage of spontaneous alternation as follows:

      • % Alternation = [ (Number of alternations) / (Total number of arm entries - 2) ] x 100

Mandatory Visualizations

Ceftriaxone_Neuroprotective_Pathway This compound This compound GLT1 GLT-1 Upregulation This compound->GLT1 Upregulates AntiInflammation Anti-inflammatory Effects This compound->AntiInflammation Antioxidant Antioxidant Effects This compound->Antioxidant Glutamate Decreased Extracellular Glutamate GLT1->Glutamate Increases Uptake Excitotoxicity Reduced Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection AntiInflammation->Neuroprotection Antioxidant->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental_Workflow cluster_Phase1 Treatment Phase cluster_Phase2 Assessment Phase cluster_Phase3 Data Analysis Animal_Model 1. Select In Vivo Model (e.g., Stroke, TBI) CTX_Admin 2. This compound Administration (e.g., 200 mg/kg/day, i.p., 7 days) Animal_Model->CTX_Admin Behavioral 3. Behavioral Testing (e.g., Y-Maze) CTX_Admin->Behavioral Molecular 4. Molecular Analysis (e.g., Western Blot for GLT-1) CTX_Admin->Molecular Data_Analysis 5. Data Interpretation and Statistical Analysis Behavioral->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Overcoming Ceftriaxone Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving ceftriaxone-resistant clinical isolates. The content is structured to address common issues through troubleshooting guides, FAQs, detailed experimental protocols, and data summaries.

Troubleshooting and FAQs

This section addresses specific issues and questions that may arise during research on this compound resistance.

Question 1: Why are my Escherichia coli and Klebsiella pneumoniae isolates showing high levels of resistance to this compound?

Answer: High resistance rates in these isolates are frequently due to the production of extended-spectrum β-lactamases (ESBLs).[1][2][3] ESBLs are enzymes that hydrolyze the β-lactam ring of cephalosporins like this compound, rendering the antibiotic ineffective.[2] The genes for these enzymes are often carried on plasmids, which can be transferred between bacteria, facilitating the spread of resistance.[4][5] In some regions, over 90% of this compound-resistant K. pneumoniae have been identified as ESBL producers.[3]

Question 2: I am getting inconsistent results in my this compound antimicrobial susceptibility testing (AST). What are the common causes of variability?

Answer: Inconsistent AST results can stem from several procedural factors. Ensure you are adhering to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI). Key areas to troubleshoot include:

  • Inoculum Preparation: The bacterial suspension must be standardized to a 0.5 McFarland turbidity standard to ensure a consistent bacterial density.[6]

  • Media: Use fresh Mueller-Hinton Agar (MHA) with the correct thickness and pH. The plates should be dry before applying antibiotic discs.[7]

  • Antibiotic Discs: Use discs that have been stored correctly to maintain their potency. Ensure proper contact between the disc and the agar surface.

  • Incubation: Incubate plates at 35-37°C for 16-18 hours.[6] Stacking plates too high in the incubator can lead to uneven temperature distribution.

  • Reading Zones of Inhibition: Measure the zone diameter to the nearest millimeter where there is no visible growth. Inconsistent reading, especially with swarming bacteria like Proteus mirabilis, can be a source of error.[7]

Question 3: How do I correctly interpret this compound Minimum Inhibitory Concentration (MIC) breakpoints for Streptococcus pneumoniae?

Answer: The interpretation of this compound MICs for S. pneumoniae depends on the site of infection. The CLSI has established different breakpoints for meningeal (cerebrospinal fluid) and non-meningeal isolates due to differences in achievable antibiotic concentrations at these sites.[8] For non-meningeal isolates, the breakpoints are generally higher.

Question 4: My isolate is confirmed to be this compound-resistant. What are the next steps to explore potential treatment strategies?

Answer: Once resistance is confirmed, the next steps involve identifying the resistance mechanism and exploring alternative or combination therapies.

  • Mechanism Identification: For Enterobacterales, perform phenotypic or genotypic tests for ESBL production.[9] For Neisseria gonorrhoeae, sequence key resistance-associated genes like penA, mtrR, and penB.[1][10]

  • Combination Therapy Testing: Evaluate the in vitro efficacy of this compound combined with a β-lactamase inhibitor (e.g., sulbactam) or other antimicrobials.[11][12] Synergy testing can identify combinations that restore susceptibility.[13][14]

  • Explore Novel Agents: For N. gonorrhoeae, promising agents to combine with this compound include zoliflodacin, delafloxacin, sitafloxacin, and eravacycline.[15][16][17]

Question 5: What are nanotechnology-based strategies for overcoming this compound resistance?

Answer: Nanotechnology offers several promising approaches. Nano-based delivery systems, such as lipid or polymeric nanoparticles, can encapsulate this compound.[1] This can enhance the antibiotic's stability, improve its delivery to the infection site, and help overcome bacterial defense mechanisms like efflux pumps and biofilm formation.[1] For example, this compound conjugated with silver nanoparticles has shown enhanced antibacterial effects against resistant strains.[1]

Quantitative Data Summaries

The following tables summarize key quantitative data on this compound susceptibility and interpretive criteria.

Table 1: this compound Susceptibility Patterns in Selected Clinical Isolates

Bacterial SpeciesPercent SusceptiblePercent IntermediatePercent ResistantSource(s)
Staphylococcus aureus96.1%-3.9%[6]
Escherichia coli95.0%-5.0%[6]
Pseudomonas aeruginosa92.7%-7.3%[6]
Klebsiella pneumoniae89.4%-10.6%[6]
Salmonella typhi87.2%-12.8%[6]
Proteus mirabilis83.8%-16.2%[6]

Note: Susceptibility data can vary significantly by geographical location and hospital setting.

Table 2: CLSI Interpretive Breakpoints for this compound (Disk Diffusion & MIC)

OrganismTestSusceptibleIntermediateResistantSource(s)
Enterobacterales Disk Diffusion (Zone in mm)≥2320-22≤19CLSI M100
MIC (µg/mL)≤12≥4CLSI M100
S. pneumoniae (Non-Meningitis) Disk Diffusion (Zone in mm)≥25 (Oxacillin ≤20mm)--CLSI M100
MIC (µg/mL)≤12≥4[8][18]
S. pneumoniae (Meningitis) MIC (µg/mL)≤0.51≥2[8]
N. gonorrhoeae MIC (µg/mL)≤0.25--CLSI M100

Note: Breakpoints are subject to change and users should always refer to the latest CLSI M100 document.

Visualizations: Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental processes related to this compound resistance.

G ESBL-Mediated this compound Resistance cluster_0 Gram-Negative Bacterium Periplasmic Space Periplasmic Space ESBL ESBL (e.g., CTX-M) Ceftriaxone_inactive Hydrolyzed this compound (Inactive) ESBL->Ceftriaxone_inactive Hydrolyzes β-lactam ring Ceftriaxone_active This compound (Active) Ceftriaxone_active->ESBL Enters Periplasm PBP Penicillin-Binding Protein (PBP) Ceftriaxone_active->PBP Binding Blocked Ceftriaxone_inactive->PBP Cannot Bind

Caption: Mechanism of ESBL-mediated this compound resistance in Gram-negative bacteria.

G Workflow for Checkerboard Synergy Testing A Prepare Stock Solutions of Drug A (this compound) and Drug B B Create Serial Dilutions of Drug A and Drug B in 96-well plate A->B C Add Standardized Bacterial Inoculum to each well B->C D Incubate Plate (35°C for 16-20h) C->D E Read Plate: Determine MIC of each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret FICI F->G H Synergy (FICI ≤ 0.5) G->H ≤ 0.5 I Additive/Indifference (0.5 < FICI ≤ 4) G->I > 0.5 to ≤ 4 J Antagonism (FICI > 4) G->J > 4

Caption: Experimental workflow for determining antimicrobial synergy via checkerboard assay.

G Troubleshooting Logic for a this compound-Resistant Isolate start Start: Isolate identified from clinical sample ast Perform Antimicrobial Susceptibility Testing (AST) for this compound start->ast check_res Isolate Resistant to this compound? ast->check_res susceptible Report as Susceptible check_res->susceptible No confirm Confirm Resistance (e.g., repeat AST, check MIC) check_res->confirm Yes identify_species Species? confirm->identify_species entero Test for ESBL production (Phenotypic/Genotypic) identify_species->entero Enterobacterales gono Sequence resistance genes (penA, mtrR, etc.) identify_species->gono N. gonorrhoeae synergy Perform Synergy Testing with potential partner drugs entero->synergy gono->synergy report Report as Resistant with mechanism & synergy data synergy->report

Caption: Decision-making workflow for investigating a this compound-resistant isolate.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments cited in this compound resistance research.

Protocol 1: Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound (CRO) 30 µg disks

  • Bacterial isolate in pure culture (18-24 hour growth)

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35 ± 2°C

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Aseptically select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline or MHB.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application: Allow the plate to dry for 5-15 minutes. Aseptically apply a this compound (30 µg) disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and place them in a 35 ± 2°C incubator within 15 minutes of disk application. Incubate for 16-18 hours.[6]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI guidelines (see Table 2).[6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Standardized bacterial inoculum (prepared as in Protocol 1, then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the wells)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the this compound stock solution to the first well. Using a multichannel pipette, perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.

  • Control Wells: Designate wells for a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).

  • Inoculation: Add 50 µL of the standardized, diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[7] Compare the MIC value to the breakpoints in Table 2 to determine susceptibility.

References

Technical Support Center: Ceftriaxone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceftriaxone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For most in vitro biological assays, the recommended solvent is a calcium-free aqueous buffer or sterile water.[1] this compound sodium salt is readily soluble in water.[2][3][4] For cellular assays, preparing the solution in a buffered system like PBS (phosphate-buffered saline) at pH 7.2 is also common, with a reported solubility of approximately 10 mg/mL.[1]

Q2: Can I use organic solvents like DMSO or ethanol to dissolve this compound?

A2: The use of organic solvents is generally not recommended as a primary option. This compound sodium is very slightly soluble in ethanol and sparingly soluble in methanol.[2][3][4] While some suppliers report high solubility in DMSO (up to 145 mg/mL), others state it is sparingly soluble (1 mg/mL).[1][5][6] If DMSO must be used, it is critical to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[5] For biological experiments, preparing fresh, organic solvent-free aqueous solutions is the suggested method.[1]

Q3: What is the expected appearance of a properly dissolved this compound solution?

A3: A correctly prepared this compound solution should be clear and range in color from light yellow to amber.[2][3] The exact color can depend on the concentration, the diluent used, and the length of storage.[4] You should visually inspect the solution for any particulate matter before use.[2]

Q4: How should I store my this compound stock solution?

A4: Stability is highly dependent on temperature and concentration. For short-term use, aqueous solutions can be stored at 4°C for up to 10 days at a concentration of 100 mg/mL.[7][8] However, for biological assays, it is highly recommended to prepare solutions fresh and not store them for more than one day.[1] For long-term storage, solutions can be frozen at -20°C for up to 26 weeks, but repeated freeze-thaw cycles should be avoided.[2][9]

Q5: Why is it critical to avoid calcium-containing solutions when working with this compound?

A5: this compound can react with calcium ions to form an insoluble precipitate.[10][11] This is a significant incompatibility. Therefore, you must not use diluents containing calcium, such as Ringer's or Hartmann's solution, to reconstitute or dilute this compound.[4] Ensure all buffers and media used for preparing and diluting this compound are calcium-free.[12]

Troubleshooting Guide: Poor Solubility and Precipitation

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Problem 1: The this compound powder is not dissolving in water or buffer.

Possible Cause Troubleshooting Step
Exceeded Solubility Limit You may be trying to prepare a concentration that is too high. Check the solubility data for your specific solvent and temperature.
Incorrect Form of this compound Ensure you are using the sodium salt form of this compound, which is water-soluble.[13] The free acid form is much less soluble.
Insufficient Mixing The powder may require more energy to dissolve. Vortex or shake the vial vigorously until the solution is clear.[14] Gentle warming to 37°C can also aid dissolution, but be mindful of potential degradation at higher temperatures.[15]
Low Quality Water/Buffer Ensure you are using high-purity, sterile water or a freshly prepared buffer. Contaminants can affect solubility.

Problem 2: My prepared this compound solution has turned cloudy or formed a precipitate.

Possible Cause Troubleshooting Step
Calcium Contamination This is the most common cause of precipitation.[16] Ensure that the this compound was not reconstituted in or mixed with any calcium-containing solution (e.g., certain cell culture media, Ringer's solution).[4] Prepare a fresh stock in a guaranteed calcium-free diluent.
Temperature Shift If the solution was prepared at room temperature and then refrigerated, the decrease in temperature may have caused the this compound to precipitate out if the concentration is near its saturation point. Try preparing a slightly more dilute solution.
pH Instability The pH of the solution can affect this compound's stability.[15] The pH of a 1% aqueous solution is approximately 6.7.[2] If your buffer system shifts the pH too low or too high, it can lead to degradation and precipitation. Ensure your final solution pH is within a stable range (ideally around 6.5-7.5).[15]
Interaction with Culture Media When adding a concentrated this compound stock to complex cell culture media, localized high concentrations can cause interactions with media components (salts, proteins), leading to precipitation. Add the stock solution slowly while gently swirling the media to ensure rapid and even distribution.
Solution Degradation This compound solutions have limited stability.[7] A precipitate may be a sign of degradation, especially if the solution is old or was stored improperly. It is always best to use freshly prepared solutions for experiments.[1]

Quantitative Data Summary

This compound Sodium Solubility
SolventReported SolubilityReference
WaterFreely / Readily Soluble[2][3][4][13]
PBS (pH 7.2)~10 mg/mL[1]
DMSO1 mg/mL to 145 mg/mL (conflicting reports)[1][5][6]
MethanolSparingly Soluble[2][3][4]
EthanolVery Slightly Soluble / Insoluble[1][2][3][4][17]
N,N-dimethylformamide (DMF)Sparingly Soluble[1][18]
Acetone< Ethanol (very low)[18]
Solution Stability (Post-Reconstitution)
Solvent / DiluentConcentrationStorage Temp.Stability DurationReference
Sterile Water100 mg/mL25°C3 Days[7]
Sterile Water100 mg/mL4°C10 Days[7]
Dextrose 5%100 mg/mL25°C3 Days[7]
Dextrose 5%100 mg/mL4°C10 Days[7]
Dextrose 5%250 mg/mL4°C3 Days[7]
Dextrose 5% or 0.9% NaCl10-40 mg/mL-20°C26 Weeks[2][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PBS
  • Materials:

    • This compound Sodium Salt powder

    • Sterile, calcium-free Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tube

    • Vortex mixer

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh out the required amount of this compound Sodium Salt powder in a sterile tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg.

    • Add the desired volume of sterile, calcium-free PBS (e.g., 10 mL).

    • Close the tube tightly and vortex vigorously until all the powder is completely dissolved and the solution is clear.

    • Visually inspect the solution for any remaining particulate matter.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • This stock solution is now ready for further dilution into your cell culture medium or assay buffer.

    • Note: It is strongly recommended to prepare this solution fresh immediately before use and not to store it for more than 24 hours.[1]

Visualizations

Troubleshooting Workflow

G cluster_prep Preparation Phase cluster_check Quality Check cluster_troubleshoot Troubleshooting start Start: Need this compound Solution choose_solvent Choose Appropriate Solvent (e.g., Sterile Water, Ca-free PBS) start->choose_solvent calculate Calculate Concentration choose_solvent->calculate dissolve Weigh Powder & Dissolve (Vortex Vigorously) calculate->dissolve check_clarity Is Solution Clear? dissolve->check_clarity troubleshoot_node Troubleshoot: - Check solubility limit - Use fresh solvent - Ensure correct salt form check_clarity->troubleshoot_node No end_node Solution Ready for Assay check_clarity->end_node Yes troubleshoot_node->dissolve Retry

Caption: Workflow for preparing and troubleshooting this compound solutions.

Factors Affecting this compound Solubility & Stability

G cluster_factors Influencing Factors center_node This compound Solution Quality temp Temperature center_node->temp Affects solubility & stability (inverse relation) ph pH center_node->ph Affects stability solvent Solvent Choice center_node->solvent Determines max solubility concentration Concentration center_node->concentration Affects stability calcium Calcium Ions (Ca2+) center_node->calcium Causes precipitation

Caption: Key factors influencing the quality of this compound solutions.

This compound and Calcium Interaction Risk

G cluster_reactants Reactants cluster_outcome Outcome This compound This compound (in solution) reaction Mixing / Contamination This compound->reaction calcium Calcium Ions (Ca2+) (e.g., in Ringer's Solution) calcium->reaction precipitate Insoluble This compound-Calcium Precipitate reaction->precipitate Results In

Caption: The chemical interaction risk between this compound and Calcium.

References

minimizing Ceftriaxone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Ceftriaxone degradation during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in a sample?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, temperature fluctuations, and exposure to light. The stability of this compound is significantly influenced by the pH of the solution.[1][2][3] Both acidic and basic conditions can lead to the opening of the β-lactam ring, a key structural feature for its antibacterial activity.[1] Temperature is another critical factor; higher temperatures accelerate the degradation process.[3][4][5] Additionally, exposure to UV light can induce photolytic degradation.[2] In biological samples, enzymatic degradation by β-lactamases, if present, can also inactivate the drug.[6]

Q2: What is the optimal pH range for maintaining this compound stability during sample preparation?

A2: The pH of maximum stability for this compound sodium has been reported to be in the range of 2.5 to 4.5, while another source suggests a pH of 7.2.[7] One study on the stability of this compound in human serum found that diluting the serum in a 0.1 M phosphate buffer at pH 6.0 increased its stability compared to undiluted serum.[4] Conversely, a separate study observed substantial degradation when samples were diluted in a mobile phase buffer with a pH of about 2.[8] It is crucial to maintain a consistent and appropriate pH throughout the sample preparation process to minimize degradation.

Q3: How does temperature affect the stability of this compound in plasma samples?

A3: Temperature plays a significant role in the stability of this compound in plasma. Storage at lower temperatures is consistently shown to improve stability. For instance, in undiluted human serum, this compound is significantly more stable at -70°C, -40°C, and -20°C compared to 4°C and 37°C.[4] Reconstituted solutions of this compound are physically and chemically stable for 24 hours at 25°C or for 3 days when stored between 2 and 8°C.[9] For long-term storage of plasma samples, freezing at -70°C is recommended for optimal stability.[10]

Q4: Can freeze-thaw cycles impact the integrity of this compound in my samples?

A4: One study has shown that this compound in plasma samples with various anticoagulants exhibited good stability after five freeze-thaw cycles.[11] However, it is generally good practice to minimize the number of freeze-thaw cycles for any analyte to reduce the risk of degradation. If multiple analyses from the same sample are required, it is advisable to aliquot the initial sample into smaller volumes before freezing.

Q5: What type of anticoagulant is recommended for blood collection when analyzing this compound?

A5: Studies have evaluated this compound stability in plasma collected with different anticoagulants, including EDTA, sodium heparin, and lithium heparin. While one study noted a difference in recovery with different anticoagulants, with CPD plasma showing higher recovery than heparin, another found no interference from CPD, EDTA, sodium heparin, or lithium heparin.[8] The key is to use the same anticoagulant for all study samples and calibration standards to avoid bias in the results.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound concentration in analyzed samples. Degradation during sample collection and handling. - Use appropriate anticoagulant and mix gently. - Process blood samples promptly to separate plasma/serum. - Keep samples on ice or refrigerated during processing.
Improper storage conditions. - For short-term storage (up to 3 days), store at 2-8°C.[9] - For long-term storage, freeze at -70°C.[10] - Avoid repeated freeze-thaw cycles by preparing aliquots.
pH-mediated hydrolysis. - Ensure the pH of all solutions used during extraction is within the optimal stability range (e.g., around pH 6.0-7.2).[4][7] - Avoid strongly acidic or basic conditions.[1]
Photodegradation. - Protect samples from direct light, especially UV light, by using amber tubes or covering racks with foil.[7]
High variability between replicate measurements. Inconsistent sample preparation. - Ensure uniform timing for each step of the extraction process. - Use precise and calibrated pipettes. - Ensure complete protein precipitation and vortexing for thorough mixing.
Matrix effects. - Employ a robust sample clean-up method, such as solid-phase extraction or phospholipid removal techniques, to minimize interference from endogenous plasma components.[8][12] - Use a suitable internal standard to correct for variability.
Appearance of unexpected peaks in chromatogram. Formation of degradation products. - This indicates sample instability. Review and optimize all sample handling and storage procedures as outlined above. - Characterize the degradation products if necessary for the study. The primary degradation product is often formed via the opening of the β-lactam ring.[1]

Quantitative Data Summary

Table 1: Stability of this compound in Human Serum at Various Temperatures

Storage Temperature (°C)Percentage of Initial Activity Remaining in Undiluted SerumPercentage of Initial Activity Remaining in Diluted Serum (pH 6.0)Storage Duration
-7088.96%≥ 90%3 months[4]
-4084.92%≥ 90%3 months[4]
-2082.41%≥ 90%3 months[4]
480.33%86.25%55 days[4]
3733.08%> 60%120 hours[4]

Table 2: Recommended Storage Conditions for Reconstituted this compound Solutions

Storage Temperature (°C)Duration of Stability
2524 hours[9]
2 - 83 days[9]
-2026 weeks (in dextrose 5% or sodium chloride 0.9%)[7]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a common method for extracting this compound from plasma samples for LC-MS/MS analysis.[8][12]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the thawed sample and transfer 100 µL to a clean microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing an appropriate internal standard, e.g., Cefotaxime) to the plasma sample.

  • Mixing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis. For enhanced cleanup, a phospholipid removal plate can be used at this stage.[12]

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Visualizations

CeftriaxoneDegradationWorkflow cluster_pre_analysis Sample Handling and Storage cluster_analysis Sample Preparation cluster_degradation Degradation Factors to Control BloodCollection Blood Collection (Appropriate Anticoagulant) Centrifugation Plasma/Serum Separation (Prompt Centrifugation) BloodCollection->Centrifugation Aliquoting Aliquoting (Minimize Freeze-Thaw) Centrifugation->Aliquoting Storage Storage (-70°C for long-term) Thawing Thawing (Room Temperature) Storage->Thawing Aliquoting->Storage ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Thawing->ProteinPrecipitation Vortexing Vortexing ProteinPrecipitation->Vortexing Centrifugation2 Centrifugation Vortexing->Centrifugation2 SupernatantTransfer Supernatant Transfer Centrifugation2->SupernatantTransfer Analysis LC-MS/MS Analysis SupernatantTransfer->Analysis Temperature Temperature cluster_pre_analysis cluster_pre_analysis Temperature->cluster_pre_analysis pH pH cluster_analysis cluster_analysis pH->cluster_analysis Light Light Light->cluster_pre_analysis

Caption: Experimental workflow for this compound sample preparation.

CeftriaxoneDegradationPathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acidic/Basic pH, Temperature) This compound->Hydrolysis Photolysis Photolysis (UV Light Exposure) This compound->Photolysis Enzymatic Enzymatic Degradation (β-lactamases) This compound->Enzymatic BetaLactamOpening β-Lactam Ring Opening Products Hydrolysis->BetaLactamOpening Isomerization Isomers Hydrolysis->Isomerization OtherProducts Other Degradants Photolysis->OtherProducts Enzymatic->BetaLactamOpening

Caption: Major degradation pathways of this compound.

References

Navigating the Nuances of pH in Ceftriaxone Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide you with comprehensive information, troubleshooting advice, and frequently asked questions regarding the critical impact of pH on the stability of Ceftriaxone in experimental buffers. Understanding these parameters is crucial for accurate and reproducible results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound generally exhibits its greatest stability in the neutral to slightly acidic pH range. The optimal pH for this compound stability in an aqueous solution is approximately 7.5.[1] At this pH, degradation is minimal over extended periods. For instance, at 37°C and pH 7.5, only about 10% of the drug degrades over six hours.[1]

Q2: How does pH affect the degradation rate of this compound?

A2: The degradation of this compound is significantly influenced by pH. Degradation occurs more rapidly at both lower (acidic) and higher (alkaline) pH levels away from its stability optimum.[1] Under strongly acidic or basic conditions, the hydrolysis of the β-lactam ring is accelerated, leading to a faster loss of potency.

Q3: What are the common buffers used for studying this compound stability?

A3: Phosphate, acetate, and borate buffers are commonly used in experimental setups to study the stability of this compound across different pH ranges. The choice of buffer can also influence the degradation kinetics, a phenomenon known as buffer catalysis, which has been observed with phosphate and borate buffers.

Q4: What are the primary degradation pathways of this compound at different pH values?

A4: The degradation of this compound proceeds through different pathways depending on the pH of the solution. A primary initial step across acidic, neutral, and basic conditions involves the cleavage of the -CH2-S- bond at the C-3 position. In acidic and neutral solutions, isomerization of the N-oxime function can also occur. In basic solutions, the opening of the β-lactam ring is a prominent degradation pathway, along with potential epimerization at C-7 and lactonization.[2]

Q5: Can temperature fluctuations affect my pH-stability studies?

A5: Absolutely. Temperature is a critical factor that can significantly accelerate the degradation of this compound. It is essential to maintain a constant and controlled temperature throughout your stability experiments to obtain reliable and reproducible data.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpectedly high degradation of this compound - Inaccurate pH of the buffer.- Temperature fluctuations.- Contamination of the buffer or drug solution.- Photodegradation from exposure to light.- Calibrate the pH meter before preparing buffers.- Use a temperature-controlled incubator or water bath.- Use high-purity water and reagents; filter-sterilize solutions if necessary.- Protect solutions from light by using amber vials or covering with aluminum foil.
Precipitation observed in the experimental solution - Poor solubility of this compound at the tested pH.- Interaction with buffer components.- Verify the solubility of this compound at the target pH and concentration.- Consider using a co-solvent if solubility is an issue, but be aware of its potential impact on stability.- Evaluate the compatibility of this compound with the chosen buffer system.
Variable results in HPLC analysis - Inconsistent mobile phase preparation.- Column degradation or contamination.- Fluctuation in detector response.- Prepare fresh mobile phase daily and degas thoroughly.- Use a guard column and flush the column appropriately after each run.- Allow the HPLC system to equilibrate fully before injecting samples.
Appearance of unexpected peaks in the chromatogram - Formation of new degradation products.- Contamination from glassware or solvents.- Analyze the mass spectrometry data of the new peaks to identify them.- Ensure all glassware is scrupulously clean and use HPLC-grade solvents.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the pH of the solution. The following tables summarize the degradation of this compound at different pH values in various buffer systems.

Table 1: Percentage Degradation of this compound at 40°C in Different Buffers

pHBuffer SystemDegradation after 6 hours (%)
5.5Acetate BufferSignificant loss
6.5Phosphate Buffer< 10%
7.5Phosphate Buffer< 10% (maximal stability)
8.5Borate Buffer< 10%

Data synthesized from a study where degradation was monitored over time. "Significant loss" indicates a degradation of more than 10%.

Table 2: Pseudo-First-Order Rate Constants (k) for this compound Degradation

ConditionpHTemperatureRate Constant (k)
Acidic0.42 (0.5 M HCl)353 K (80°C)Specific value not provided, but degradation observed.
Neutral7.38353 K (80°C)3.43 x 10⁻⁴ s⁻¹
Basic13.22 (0.5 M NaOH)310 K (37°C)Degradation observed, with formation of multiple products.

These kinetic parameters are from a study investigating degradation pathways and are intended to illustrate the significant impact of pH and temperature.[2]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and this compound Samples
  • Buffer Preparation:

    • Acetate Buffer (pH 5.5): Prepare a 50 mM solution of acetic acid and adjust the pH to 5.5 with sodium hydroxide.

    • Phosphate Buffer (pH 6.5 and 7.5): Prepare a 50 mM solution of monobasic potassium phosphate and adjust the pH to 6.5 or 7.5 with sodium hydroxide.

    • Borate Buffer (pH 8.5): Prepare a 50 mM solution of boric acid and adjust the pH to 8.5 with sodium hydroxide.

  • This compound Stock Solution:

    • Accurately weigh and dissolve this compound sodium in the respective buffer to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the corresponding buffer to the desired final concentration for the stability study.

    • Transfer aliquots of the final solution into amber vials to protect from light.

    • Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature (e.g., 40°C).

    • Withdraw samples at predetermined time intervals for analysis.

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., 50 mM potassium phosphate buffer pH 7.0) and an organic modifier (e.g., methanol or acetonitrile). A typical ratio could be 77:23 (buffer:methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or 270 nm.

    • Injection Volume: 20 µL.

  • Analysis Procedure:

    • At each time point, inject the collected sample into the HPLC system.

    • Record the peak area of the this compound peak.

    • The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the peak area at time zero.

Visualizing Experimental Processes and Degradation Pathways

To aid in the understanding of the experimental workflow and the chemical transformations of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis Buffer Buffer Preparation (Acetate, Phosphate, Borate) Stock This compound Stock Solution Buffer->Stock Sample Dilution to Final Concentration Stock->Sample Incubation Incubation at Controlled Temperature & pH Sample->Incubation Sampling Sampling at Time Intervals Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: A typical experimental workflow for assessing the pH stability of this compound.

Degradation_Pathways cluster_acidic Acidic Conditions (e.g., pH < 4) cluster_neutral Neutral Conditions (e.g., pH 6-8) cluster_basic Basic Conditions (e.g., pH > 8) This compound This compound Acid_Deg1 Cleavage of C-3 Side Chain This compound->Acid_Deg1 Hydrolysis Acid_Deg2 Isomerization This compound->Acid_Deg2 Neutral_Deg1 Cleavage of C-3 Side Chain This compound->Neutral_Deg1 Hydrolysis Basic_Deg1 β-Lactam Ring Opening This compound->Basic_Deg1 Hydrolysis Basic_Deg2 Cleavage of C-3 Side Chain This compound->Basic_Deg2

Caption: Simplified degradation pathways of this compound under different pH conditions.

References

Technical Support Center: Enhancing Oral Bioavailability of Ceftriaxone for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when enhancing the oral bioavailability of Ceftriaxone in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

This compound is a third-generation cephalosporin antibiotic that is poorly absorbed from the gastrointestinal tract.[1][2] This is primarily due to two main factors:

  • Low Membrane Permeability: this compound belongs to Class III of the Biopharmaceutical Classification System (BCS), meaning it has high solubility but low permeability across the intestinal mucosa. Its two negatively ionized carboxyl groups hinder its passage through the lipid-rich cell membranes of the intestinal epithelium.[1]

  • Instability in Gastric Acid: The acidic environment of the stomach can lead to the degradation of this compound, further reducing the amount of active drug available for absorption.[2][3][4]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound in animal models?

Several promising strategies have been investigated to overcome the challenges of oral this compound delivery. The main approaches include:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation in the stomach and enhance its absorption.[1][5][6] Examples include magnetic iron oxide nanoparticles and chitosan-shellac nanoparticles.[1][5][7]

  • Absorption Enhancers: Co-administration of this compound with absorption enhancers can increase its permeability across the intestinal wall.[8][9][10] Commonly studied enhancers include glycerides (like Capmul®) and bile acid derivatives.[8][9][11]

  • Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug can improve its absorption. These prodrugs are then converted back to the active this compound within the body.[4]

Q3: Which animal models are commonly used for these studies?

Researchers have utilized various animal models to evaluate strategies for enhancing this compound's oral bioavailability, including:

  • Rats: Frequently used for initial screening of formulations and absorption enhancers.[8][9][10]

  • Rabbits: Often employed for pharmacokinetic studies of nanoparticle formulations.[1][7][12]

  • Monkeys (Squirrel Monkeys): Used to assess the efficacy of formulations in a primate model, which can be more predictive of human outcomes.[8][11]

  • Baboons: Utilized in some studies, particularly for rectal absorption enhancement.[8][11]

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound after oral administration of a nanoformulation.

  • Possible Cause 1: Nanoparticle Instability in the GI Tract. The nanoparticles may be aggregating or degrading in the harsh environment of the stomach or intestines before the drug can be released and absorbed.

    • Troubleshooting Step: Characterize the stability of your nanoparticles in simulated gastric and intestinal fluids.[1] Consider incorporating enteric coatings to protect the nanoparticles from stomach acid.[7]

  • Possible Cause 2: Inefficient Mucoadhesion. The nanoparticles may not be adhering to the intestinal mucus layer long enough for efficient drug release and absorption.

    • Troubleshooting Step: Investigate the mucoadhesive properties of your nanoparticle formulation. Surface functionalization with mucoadhesive polymers like chitosan can improve intestinal residence time.[1][5]

  • Possible Cause 3: Inadequate Drug Release Profile. The drug release from the nanoparticles may be too slow or incomplete.

    • Troubleshooting Step: Perform in vitro drug release studies at different pH values to mimic the conditions of the GI tract.[1][12] Adjust the polymer composition or crosslinking density to optimize the release profile.

Issue 2: Inconsistent results with absorption enhancers.

  • Possible Cause 1: Inappropriate Enhancer-to-Drug Ratio. The concentration of the absorption enhancer is critical. Too little may be ineffective, while too much could lead to toxicity.

    • Troubleshooting Step: Conduct dose-ranging studies to determine the optimal ratio of the absorption enhancer to this compound.[9]

  • Possible Cause 2: Formulation Incompatibility. The physical mixture of the enhancer and this compound may not be optimal for absorption.

    • Troubleshooting Step: Explore different formulation strategies, such as creating a physical complex or a self-emulsifying drug delivery system (SEDDS) to improve the interaction between the drug and the enhancer.[9][10]

  • Possible Cause 3: Species-Specific Differences in GI Physiology. The effectiveness of a particular absorption enhancer can vary between different animal species.

    • Troubleshooting Step: If transitioning from a rodent to a non-rodent model, be prepared to re-optimize the formulation and enhancer concentration.[8][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Orally Administered this compound with Different Enhancement Strategies in Animal Models

Formulation/EnhancerAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)Absolute Bioavailability (%)Reference
This compound (Control)Rabbit502.0 ± 0.61.5<1%[1]
This compound-MIH-MNPsRabbit2514.4 ± 1.86-[1]
This compound with CapmulRat (intraduodenal)2017-52-38[8][11]
This compound with CapmulSquirrel Monkey (enteral)2042-45--[8][11]
This compound/CEA Complex in 50% PGRat12.5--30[9]
This compound/CEA Complex in 50% PGRat25---[9]
This compound/CEA Complex in 50% PGRat50--55[9]
This compound-Chitosan/Shellac NPsRabbit---92[7][12]

MIH-MNPs: N′-methacryloylisonicotinohydrazide-functionalized magnetic nanoparticles; CEA: Cholylethylenediamine; PG: Propylene Glycol; NPs: Nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan/Shellac Nanoparticles

This protocol is based on the ionic gelation method.[5][6][12]

  • Preparation of Chitosan Solution: Dissolve chitosan in an aqueous solution of acetic acid with magnetic stirring.

  • Preparation of Shellac Solution: Dissolve shellac in an aqueous solution of sodium hydroxide.

  • Drug Incorporation: Dissolve this compound sodium in the chitosan solution.

  • Nanoparticle Formation: Add the shellac solution dropwise to the this compound-chitosan solution under constant magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the nanoparticle pellet with deionized water and re-centrifuge.

  • Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and formulation.

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.[1]

  • Animal Acclimatization: Acclimate male albino rabbits to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rabbits overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Divide the rabbits into experimental groups (e.g., control group receiving oral this compound solution, test group receiving the enhanced oral formulation, and a group receiving intravenous this compound for bioavailability calculation).

  • Drug Administration: Administer the respective formulations orally via gavage or intravenously via the marginal ear vein.

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data. The absolute bioavailability is calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Study prep_nps Preparation of This compound Nanoformulation char_nps Physicochemical Characterization (Size, Zeta, EE%) prep_nps->char_nps stability Stability Studies in Simulated GI Fluids char_nps->stability release In Vitro Drug Release Profiling char_nps->release animal_model Animal Model (e.g., Rabbit) char_nps->animal_model dosing Oral Administration animal_model->dosing sampling Blood Sampling dosing->sampling analysis HPLC Analysis of Plasma Samples sampling->analysis pk_calc Pharmacokinetic Analysis & Bioavailability Calculation analysis->pk_calc

Caption: Experimental workflow for developing and evaluating an oral nanoformulation of this compound.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream CTX_oral Oral this compound (Low Permeability) Enterocyte Enterocyte CTX_oral->Enterocyte Poor Absorption CTX_nano This compound Nanoformulation CTX_nano->Enterocyte Enhanced Uptake Enhancer Absorption Enhancer Enhancer->Enterocyte Increased Permeability Blood Systemic Circulation Enterocyte->Blood Absorption

Caption: Logical relationship of strategies to enhance this compound absorption across the intestinal epithelium.

References

Navigating Ceftriaxone Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions regarding Ceftriaxone interference in a direct question-and-answer format.

Q1: Which common biochemical assays are known to be affected by this compound?

A1: this compound has been reported to interfere with several common laboratory tests. The primary assays of concern include:

  • Glucose Monitoring: Particularly non-enzymatic methods.

  • Direct Antiglobulin Test (DAT) / Coombs Test: Can lead to false-positive results.

  • Newborn Screening for Galactosemia: May cause false-positive results.

  • Bilirubin Measurement: Especially in neonates, due to displacement from albumin.

  • Creatinine Assays: Specifically those employing the Jaffe reaction.

  • Coagulation Panels (Prothrombin Time - PT): Can be prolonged.

  • Lactate Dehydrogenase (LDH) Assays: Potential for interference.

  • Urine Protein Assays: Possible interference.

Q2: What is the underlying mechanism of this compound interference?

A2: The mechanisms of interference are varied and assay-dependent:

  • Chemical Reactivity: this compound can directly react with assay reagents. For instance, it can interfere with non-enzymatic glucose tests that utilize copper reduction methods.[1][2]

  • Competitive Binding: this compound binds to albumin and can displace endogenous substances like bilirubin. This is a significant concern in neonates, as it can increase the levels of free bilirubin.

  • Immunological Reactions: this compound can induce the formation of antibodies that cross-react with red blood cells, leading to a positive Coombs test and, in some cases, drug-induced immune hemolytic anemia (DIIHA).

  • Enzyme Inhibition: this compound has been shown to inhibit the activity of certain enzymes in vitro, which could potentially affect enzyme-based assays.[3]

  • Precipitation: this compound can precipitate with calcium-containing solutions, which can interfere with turbidimetric and nephelometric assays.

Q3: We are observing unexpected results in our glucose assays for samples from subjects receiving this compound. How can we troubleshoot this?

A3: This is a common issue. The first step is to identify the type of glucose assay you are using.

  • Non-Enzymatic Methods: Methods based on copper reduction are prone to false-positive results in the presence of this compound.[1][2] It is strongly recommended to switch to an enzymatic method.

  • Enzymatic Methods: Glucose oxidase or hexokinase-based methods are generally not affected by this compound and are the recommended alternatives.[4]

Troubleshooting Workflow for Glucose Assay Interference

start Unexpected Glucose Results in Patient on this compound check_method Identify Glucose Assay Method start->check_method non_enzymatic Non-Enzymatic Method (e.g., Copper Reduction) check_method->non_enzymatic Assay Type enzymatic Enzymatic Method (e.g., Glucose Oxidase) check_method->enzymatic Assay Type switch_method Switch to an Enzymatic Method non_enzymatic->switch_method troubleshoot_enzymatic Investigate Other Potential Interferences enzymatic->troubleshoot_enzymatic validate Validate Alternative Assay switch_method->validate end Accurate Glucose Measurement validate->end troubleshoot_enzymatic->end This compound This compound rbc Red Blood Cell (RBC) This compound->rbc Adsorption drug_rbc Drug-RBC Complex rbc->drug_rbc antibody Antibody Formation (IgG, IgM) drug_rbc->antibody Immunogenic Stimulus hemolysis Hemolysis drug_rbc->hemolysis complement Complement Activation antibody->complement antibody->hemolysis complement->hemolysis start Unexpected Assay Result check_history Review Patient Medication History (this compound?) start->check_history interference_suspected Interference Suspected check_history->interference_suspected Yes no_interference Investigate Other Causes check_history->no_interference No identify_assay Identify Affected Assay interference_suspected->identify_assay mitigation Implement Mitigation Strategy identify_assay->mitigation validate Validate Results mitigation->validate end Reliable Result validate->end

References

Technical Support Center: Mitigating Ceftriaxone-Induced Neurotoxicity at High Doses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ceftriaxone-induced neurotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: The leading hypothesis for this compound-induced neurotoxicity is the antagonism of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] this compound's β-lactam ring is structurally similar to GABA, allowing it to competitively inhibit this primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] This inhibition reduces the neuronal threshold for excitation, leading to neurotoxic symptoms like seizures, myoclonus, and encephalopathy.[2][4] An alternative hypothesis suggests that this compound may trigger the release of inflammatory cytokines, such as tumor necrosis factor-alpha, which can cause direct cerebral toxicity.[1]

Q2: Our research involves high-dose this compound. What are the key risk factors for neurotoxicity we should be aware of?

A2: The primary risk factors that can potentiate this compound neurotoxicity, even at standard doses, and especially at high doses, include:

  • Renal Impairment: Decreased kidney function leads to drug accumulation and elevated plasma and cerebrospinal fluid (CSF) concentrations.[4][5][6]

  • Advanced Age: Elderly individuals may have age-related declines in renal function and are generally more susceptible to neurotoxic effects.[3][5]

  • Pre-existing CNS Conditions: A compromised blood-brain barrier or underlying neurological diseases can increase susceptibility.[3][4]

  • Hypoalbuminemia: this compound is highly protein-bound (83-95%). Low serum albumin increases the fraction of unbound, active drug that can cross the blood-brain barrier.

  • Excessive Dosage: Doses that are not adjusted for renal function or body weight significantly increase the risk.[3][5]

Q3: Besides discontinuing the drug, what strategies can be employed to mitigate or reverse severe neurotoxicity in an experimental setting?

A3: In cases of severe neurotoxicity, immediate discontinuation of this compound is paramount.[4] For acute management of seizures, the administration of benzodiazepines or other GABA-A positive allosteric modulators can be considered to counteract the GABA-antagonistic effects of this compound.[3][7] In cases of overdose or severe toxicity, particularly in subjects with renal failure, enhancing drug clearance through methods like hemoperfusion has been shown to be effective.[8][9] Standard hemodialysis is not effective due to this compound's high protein binding.[8]

Q4: Can we proactively reduce the risk of neurotoxicity when using high doses of this compound?

A4: Yes. A key proactive strategy is Therapeutic Drug Monitoring (TDM) . Regularly measuring unbound (free) this compound concentrations in plasma can help maintain levels within a therapeutic window and avoid toxic accumulation. This is especially critical in models with induced renal impairment or in long-term studies. Dose adjustments based on TDM can help prevent reaching neurotoxic thresholds.[2][5]

Q5: We've observed unexpected neuroprotective effects of this compound in some of our experiments. Is there a known mechanism for this?

A5: Yes, paradoxically, this compound has well-documented neuroprotective properties, primarily through the upregulation of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[10][11][12] By increasing the expression of GLT-1 in astrocytes, this compound enhances the clearance of synaptic glutamate.[10][11] This reduces glutamate-mediated excitotoxicity, a key pathological process in various neurological disorders like ischemic stroke and amyotrophic lateral sclerosis (ALS).[10][11] This effect is typically observed with chronic administration.

Troubleshooting Guides

Issue 1: Unexplained Seizures or Neurological Abnormalities in Animal Models

  • Possible Cause: this compound has exceeded neurotoxic thresholds in the CNS.

  • Troubleshooting Steps:

    • Cease Administration: Immediately stop this compound administration in the affected cohort.

    • Verify Dosage and Clearance: Double-check your dosing calculations, especially in relation to the animal's weight and renal function status. If using a model with renal impairment, confirm the degree of impairment and adjust the dose accordingly.

    • Measure Drug Concentration: If possible, collect plasma and/or CSF samples to measure unbound this compound concentrations. Compare these levels to established toxic thresholds from literature (see Table 1).

    • Symptomatic Treatment: For severe seizures, consider administering a benzodiazepine like diazepam or midazolam, following your institution's approved animal care protocols.

    • EEG Monitoring: If available, use electroencephalography (EEG) to confirm seizure activity and monitor the response to interventions.[6][13]

Issue 2: High Variability in Neurotoxicity Onset and Severity Between Subjects

  • Possible Cause: Inconsistent drug exposure due to individual differences in pharmacokinetics (e.g., renal function, protein binding).

  • Troubleshooting Steps:

    • Implement TDM: Institute a TDM protocol. Measure trough concentrations (Cmin) of unbound this compound at steady-state to ensure consistent exposure across all subjects.

    • Assess Renal Function: Perform baseline and periodic assessments of renal function (e.g., serum creatinine) in your animal models, as this is a major variable in this compound clearance.[5]

    • Check Albumin Levels: If your experimental model might affect liver function or nutritional status, measure serum albumin. Hypoalbuminemia can significantly increase the free fraction of this compound.

    • Standardize Administration: Ensure the route and rate of administration are consistent for all subjects.

Data Presentation

Table 1: this compound Plasma Concentrations and TDM Targets

Parameter Value Context Reference(s)
Therapeutic Target (Efficacy) Unbound trough concentration > 1 mg/L For Enterobacterales [14]
Potential Toxicity Threshold Total trough concentration > 100 mg/L Associated with neurotoxicity [15]
Potential Toxicity Threshold Free trough concentration > 10 mg/L Recommended for dose reduction [15]
High Concentration in CSF 27.9 mg/L Case of this compound-induced encephalopathy [16]
Normal Concentration in CSF 0.85 - 18.29 mg/L (median 3.44) Patients with meningitis [16]

| High Protein Binding | 83-95% | Healthy volunteers |[15] |

Experimental Protocols

Protocol 1: In Vivo Model of Chemically-Induced Seizures to Test Mitigation Strategies

This protocol is adapted from studies using pentylenetetrazole (PTZ) to induce seizures and can be used to evaluate agents that may mitigate this compound's pro-convulsant effects.

  • Animal Model: Male Sprague-Dawley rats (180-200g).

  • Acclimation: House animals under standard conditions for at least one week prior to experimentation.

  • Grouping:

    • Group A: Vehicle Control (Saline)

    • Group B: this compound High-Dose (e.g., 200 mg/kg, i.p.)

    • Group C: this compound High-Dose + Test Mitigating Agent

    • Group D: PTZ only (e.g., 50 mg/kg, i.p.)

    • Group E: this compound High-Dose + PTZ

    • Group F: this compound High-Dose + Test Mitigating Agent + PTZ

  • Procedure:

    • Administer this compound and/or the test agent for a predetermined period (e.g., 3-7 days) to reach steady-state.

    • On the test day, administer a sub-convulsive or convulsive dose of PTZ (e.g., 30-60 mg/kg, i.p.).[17][18]

    • Immediately after PTZ injection, place the animal in an observation chamber.

  • Assessment:

    • Record the latency to the first myoclonic jerk.

    • Score seizure severity over a 30-minute period using the Racine scale.

    • Measure the total duration of seizure activity.[18]

Protocol 2: In Vitro Assessment of Neurotoxicity using Organotypic Slice Cultures

This protocol allows for the study of this compound's effects on a preserved neural network.

  • Model: Organotypic spinal cord or hippocampal slice cultures from P7-9 rats.[19]

  • Culture Preparation: Prepare 300-400 µm thick slices and culture them on membrane inserts for >14 days in vitro to allow for maturation.

  • Treatment:

    • Introduce this compound into the culture medium at various concentrations (e.g., 10 µM - 200 µM).

    • To induce excitotoxicity, co-treat with a glutamate analog like kainate (e.g., 100 µM for 1 hour).

  • Assessment of Cell Death:

    • Use a fluorescent viability stain like Propidium Iodide (PI). PI is taken up by dead or dying cells.

    • Capture fluorescent images at baseline and at time points post-treatment (e.g., 24, 48 hours).

    • Quantify the fluorescent area or intensity to measure the extent of cell death.[19]

  • Assessment of Glutamate Transporter Expression:

    • Following treatment, harvest the slice cultures.

    • Perform Western blot analysis on tissue lysates using antibodies against GLT-1 (EAAT2) to determine if this compound treatment modulated its expression.[19]

Visualizations

G cluster_0 Mechanism of this compound Neurotoxicity This compound High-Dose This compound GABA_A GABA-A Receptor This compound->GABA_A Antagonism Inhibition Inhibition of Cl- Influx GABA_A->Inhibition Reduced Function Excitation Neuronal Hyperexcitability Inhibition->Excitation Leads to Seizure Seizures / Myoclonus Excitation->Seizure Results in

Mechanism of this compound-Induced Neurotoxicity via GABA-A Receptor Antagonism.

G cluster_1 Neuroprotective Pathway of this compound This compound Chronic This compound NFkB NF-κB Pathway Activation This compound->NFkB Activates GLT1_exp Increased GLT-1 (EAAT2) Expression NFkB->GLT1_exp Promotes Transcription Glu_uptake Enhanced Glutamate Uptake by Astrocytes GLT1_exp->Glu_uptake Leads to Neuroprotection Neuroprotection Glu_uptake->Neuroprotection Reduces Excitotoxicity

Neuroprotective Mechanism of this compound via GLT-1 Upregulation.

G cluster_2 Experimental Workflow for Assessing Neurotoxicity Mitigation start Start acclimate Acclimate Animal Models start->acclimate end End grouping Assign Treatment Groups acclimate->grouping treatment Administer this compound +/- Mitigating Agent grouping->treatment challenge Induce Seizures (e.g., with PTZ) treatment->challenge observe Behavioral Observation challenge->observe collect Collect Plasma/CSF and Brain Tissue observe->collect analyze Analyze Data (Behavioral Scores, Biomarkers) collect->analyze analyze->end

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Ceftriaxone Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Ceftriaxone. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for lyophilized this compound powder?

This compound sodium as a sterile, lyophilized powder is relatively stable. For long-term storage, it should be kept at or below 25°C (77°F) and protected from light. The powder is a white to yellowish-orange crystalline substance.

2. How long is this compound stable after reconstitution?

The stability of reconstituted this compound is highly dependent on the diluent, concentration, and storage temperature. Generally, stability decreases as temperature increases.[1] Solutions should be prepared fresh whenever possible. The color of the solution may range from light yellow to amber, depending on storage duration, concentration, and the diluent used; this color change does not necessarily indicate a loss of potency.[2]

3. What are the recommended diluents for reconstituting this compound for research purposes?

Common diluents include Sterile Water for Injection, 0.9% Sodium Chloride, and 5% Dextrose in water.[3] The choice of diluent can impact stability. Studies have shown that this compound exhibits good stability in sterile water and 5% dextrose.[4] It is critical to avoid diluents containing calcium, such as Ringer's or Hartmann's solution, as this can lead to the formation of a precipitate.[5]

4. What is the effect of pH on this compound stability?

This compound's stability is pH-dependent. It is generally more stable in acidic to neutral conditions and less stable in basic solutions.[4][6] Hydrolysis and other degradation reactions accelerate as the pH rises above 7.[6] One study noted optimal stability at a pH of 7.5 in an aqueous solution, with significant degradation occurring at a pH of 5.5.

5. What are the primary degradation pathways for this compound?

This compound primarily degrades via hydrolysis, which can involve the opening of the β-lactam ring and modifications to the side chains.[7] Degradation is influenced by pH, temperature, and the presence of light.[1][8] Key degradation steps can include the cleavage of the β-lactam ring, epimerization, and other structural rearrangements.[7]

Ceftriaxone_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Beta_Lactam_Opening Open β-Lactam Ring (Inactive Metabolites) Hydrolysis->Beta_Lactam_Opening Side_Chain_Cleavage Side Chain Cleavage Hydrolysis->Side_Chain_Cleavage Epimerization Epimerization at C-7 Hydrolysis->Epimerization Other_Products Other Degradation Products Beta_Lactam_Opening->Other_Products Side_Chain_Cleavage->Other_Products Epimerization->Other_Products

Caption: Simplified this compound degradation pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate forms in solution Use of a calcium-containing diluent (e.g., Ringer's solution).[5]Discard the solution. Reconstitute with a recommended calcium-free diluent such as Sterile Water for Injection, 0.9% NaCl, or 5% Dextrose.
Exceeded solubility limit at a given temperature or pH.Ensure the concentration is within the recommended range for the chosen diluent and storage temperature.
Solution color is dark amber or brown Significant degradation has likely occurred due to prolonged storage, high temperature, or light exposure.[2]Discard the solution. Prepare a fresh solution and ensure proper storage conditions (refrigeration and protection from light).
Unexpected loss of bioactivity in an assay Chemical degradation of this compound due to improper storage (e.g., room temperature for an extended period).[1]Review storage procedures. Prepare fresh solutions for each experiment or validate stability under your specific storage conditions using a stability-indicating assay.
Adsorption to container surfaces.Use low-protein-binding containers and minimize the surface area-to-volume ratio where possible.
Inconsistent results between experimental batches Variability in solution preparation and storage times.Standardize the protocol for solution preparation, including the age of the reconstituted solution used in each experiment.
Degradation during the experiment due to temperature or pH of the assay buffer.Evaluate the stability of this compound under your specific assay conditions (e.g., 37°C in cell culture media). Consider running a parallel stability check.

Data on Reconstituted this compound Stability

The following tables summarize stability data for reconstituted this compound under various conditions. Stability is generally defined as retaining >90% of the initial concentration.

Table 1: Stability in Various Diluents at 4°C (Refrigerated) and 25°C (Room Temperature)

DiluentConcentrationStability at 4°CStability at 25°C
Sterile Water for Injection100 mg/mL10 days[4]3 days[4]
5% Dextrose100 mg/mL10 days[4]3 days[4]
5% Dextrose250 mg/mL3 days[4]<24 hours[4]
0.9% Sodium Chloride10-40 mg/mL14 days (>91.6% retained)[9]2 days (>95.2% retained)[9]
1% Lidocaine100 mg/mL9 days[4]24 hours[10]
1% Lidocaine250 mg/mL3 days[4]24 hours[10]
2% Lidocaine100 mg/mL8 days[4]8 hours[4]

Table 2: Long-Term Stability of Frozen this compound Solutions (-20°C)

DiluentConcentrationStorage ContainerStability at -20°C
5% Dextrose10-40 mg/mLPVC or polyolefin26 weeks[11]
0.9% Sodium Chloride10-40 mg/mLPVC or polyolefin26 weeks[11]
WaterNot SpecifiedNot Specified>90% retained after 76 days[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing this compound stability. It is based on common practices reported in the literature, which predominantly use reverse-phase HPLC with a C18 column.[12][13]

1. Objective: To quantify the concentration of this compound over time under specific storage conditions and to separate the parent drug from its degradation products.

2. Materials:

  • This compound reference standard

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Prepare a suitable mobile phase. A common approach involves a buffered aqueous solution and an organic modifier like acetonitrile. For example, a mobile phase could consist of a phosphate buffer (pH 6.5-7.4) and acetonitrile (e.g., 70:30 v/v).[1][14] An ion-pairing agent like tetrabutylammonium bromide may be used to improve peak shape.[1]

  • Diluent: Mobile phase or high-purity water.

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

3. Standard Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the diluent to create a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 5-50 µg/mL).[15]

4. Sample Preparation (Forced Degradation for Method Validation):

  • Acid Hydrolysis: Mix this compound solution with an acid (e.g., 0.1 N HCl) and heat. Neutralize before injection.

  • Base Hydrolysis: Mix this compound solution with a base (e.g., 0.1 N NaOH) at room temperature. Neutralize before injection.

  • Oxidative Degradation: Treat this compound solution with hydrogen peroxide (e.g., 3% H₂O₂).[15]

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the solution to UV light.

5. Stability Study Sample Preparation:

  • Reconstitute this compound powder with the desired diluent to the target concentration.

  • Aliquot the solution into appropriate storage vials.

  • Store the vials under the desired conditions (e.g., 4°C, 25°C, -20°C).

  • At each time point (e.g., 0, 24h, 48h, 7 days), withdraw a sample, dilute it to fall within the calibration curve range, filter, and analyze.

6. HPLC Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Phosphate buffer (pH 7.4) : Acetonitrile (70:30)

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 254 nm or 272 nm[13][14]

  • Injection Volume: 20 µL[12]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the stability samples using the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Ensure the method is stability-indicating by confirming that degradation product peaks are resolved from the parent this compound peak in the forced degradation samples.

Stability_Study_Workflow Start Start: Define Study (Temp, Diluent, Time) Prep Prepare this compound Solution Start->Prep Store Store Aliquots under Test Conditions Prep->Store TimePoint Pull Samples at Defined Time Points Store->TimePoint TimePoint->Store Continue Storage Dilute Dilute & Filter Sample TimePoint->Dilute HPLC Analyze via Stability-Indicating HPLC Dilute->HPLC Analyze Quantify Concentration & Assess Degradation HPLC->Analyze End End: Determine Shelf-Life Analyze->End

Caption: Workflow for a typical this compound stability study.

References

Validation & Comparative

Ceftriaxone versus Cefotaxime in vitro antibacterial activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of third-generation cephalosporins, ceftriaxone and cefotaxime have long been mainstays in the clinician's arsenal against bacterial infections. While both possess a broad spectrum of activity, particularly against Gram-negative bacteria, subtle but significant differences in their in vitro potency can influence empirical treatment choices and guide the development of new antimicrobial agents. This guide provides a comprehensive comparison of the in vitro antibacterial activity of this compound and cefotaxime, supported by quantitative data and detailed experimental protocols.

Comparative In Vitro Activity: A Quantitative Look

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values for this compound and cefotaxime against a range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Negative
Escherichia coliThis compound0.5>32
Cefotaxime0.5>32
Klebsiella pneumoniaeThis compound0.5>32
Cefotaxime0.38>32
Salmonella spp.This compound0.064-
Cefotaxime0.064-
Proteus mirabilisThis compound≤0.030.06
Cefotaxime≤0.030.12
Haemophilus influenzaeThis compound≤0.004-
Cefotaxime--
Neisseria spp.This compound≤0.001-
Cefotaxime--
Pseudomonas aeruginosaThis compound8.0-16>32
Cefotaxime19>100[1]
Gram-Positive
Staphylococcus aureus (Methicillin-Susceptible)This compound2.04.0
Cefotaxime1.1-1.9-
Streptococcus pneumoniaeThis compound0.25-
Cefotaxime--
Streptococcus pyogenesThis compound0.015-
Cefotaxime--

Note: MIC values can vary slightly between studies depending on the specific isolates tested and the methodology used. Data is compiled from multiple sources for a broader overview.

Recent studies suggest that for isolates of E. coli, Klebsiella, and Staphylococcus, the mean MIC values were lower for cefotaxime compared to this compound, although this difference was not always statistically significant.[2][3] Conversely, another study indicated that this compound had the best antimicrobial activity in broth alone based on geometric mean MIC and MBC (minimum bactericidal concentration).[4] It is also important to consider that the high serum protein binding of this compound (around 95%) compared to cefotaxime (around 35%) may diminish its in vitro activity in the presence of serum albumin.[2][4][5]

Experimental Protocols

The determination of in vitro antibacterial activity is paramount for antibiotic evaluation. The following are detailed methodologies for two standard experiments: Broth Microdilution and Agar Dilution.

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the antibiotic is prepared at a high concentration.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • Bacterial colonies are isolated from a pure culture grown on an agar plate.

  • The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the different antibiotic concentrations.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

BrothMicrodilutionWorkflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare Antibiotic Stock Solution SerialDilutions Perform Serial Two-Fold Dilutions in Mueller-Hinton Broth Stock->SerialDilutions Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension SerialDilutions->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum->Inoculate Incubate Incubate Plate (35°C for 16-20 hours) Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Caption: Workflow for MIC determination using broth microdilution.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Agar Plates:

  • Serial dilutions of the antibiotic are prepared.

  • Each dilution is added to molten Mueller-Hinton agar and poured into petri dishes, then allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method.

3. Inoculation and Incubation:

  • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and cefotaxime are bactericidal β-lactam antibiotics that exert their effect by inhibiting bacterial cell wall synthesis.[6][7][8] Their primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, the major component of the bacterial cell wall.[6][7][8]

By binding to and inactivating these PBPs, this compound and cefotaxime disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.[7][9] Both antibiotics show a strong affinity for PBP 1a, 1b(s), and 3.[10] Resistance to these cephalosporins can arise through several mechanisms, including the production of β-lactamase enzymes that hydrolyze the β-lactam ring, alterations in the target PBPs that reduce binding affinity, and changes in the outer membrane permeability that limit drug entry.

MechanismOfAction Mechanism of Action of this compound and Cefotaxime cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Drug This compound / Cefotaxime (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP 1a, 1b, 3) Drug->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Synthesis & Cross-linking Drug->Peptidoglycan Inhibits PBP->Peptidoglycan Essential for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Peptidoglycan->CellWall Disruption Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to BetaLactamase β-lactamase Production BetaLactamase->Drug Hydrolyzes AlteredPBP Altered PBP Target AlteredPBP->Drug Prevents Binding Efflux Efflux Pumps Efflux->Drug Removes from Cell

Caption: Mechanism of action and resistance pathways for this compound and cefotaxime.

References

Validating the Neuroprotective Mechanism of Ceftriaxone in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Ceftriaxone in preclinical stroke models. Drawing on experimental data, we delve into its mechanisms of action, compare its efficacy against control groups, and outline the methodologies employed in these key studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of stroke therapy development.

This compound's Neuroprotective Profile: Quantitative Analysis

This compound, a beta-lactam antibiotic, has demonstrated significant neuroprotective effects in various animal models of ischemic stroke. The following tables summarize the key quantitative outcomes from several studies, highlighting the efficacy of this compound compared to vehicle or control treatments.

Outcome Measure Animal Model This compound Treatment Group Vehicle/Control Group P-value Reference
24-hour Mortality Rate Wistar Rats (MCAO)0% (n=19)34.5% (n=29)P < 0.01[1]
Neurological Deficit Score Wistar Rats (MCAO)Significantly improved-P < 0.001[1]
GLT1 Activity Wistar Rats (MCAO)Significantly increased-P < 0.05[1]
Upregulation of Neurotrophins Wistar Rats (MCAO)Significantly increased-P < 0.01[1]
Delay to Hypoxic Spreading Depression (HSD) Rat Hippocampal Slices (OGD)6.3 ± 0.2 min5.2 ± 0.2 minP < 0.001[2]
Malondialdehyde (MDA) Levels in Brain Tissue Wistar-albino Rats (I/R)Significantly lower than I/R groupSignificantly higher than controlP < 0.05[3]
Glutathione Peroxidase Activity Wistar-albino Rats (I/R)Increased compared to I/R groupDecreased compared to control-[3]

Table 1: Efficacy of this compound in Preclinical Stroke Models. MCAO: Middle Cerebral Artery Occlusion; OGD: Oxygen-Glucose Deprivation; I/R: Ischemia/Reperfusion.

Comparative Landscape: this compound and Other Neuroprotective Agents

While direct head-to-head preclinical studies comparing this compound with other neuroprotective agents are not extensively available in the current literature, it is useful to consider the profiles of other agents that have been investigated for stroke.

  • NXY-059: This free radical trapping agent showed neuroprotective effects in various animal models of stroke[4]. However, it failed to demonstrate efficacy in large-scale clinical trials, highlighting the translational gap between preclinical and clinical findings[4][5].

  • Edaravone: A free radical scavenger, Edaravone has been approved for stroke treatment in some countries. Systematic reviews of animal studies have shown that it improves functional and structural outcomes in models of focal cerebral ischemia[6][7]. Its mechanism is primarily attributed to its antioxidant properties[8].

  • Minocycline: This tetracycline antibiotic has been shown to reduce matrix metalloproteinases (MMPs), which can contribute to blood-brain barrier breakdown after stroke. In preclinical models, it has demonstrated a reduction in infarct size and post-thrombolysis intracerebral hemorrhage[9].

It is important to note that the lack of direct comparative preclinical data makes it challenging to definitively rank the efficacy of these agents. Each compound possesses a distinct mechanism of action, and their effectiveness may vary depending on the specific stroke model and experimental conditions.

Deciphering the Mechanism: this compound's Signaling Pathways

The neuroprotective effects of this compound are believed to be mediated through multiple pathways, with the upregulation of the glutamate transporter GLT-1 being a key component. The following diagram illustrates the proposed signaling cascade.

Ceftriaxone_Mechanism cluster_0 Ischemic Cascade cluster_1 This compound Intervention cluster_2 Neuroprotective Outcomes Glutamate_Release ↑ Glutamate Release Excitotoxicity ↓ Excitotoxicity Glutamate_Release->Excitotoxicity leads to This compound This compound GLT1 ↑ GLT-1 Expression & Activity This compound->GLT1 Anti_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound->Anti_Inflammatory Antioxidant ↑ Antioxidant Enzymes (SOD, GPx) ↓ Oxidative Stress (MDA) This compound->Antioxidant Glutamate_Uptake ↑ Glutamate Uptake GLT1->Glutamate_Uptake Neuronal_Survival ↑ Neuronal Survival Anti_Inflammatory->Neuronal_Survival promotes Antioxidant->Neuronal_Survival promotes Glutamate_Uptake->Excitotoxicity reduces Excitotoxicity->Neuronal_Survival prevents

Caption: Proposed neuroprotective mechanism of this compound in ischemic stroke.

Standardized Experimental Workflow

Reproducibility is paramount in preclinical research. The following diagram outlines a typical experimental workflow for validating the neuroprotective effects of a compound like this compound in a rodent model of stroke.

Experimental_Workflow Start Animal Acclimatization (e.g., Sprague-Dawley Rats) Grouping Randomized Group Assignment (Sham, Vehicle, this compound) Start->Grouping Surgery Induction of Ischemic Stroke (e.g., MCAO Model) Grouping->Surgery Treatment Drug Administration (e.g., this compound 200 mg/kg IP) Surgery->Treatment Monitoring Post-operative Monitoring (Physiological Parameters) Treatment->Monitoring Assessment Outcome Assessment Monitoring->Assessment Behavioral Neurological Scoring (e.g., Bederson score) Assessment->Behavioral Histological Infarct Volume Measurement (TTC Staining) Assessment->Histological Biochemical Molecular Analysis (Western Blot for GLT-1, ELISAs) Assessment->Biochemical Data_Analysis Statistical Analysis Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: Standard experimental workflow for preclinical stroke studies.

Detailed Experimental Protocols

The following are representative protocols derived from the cited literature for investigating the neuroprotective effects of this compound in stroke models.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats[1]
  • Animal Model: Male normotensive Wistar rats.

  • Stroke Induction: Transient focal cerebral ischemia is induced by occlusion of the middle cerebral artery (MCA) for 90 minutes, followed by reperfusion.

  • Drug Administration: A single dose of this compound (200 mg/kg) is administered intraperitoneally 90 minutes after the onset of MCAO. The control group receives a corresponding volume of vehicle (e.g., saline).

  • Outcome Assessment:

    • Neurological Deficits: Assessed at 48 hours post-MCAO using a standardized neurological scoring system.

    • Infarct Size: Determined at 48 hours post-MCAO using magnetic resonance imaging (MRI).

    • Mortality: Monitored over a period of 24 hours to 4 weeks.

    • Biochemical Analysis: At 48 hours, brain tissue from the peri-infarct zone is collected for analysis. GLT1 activity is measured by glutamate uptake assays. Neurotrophin levels are determined by immunoblotting.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices[2]
  • Model: Acute hippocampal slices are prepared from rats pre-treated with this compound.

  • Drug Administration: Rats are treated with this compound (200 mg/kg, i.p.) daily for 5 days prior to slice preparation.

  • Ischemic Insult: Slices are subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions.

  • Outcome Assessment:

    • Electrophysiology: The delay to OGD-induced hypoxic spreading depression (HSD) is recorded as a measure of neuroprotection.

    • Glutamate Transporter Activity: Whole-cell patch-clamp recordings are used to measure glutamate-induced NMDA currents in the presence of a glutamate transporter blocker (TBOA) to assess transporter activity.

    • Protein Expression: Western blot analysis is performed on hippocampal tissue to determine GLT-1 protein levels.

Conclusion

The available preclinical evidence strongly supports the neuroprotective potential of this compound in experimental models of stroke. Its primary mechanism appears to be the enhancement of glutamate transporter GLT-1 activity, which reduces excitotoxicity. Additionally, its anti-inflammatory and antioxidant properties likely contribute to its overall beneficial effects. While direct comparative data with other neuroprotective agents in preclinical settings is limited, the robust and consistent findings for this compound in reducing mortality, improving neurological outcomes, and targeting key pathways in the ischemic cascade make it a compelling candidate for further investigation and potential clinical translation in the treatment of ischemic stroke. Future preclinical studies should aim to conduct head-to-head comparisons with other promising neuroprotective agents to better delineate their relative efficacy.

References

Comparative Analysis of Third-Generation Cephalosporins Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro activity of third-generation cephalosporins against the opportunistic pathogen Pseudomonas aeruginosa. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of novel therapeutic agents. The information presented herein is supported by experimental data from various studies and outlines detailed methodologies for key experiments.

In Vitro Activity of Third-Generation Cephalosporins against Pseudomonas aeruginosa

The in vitro efficacy of third-generation cephalosporins against P. aeruginosa varies significantly among the different agents within this class. Ceftazidime and cefoperazone have historically been recognized as the most potent third-generation cephalosporins against this challenging pathogen.[1][2][3] Newer agents, such as ceftolozane (often combined with the β-lactamase inhibitor tazobactam), have demonstrated enhanced activity against multidrug-resistant strains.[4][5][6][7] In contrast, other third-generation cephalosporins like cefotaxime and ceftriaxone exhibit limited to moderate activity against P. aeruginosa.[8][9][10][11][12][13]

The following table summarizes the minimum inhibitory concentration (MIC) values for several third-generation cephalosporins against P. aeruginosa, providing a quantitative comparison of their in vitro potency. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Third-Generation CephalosporinMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Ceftazidime28 - 32[14][15][16]
Cefoperazone832[17]
Ceftolozane/Tazobactam0.5 - 44 - 128[4][5][6][7][18]
Cefotaxime19>100[9][11]
This compound12 - 28>64[10]

Note: MIC values can vary depending on the geographical region, the source of the isolates (e.g., cystic fibrosis patients), and the specific susceptibility testing methodology used.

Mechanism of Action and Resistance

Mechanism of Action of Cephalosporins

Third-generation cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8][19][20][21] This process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the outer membrane of Gram-negative bacteria, such as P. aeruginosa, and bind to PBPs located in the periplasmic space.[8][19]

  • Inhibition of Transpeptidation: The binding of the cephalosporin to the active site of the PBP inhibits the enzyme's transpeptidase activity. This enzymatic activity is crucial for the cross-linking of peptidoglycan chains, which are the primary structural components of the bacterial cell wall.[19][21]

  • Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[19][20][21]

cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cephalosporin Third-Generation Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking Cephalosporin->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Weak_wall Weakened Cell Wall Peptidoglycan_synthesis->Weak_wall Leads to Cell_Lysis Cell Lysis Weak_wall->Cell_Lysis Results in start Start prep_antibiotic Prepare two-fold serial dilutions of cephalosporin in a 96-well plate start->prep_antibiotic prep_inoculum Prepare P. aeruginosa inoculum standardized to 0.5 McFarland prep_antibiotic->prep_inoculum inoculate Inoculate the wells with the standardized bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 35°C for 16-20 hours inoculate->incubate read_results Read the plate for visible growth (turbidity) incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Ceftriaxone as a Negative Control in Non-Bacterial Cell Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a cornerstone of robust experimental design. An ideal negative control should be inert, eliciting no biological response, thereby providing a baseline against which the effects of a test compound can be accurately measured. This guide provides a critical evaluation of ceftriaxone's suitability as a negative control in non-bacterial cell studies, comparing its known biological activities with those of standard negative controls.

While its primary mechanism of action—inhibition of bacterial cell wall synthesis—is specific to prokaryotes, emerging evidence reveals that this compound is not biologically inert in mammalian cells.[1][2] This guide synthesizes experimental data to demonstrate that this compound can induce significant off-target effects, rendering it unsuitable for use as a negative control in many non-bacterial research contexts.

Performance Comparison: this compound vs. Standard Negative Controls

An appropriate negative control, such as the vehicle (the solvent in which the test compound is dissolved, e.g., saline or DMSO), should not significantly alter the baseline cellular functions being investigated.[3][4] The following table summarizes the documented effects of this compound on various parameters in non-bacterial cells, contrasting them with the expected outcomes for a true negative control.

ParameterThis compound EffectIdeal Negative Control (e.g., Vehicle)Cell Type/System
Cell Viability & Proliferation Cytotoxic at concentrations >15,000 mg/L (24-48h). Subtoxic effects at >500 mg/L (10 days).[5]No significant effect on cell viability or proliferation.[6][7]Human Bone Progenitor Cells
Gene Expression Upregulates glutamate transporter 1 (GLT-1) expression.[8][9][10] Alters expression of genes involved in cell cycle and DNA damage response.[11]No significant alteration of gene expression.Astrocytes, Retinoblastoma Cells
Signaling Pathways Activates the NF-κB signaling pathway to induce GLT-1 expression.[12] Modulates TrkB signaling.[13]Does not activate or inhibit specific signaling pathways.Glial Cells, Neurons
Cellular Function Negatively affects in vitro mineralization at concentrations >250 mg/L.[5]No significant impact on cellular differentiation or function.Human Bone Progenitor Cells

Experimental Protocols

The following are summaries of methodologies used in key studies that have investigated the effects of this compound on non-bacterial cells.

Cell Viability and Proliferation Assays
  • Cell Culture: Human preosteoblasts are cultured in α-MEM supplemented with 10% fetal calf serum and antibiotics. For experiments, cells are seeded in osteogenic differentiation medium containing varying concentrations of this compound.

  • Cytotoxicity Assay: Lactate dehydrogenase (LDH) release is measured after 24 and 48 hours of exposure to this compound to assess acute cytotoxicity.

  • Metabolic Activity Assay: A PrestoBlue assay is used to determine metabolic activity as an indicator of cell viability after 10 days of this compound treatment.

  • Proliferation Assay: The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is employed to measure cell proliferation after 10 days of exposure to this compound.[5]

Gene Expression Analysis (GLT-1)
  • Cell Culture and Treatment: Primary astrocytes or other relevant cell lines are cultured under standard conditions. Cells are treated with this compound (e.g., 200 mg/kg in vivo or relevant concentrations in vitro) or a vehicle control (saline) for a specified period (e.g., 5-7 days).[8][14]

  • Western Blotting: Spinal cord or cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against GLT-1 and a loading control (e.g., β-actin). Secondary antibodies conjugated to a detectable marker are used for visualization and quantification.[8]

  • Quantitative PCR (qPCR): RNA is extracted from treated and control cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the GLT-1 gene and a housekeeping gene for normalization.

Visualizing the Impact of this compound

The following diagrams illustrate the known signaling pathway affected by this compound and a typical experimental workflow for assessing its effects, highlighting why it is not an inert compound.

G This compound This compound NFkB NF-κB This compound->NFkB Activates GLT1_promoter GLT-1 Promoter Region NFkB->GLT1_promoter Binds to GLT1_transcription Increased GLT-1 Transcription GLT1_promoter->GLT1_transcription GLT1_protein Increased GLT-1 Protein Expression GLT1_transcription->GLT1_protein Glutamate_uptake Increased Extracellular Glutamate Uptake GLT1_protein->Glutamate_uptake

Figure 1. this compound-induced upregulation of the glutamate transporter GLT-1 via the NF-κB signaling pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed non-bacterial cells treat Treat with: 1. This compound 2. Vehicle Control 3. Untreated Control start->treat incubate Incubate for defined period treat->incubate viability Cell Viability Assay (e.g., MTT, LDH) incubate->viability expression Gene/Protein Expression (e.g., qPCR, Western Blot) incubate->expression signaling Signaling Pathway Analysis (e.g., Phospho-arrays) incubate->signaling compare Compare this compound vs. Vehicle and Untreated Controls viability->compare expression->compare signaling->compare

References

Navigating the Nuances of Neuroprotection: A Comparative Guide to Ceftriaxone's Effect on Glutamate Transporter Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of glutamate transporters presents a promising therapeutic avenue for a host of neurological disorders. The beta-lactam antibiotic, ceftriaxone, has emerged as a widely studied agent capable of upregulating the primary glutamate transporter, GLT1 (also known as EAAT2), thereby enhancing glutamate clearance and mitigating excitotoxicity. However, the reproducibility of this effect is a critical consideration for advancing preclinical findings toward clinical applications. This guide provides an objective comparison of this compound's performance, supported by experimental data, and explores alternative compounds.

The dysregulation of glutamate homeostasis is a key pathological feature in numerous neurological and psychiatric diseases.[1] The glutamate transporter 1 (GLT1), predominantly expressed on astrocytes, is responsible for the majority of glutamate uptake in the central nervous system.[2] A reduction in GLT1 expression or function can lead to an accumulation of extracellular glutamate, resulting in neuronal hyperexcitability and excitotoxic cell death.[2] this compound has been identified as a potent upregulator of GLT1 expression, offering neuroprotective effects in various preclinical models of central nervous system diseases.[3][4]

Reproducibility of this compound's Effect on GLT1 Expression

The upregulation of GLT1 by this compound has been demonstrated across a range of preclinical models, including those for Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and substance use disorders.[5][6][7] However, the consistency of this effect can be influenced by several factors, including the model system, the specific brain region, and the underlying pathology.

A review of multiple rodent models indicates that this compound (at a dose of 200 mg/kg for at least two days) consistently restores GLT1 expression in disease states where the transporter's levels are initially decreased.[5] In healthy, drug-naive rodents, the upregulating effect of this compound on GLT1 is less reliable across all brain regions, with the hippocampus being a notable exception where increases are more consistently observed.[3][5][6]

Recent studies have also highlighted other variables that may impact the reproducibility of this compound's effects. For instance, sex differences have been observed, with females exhibiting a more robust increase in striatal GLT1 expression in response to this compound treatment compared to males.[8][9] Furthermore, as an antibiotic, this compound can induce significant and lasting changes in the gut microbiome, which may, in turn, influence its neurological effects.[8][9]

In some instances, studies have failed to observe a significant increase in GLT1 protein expression following this compound administration, despite detecting an increase at the mRNA level.[10][11] This suggests that post-transcriptional or translational regulatory mechanisms may also play a role in the ultimate protein expression and that an increase in gene expression does not always translate to a functional increase in the transporter.

Comparative Efficacy of this compound on GLT1 Expression

The following table summarizes quantitative data from various studies investigating the effect of this compound on GLT1 expression in different brain regions and experimental models.

Brain RegionAnimal ModelThis compound DosageDurationChange in GLT1 ExpressionReference
HippocampusHealthy FVB/N mice200 mg/kg/day, i.p.5-7 daysSignificant increase[3]
CortexHealthy FVB/N mice200 mg/kg/day, i.p.5-7 daysSignificant increase[3]
StriatumHealthy FVB/N mice200 mg/kg/day, i.p.5-7 daysSignificant increase[3]
StriatumHealthy mice200 mg/kg/day4 daysIncreased expression (greater in females)[8][9]
Temporal CortexYoung male Wistar ratsNot specified7 daysNo significant change in protein[10]
HippocampusYoung male Wistar ratsNot specified7 daysNo significant change in protein[10]
Cerebral CortexR6/2 mice (Huntington's model)200 mg/kg, i.p.5 daysIncreased expression[2]
StriatumR6/2 mice (Huntington's model)200 mg/kg, i.p.5 daysIncreased expression[2]
Nucleus AccumbensAlcohol-preferring P rats100 mg/kg5 daysSignificantly higher expression[12]
Prefrontal CortexAlcohol-preferring P rats100 mg/kg5 daysSignificantly higher expression[12]

Signaling Pathways and Experimental Workflows

This compound is understood to exert its effects on GLT1 expression primarily through the activation of the nuclear factor-κB (NF-κB) signaling pathway.[4][13] This leads to increased transcription of the EAAT2 gene.[4][13] The proposed signaling cascade and a general experimental workflow for investigating the effects of compounds on GLT1 expression are illustrated below.

Ceftriaxone_NFkB_Pathway cluster_extracellular Extracellular cluster_cell Astrocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Unknown Receptor This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates IKK IKK Complex Signaling_Cascade->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65_active p50 p65 Active NF-κB IkB->NFkB_p50_p65_active Releases NFkB_p50_p65_inactive p50 p65 IκB Inactive NF-κB EAAT2_Gene EAAT2 Gene (GLT1) NFkB_p50_p65_active->EAAT2_Gene Binds to Promoter mRNA EAAT2 mRNA EAAT2_Gene->mRNA Transcription GLT1_Protein GLT1 Protein mRNA->GLT1_Protein Translation

Caption: this compound-induced GLT1 expression via the NF-κB pathway.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., mice, rats) Start->Animal_Model Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Treatment Administer this compound or Vehicle (Control) Grouping->Treatment Tissue_Collection Collect Brain Tissue (e.g., Hippocampus, Cortex) Treatment->Tissue_Collection Protein_Analysis Protein Expression Analysis (Western Blot, IHC) Tissue_Collection->Protein_Analysis mRNA_Analysis mRNA Expression Analysis (qPCR) Tissue_Collection->mRNA_Analysis Data_Analysis Quantitative Analysis and Statistical Comparison Protein_Analysis->Data_Analysis mRNA_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing GLT1 expression.

Experimental Protocols

1. Animal Models and this compound Administration (Adapted from[2][3])

  • Animals: Male FVB/N mice (5-7 weeks of age) or R6/2 transgenic mice and their wild-type littermates are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • This compound Preparation: this compound sodium salt is dissolved in sterile 0.9% saline.

  • Administration: Mice receive daily intraperitoneal (i.p.) injections of this compound (typically 200 mg/kg body weight) or an equivalent volume of saline (vehicle control) for a period of 5 to 7 consecutive days.

2. Western Blot Analysis for GLT1 Expression (Adapted from[2][3])

  • Tissue Homogenization: Following the treatment period, animals are euthanized, and specific brain regions (e.g., hippocampus, cortex, striatum) are rapidly dissected and homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GLT1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

3. Quantitative Real-Time PCR (qPCR) for EAAT2 mRNA Expression (Adapted from[10][11])

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the dissected brain tissue using a commercial RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. Gene-specific primers for EAAT2 and a reference gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of EAAT2 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression level is normalized to the reference gene and compared to the control group.

Alternatives to this compound

While this compound is the most extensively studied GLT1 upregulator, other compounds have been investigated for their potential to modulate glutamate transporter expression.

  • LDN/OSU-0212320: This compound has been shown to increase GLT1 expression in multiple brain regions, similar to this compound.[3] Interestingly, one study found that while both this compound and LDN/OSU-0212320 increased GLT1 expression, they did not accelerate the basal rate of glutamate clearance in healthy tissue, suggesting a more complex relationship between transporter expression and function.[3]

  • Other Beta-Lactam Antibiotics: The initial screen that identified this compound also found that other beta-lactam antibiotics can upregulate GLT1, although this compound was the most potent.[6]

  • Transcriptional Regulators: Compounds that can modulate the NF-κB pathway or other transcriptional regulators of the EAAT2 gene may also serve as potential alternatives for increasing GLT1 expression.

Conclusion

This compound remains a valuable pharmacological tool for upregulating GLT1 expression in preclinical research, particularly in models of neurological diseases characterized by deficient glutamate transport.[5] However, researchers should be mindful of the factors that can influence its efficacy and reproducibility, including the specific disease model, brain region, sex of the subjects, and the antibiotic's impact on the gut microbiome.[5][8][9] While the upregulation of GLT1 protein is a consistent finding in many disease models, the lack of a consistent effect in healthy animals and the disconnect sometimes observed between mRNA and protein levels highlight the complexity of glutamate transporter regulation.[5][10][11] The exploration of alternative compounds like LDN/OSU-0212320 and a deeper understanding of the downstream functional consequences of increased transporter expression are crucial next steps in harnessing the therapeutic potential of glutamate transporter modulation.

References

A Comparative Analysis of Ceftriaxone and Ampicillin Efficacy in Experimental Meningitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of experimental data reveals key differences in the efficacy of ceftriaxone and ampicillin in the treatment of bacterial meningitis. This guide synthesizes findings from various preclinical meningitis models, providing researchers, scientists, and drug development professionals with a comparative analysis of these two critical antibiotics. The data underscores the importance of pathogen-specific considerations in antibiotic selection for this life-threatening condition.

Executive Summary

This compound consistently demonstrates superior or comparable efficacy to ampicillin in clearing bacterial load in cerebrospinal fluid (CSF) across several experimental models of meningitis, particularly against gram-negative pathogens and resistant strains. While ampicillin remains a crucial therapeutic agent, especially for susceptible pathogens like Listeria monocytogenes, its efficacy can be limited by bacterial resistance mechanisms. This guide presents a detailed comparison of their performance, supported by quantitative data from key studies.

Comparative Efficacy Data

The following tables summarize the quantitative data on the bactericidal activity of this compound and ampicillin in various experimental meningitis models.

Table 1: Efficacy Against Escherichia coli in a Rabbit Meningitis Model

Treatment GroupDosageMean Bacterial Clearance Rate (log10 CFU/mL/h) ± SDReference
This compound100 mg/kg1.1 ± 0.4[1]
This compound10 mg/kgNot specified, but similar to high-dose ampicillin-sulbactam[1]
Ampicillin-Sulbactam500 mg/kg ampicillin + 500 mg/kg sulbactam (two doses)0.6 ± 0.3[1]
Control (no treatment)-Not specified (bacterial counts increased)[1]

This study utilized a beta-lactamase-producing strain of E. coli, and ampicillin was combined with a beta-lactamase inhibitor (sulbactam).

Table 2: Efficacy Against Listeria monocytogenes (In Vitro and In Vivo Models)

Treatment GroupModelKey FindingReference
Ampicillin + this compound (16 mg/L)In Vitro (Time-Kill Assay)2.5 log10 CFU reduction (bacteriostatic synergy)[2]
AmpicillinIn Vivo (Rabbit Model)Demonstrated greater bactericidal activity than penicillin[3]
This compoundIn Vivo (Rabbit Model)Data on monotherapy efficacy not available in the reviewed studies.

Note: In vitro studies suggest a synergistic effect when ampicillin and this compound are combined against L. monocytogenes. In vivo data for this compound monotherapy in a listeria meningitis model was not prominently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Rabbit Model of Bacterial Meningitis

This experimental workflow is a synthesized representation of protocols described in the cited literature[1][3].

G cluster_0 Phase 1: Induction of Meningitis cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Efficacy Assessment animal_prep Animal Preparation (New Zealand White Rabbits, 2.0-2.5 kg) anesthesia Anesthesia (e.g., ketamine and xylazine) animal_prep->anesthesia intracisternal_inoculation Intracisternal Inoculation (Direct injection of bacterial suspension into the cisterna magna) anesthesia->intracisternal_inoculation incubation Incubation Period (Approx. 16-18 hours to establish meningitis) intracisternal_inoculation->incubation csf_sampling_pre Pre-treatment CSF Sampling (Baseline bacterial count) incubation->csf_sampling_pre treatment_admin Treatment Administration (Intravenous injection of this compound or Ampicillin) csf_sampling_pre->treatment_admin csf_sampling_post Post-treatment CSF Sampling (Multiple time points, e.g., 2, 4, 8, 24 hours) treatment_admin->csf_sampling_post bacterial_quantification Bacterial Quantification (Serial dilution and plating of CSF for CFU counting) csf_sampling_post->bacterial_quantification data_analysis Data Analysis (Calculation of bacterial clearance rate) bacterial_quantification->data_analysis

Experimental workflow for the rabbit meningitis model.
Determination of Bacterial Clearance Rate

  • CSF Collection: Cerebrospinal fluid samples are collected at predetermined time points before and after antibiotic administration.

  • Serial Dilution: The CSF samples are serially diluted in a suitable broth medium.

  • Plating: Aliquots of each dilution are plated onto appropriate agar plates (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae).

  • Incubation: The plates are incubated under appropriate conditions (temperature, CO2 levels) for 18-24 hours.

  • Colony Counting: The number of colony-forming units (CFU) on each plate is counted.

  • Calculation: The bacterial concentration (CFU/mL) in the original CSF sample is calculated. The change in the logarithm of the bacterial concentration over time is then determined to express the bacterial clearance rate (Δlog10 CFU/mL/h).

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and ampicillin are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Intervention peptidoglycan_synthesis Peptidoglycan Precursor Synthesis transglycosylation Transglycosylation (Polymerization of glycan chains) peptidoglycan_synthesis->transglycosylation transpeptidation Transpeptidation (Cross-linking of peptide chains by PBPs) transglycosylation->transpeptidation stable_cell_wall Stable Cell Wall transpeptidation->stable_cell_wall antibiotics This compound / Ampicillin antibiotics->inhibition pbp Penicillin-Binding Proteins (PBPs) inhibition->pbp Binds to and inhibits cell_lysis Weakened Cell Wall & Cell Lysis pbp->cell_lysis Inhibition leads to

Mechanism of action of this compound and Ampicillin.

The binding of β-lactam antibiotics to Penicillin-Binding Proteins (PBPs) is an irreversible acylation reaction. This inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.

Conclusion

The evidence from experimental meningitis models suggests that this compound is a highly effective agent, particularly for meningitis caused by gram-negative bacteria and ampicillin-resistant strains. Ampicillin remains a valuable therapeutic option, especially in cases of Listeria monocytogenes meningitis, where its combination with other agents may offer synergistic benefits. The choice of antibiotic should be guided by the specific pathogen, its susceptibility profile, and the clinical context. Further research is warranted to explore the full potential of combination therapies and to develop novel strategies to combat antibiotic resistance in bacterial meningitis.

References

A Comparative Guide to the Cross-Validation of HPLC and Microbiological Assays for Ceftriaxone Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and development of pharmaceuticals, the accurate determination of antibiotic potency is paramount to ensure safety and efficacy. For Ceftriaxone, a third-generation cephalosporin antibiotic, both High-Performance Liquid Chromatography (HPLC) and microbiological assays are commonly employed for its quantification. This guide provides an objective comparison of these two analytical techniques, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their needs. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide stringent guidelines for the validation of such analytical methods.[1][2]

Principle of Methods

High-Performance Liquid Chromatography (HPLC) is a powerful physicochemical technique that separates, identifies, and quantifies components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically used, where the drug is separated on a nonpolar stationary phase and eluted with a polar mobile phase. The concentration of this compound is determined by measuring the absorbance of the eluate at a specific wavelength using a UV detector.[3][4][5] This method is highly specific and can distinguish the active pharmaceutical ingredient (API) from its degradation products, making it a stability-indicating assay.[6][7]

Microbiological assays , on the other hand, are bioassays that determine the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[8][9] The size of the inhibition zone is proportional to the concentration of the antibiotic in the sample. This method provides a direct measure of the biological activity of this compound.[10]

Quantitative Data Comparison

The performance of HPLC and microbiological assays for this compound can be evaluated based on several validation parameters. The following tables summarize typical performance characteristics gathered from various validated methods.

Table 1: Comparison of Validation Parameters for HPLC and Microbiological Assays for this compound

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Microbiological Assay
Linearity Range 0.2 - 150 µg/mL[3][6]2.6 - 64 µg/mL[11][12][13]
Accuracy (% Recovery) 99.42% - 101.18%[6][14]100.46% - 101.1%[12][13]
Precision (RSD %) Intraday: < 1%, Interday: < 1%[6][14]Repeatability: 1.40% - 1.7%, Intermediate: 2.1% - 2.2%[11][12][13]
Limit of Detection (LOD) 0.9 µg/mLNot typically reported, but sensitive to low concentrations
Limit of Quantification (LOQ) 2.7 µg/mLWithin the lower end of the linearity range
Analysis Time ~10 - 20 minutes per sample[3][4]18 - 24 hours (due to incubation)[12][15]
Specificity High, can separate from degradation productsHigh for biological activity, but may not distinguish between active metabolites

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a typical validated RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4][6]

  • Mobile Phase: A mixture of a buffer solution (e.g., potassium phosphate buffer pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 77:23 v/v).[6]

  • Flow Rate: 1.0 - 1.15 mL/min.[4][6]

  • Detection Wavelength: 230 nm or 242 nm.[5][6]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 20-150 µg/mL).[6]

  • Sample Solution: For pharmaceutical dosage forms, accurately weigh a portion of the powdered sample, dissolve it in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to obtain a concentration within the calibration range.[4]

3. Analysis Procedure:

  • Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Microbiological Agar Diffusion Assay for this compound

This protocol describes a common agar diffusion (cylinder-plate) method for determining the potency of this compound.

1. Materials and Microorganism:

  • Test Organism: A susceptible strain of Bacillus subtilis (e.g., ATCC 6633) or Staphylococcus aureus (e.g., ATCC 6538P).[11][12]

  • Culture Media: A suitable agar medium for the growth of the test organism (e.g., Antibiotic Medium No. 11).[1]

  • Standard and Sample Preparation:

    • This compound Reference Standard: Prepare a stock solution of known potency and a series of dilutions in a suitable buffer (e.g., phosphate buffer pH 6.0).[12][13]

    • Sample Solution: Extract this compound from the sample matrix and prepare dilutions in the same buffer to obtain a concentration expected to be in the range of the standard curve (e.g., 16-64 µg/mL).[11][13]

2. Assay Procedure (Cylinder-Plate Method):

  • Preparation of Plates: Prepare Petri dishes with a base layer of sterile agar medium. Overlay with a seeded agar layer inoculated with the test microorganism.

  • Application of Solutions: Place sterile stainless steel cylinders on the surface of the solidified agar. Fill the cylinders with the standard and sample solutions.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18 hours.[12][15]

  • Measurement: After incubation, measure the diameter of the zones of inhibition around each cylinder.

3. Data Analysis:

  • Construct a calibration curve by plotting the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.

  • Determine the potency of the sample by interpolating the mean diameter of its inhibition zone on the standard curve.

Workflow for Cross-Validation

The cross-validation of HPLC and microbiological assays involves a systematic comparison of their performance characteristics to ensure that the alternative method (often HPLC) provides equivalent results to the established method (often the microbiological assay).

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_micro Microbiological Assay cluster_analysis Data Analysis & Comparison Sample Single Batch of this compound Sample HPLC_Prep Prepare Solutions for HPLC Sample->HPLC_Prep Micro_Prep Prepare Solutions for Bioassay Sample->Micro_Prep Std This compound Reference Standard Std->HPLC_Prep Std->Micro_Prep HPLC_Run Chromatographic Run HPLC_Prep->HPLC_Run Inject Samples HPLC_Data Peak Area Measurement HPLC_Run->HPLC_Data Potency_HPLC Calculate Potency (HPLC) HPLC_Data->Potency_HPLC Micro_Run Incubation (18-24h) Micro_Prep->Micro_Run Apply to Plates Micro_Data Zone of Inhibition Measurement Micro_Run->Micro_Data Potency_Micro Calculate Potency (Bioassay) Micro_Data->Potency_Micro Compare Statistical Comparison (e.g., t-test, F-test) Potency_HPLC->Compare Potency_Micro->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Cross-validation workflow for HPLC and microbiological assays.

Conclusion

Both HPLC and microbiological assays are suitable for determining the potency of this compound, but they offer different advantages. HPLC provides high specificity, precision, and a much shorter analysis time, making it ideal for routine quality control and stability studies.[3][5] The microbiological assay, while more time-consuming and less precise, measures the biological activity of the antibiotic, which can be a crucial parameter.[8] The choice of method should be based on the specific requirements of the analysis. For regulatory purposes, a cross-validation study is essential to demonstrate the equivalency of an alternative physicochemical method like HPLC to a compendial microbiological assay.[16]

References

In Vitro Efficacy of Ceftriaxone Compared to Novel Antibiotic Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the widely used third-generation cephalosporin, Ceftriaxone, against a range of new and emerging antibiotic candidates. The following sections detail the comparative antimicrobial activity through quantitative data, outline the experimental methodologies used for these assessments, and visualize the mechanisms of action and experimental workflows.

Data Presentation: Comparative Antimicrobial Activity

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and selected new antibiotic candidates against various clinically relevant bacterial isolates. Lower MIC values indicate greater potency.

Table 1: Comparative MIC₅₀ and MIC₉₀ (µg/mL) of this compound and New Antibiotic Candidates against Gram-Negative Bacteria

Antibiotic/CombinationOrganismThis compound MIC₅₀/MIC₉₀New Candidate MIC₅₀/MIC₉₀Reference(s)
This compound-Sulbactam-EDTA (CSE) E. coli (ESBL-producing)>32 / >32Varies; combination shows significantly lowered MICs[1][2]
K. pneumoniae (ESBL-producing)>32 / >32Varies; combination shows significantly lowered MICs[1][2]
Acinetobacter spp. (Carbapenem-resistant)-97% Susceptibility[1]
Pseudomonas spp. (Carbapenem-resistant)-97% Susceptibility[1]
Cefiderocol P. aeruginosa-0.5 / 4[3]
A. baumannii (Carbapenem-resistant)-0.5 / 4[4]
Enterobacterales (Carbapenem-resistant)-Potent activity reported[5]
Ceftazidime-avibactam Enterobacterales (Carbapenem-resistant)>32 / >32Susceptibility restored in many isolates[6][7]
Ceftolozane-tazobactam P. aeruginosa (MDR)-High susceptibility rates reported[8][9][10]
Eravacycline A. baumannii-0.5 / 1[11][12][13]
E. coli-0.12 / 0.5[11][12]
K. pneumoniae-0.25 / 1[11][12]
Imipenem-relebactam Enterobacterales (AmpC-producing)-Susceptibility restored in many isolates[14]
Meropenem-vaborbactam K. pneumoniae (KPC-producing)>32 / >32All tested isolates susceptible[15][16][17]

Note: MIC data can vary significantly based on the specific strains tested and the methodology used. The data presented here is a summary from various studies for comparative purposes.

Table 2: Comparative MIC (µg/mL) of this compound and Other Novel Candidates against Various Pathogens

AntibioticOrganismThis compound MICNew Candidate MICReference(s)
Cystobactamids N. gonorrhoeae (this compound-resistant)HighPotent activity reported[18][19]
Chelocardins S. aureus (MRSA)-MICs in the low µg/mL range[20]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent and was a primary method for generating the data in the tables above.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is observed as the first well in the dilution series that appears clear.

E-test (Epsilometer Test) for Minimum Inhibitory Concentration (MIC) Determination

The E-test is a gradient diffusion method that provides a quantitative measure of antimicrobial susceptibility.

Protocol:

  • Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.

  • Application of E-test Strip: An E-test strip, which is a plastic strip with a predefined gradient of the antibiotic, is aseptically applied to the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[3]

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

In this method, the antimicrobial agent is incorporated into the agar medium before it solidifies.

Protocol:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanisms of Action and Resistance

The following diagrams illustrate the mechanisms of action for this compound and the new antibiotic candidates, as well as common bacterial resistance mechanisms.

Ceftriaxone_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes CellLysis Cell Lysis CellWall->CellLysis Leads to Ceftriaxone_in This compound Ceftriaxone_in->PBP Binds to Ceftriaxone_in->CellWall Inhibits Synthesis Ceftriaxone_out This compound Ceftriaxone_out->Ceftriaxone_in Enters Periplasm

Caption: Mechanism of action of this compound.

Beta_Lactamase_Resistance cluster_bacterium Resistant Bacterium BetaLactamase β-Lactamase Enzyme Inactive_this compound Inactive Metabolite BetaLactamase->Inactive_this compound Results in Ceftriaxone_in This compound Ceftriaxone_in->BetaLactamase Hydrolyzed by Ceftriaxone_out This compound Ceftriaxone_out->Ceftriaxone_in Enters Periplasm CSE_Mechanism_of_Action cluster_bacterium Bacterial Cell BetaLactamase β-Lactamase MBL Metallo-β-Lactamase (MBL) PBP PBPs CellWall Cell Wall PBP->CellWall Inhibits Synthesis This compound This compound This compound->PBP Binds to Sulbactam Sulbactam Sulbactam->BetaLactamase Inhibits EDTA EDTA EDTA->MBL Inhibits (Chelates Zn²⁺) EDTA->CellWall Increases Permeability Cefiderocol_Mechanism_of_Action cluster_bacterium Bacterial Cell IronTransporter Iron Transporter Cefiderocol_in Cefiderocol IronTransporter->Cefiderocol_in Actively Transports ('Trojan Horse') PBP PBPs CellWall Cell Wall PBP->CellWall Inhibits Synthesis Cefiderocol_in->PBP Binds to Cefiderocol_out Cefiderocol Iron Fe³⁺ Cefiderocol_out->Iron Chelates Iron->IronTransporter Binds to BL_BLI_Mechanism cluster_bacterium Resistant Bacterium BetaLactamase β-Lactamase PBP PBPs CellWall Cell Wall PBP->CellWall Inhibits Synthesis BetaLactam β-Lactam (e.g., Ceftazidime, Ceftolozane, Imipenem, Meropenem) BetaLactam->BetaLactamase Protected from Hydrolysis BetaLactam->PBP Binds to BLI β-Lactamase Inhibitor (e.g., Avibactam, Tazobactam, Relebactam, Vaborbactam) BLI->BetaLactamase Inhibits Eravacycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 30S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Binding Blocked Eravacycline Eravacycline Eravacycline->Ribosome Binds to Chelocardin_Cystobactamid_Mechanisms cluster_chelocardin Chelocardin cluster_cystobactamid Cystobactamids Chelocardin Chelocardin Membrane Bacterial Membrane Chelocardin->Membrane Disrupts Integrity ProteinSynth Protein Synthesis Chelocardin->ProteinSynth Inhibits (at low conc.) Cystobactamid Cystobactamids Gyrase DNA Gyrase Cystobactamid->Gyrase Inhibits DNA DNA Replication Gyrase->DNA Inhibits AST_Workflow Start Start: Obtain Bacterial Isolate Culture Culture Isolate on Appropriate Agar Start->Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum SusceptibilityTest Perform Susceptibility Test (Broth Microdilution, E-test, or Agar Dilution) Inoculum->SusceptibilityTest Incubate Incubate at 35±2°C for 16-20 hours SusceptibilityTest->Incubate ReadResults Read and Record MIC Value Incubate->ReadResults Interpret Interpret Results (Susceptible, Intermediate, Resistant) ReadResults->Interpret End End: Report MIC Interpret->End

References

Validating the In Vivo Anti-Inflammatory Effects of Ceftriaxone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Ceftriaxone against other established anti-inflammatory agents. The following sections present supporting experimental data from various animal models of inflammation, detailed experimental protocols, and visualizations of key biological pathways and workflows to offer a comprehensive overview for research and drug development purposes.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory properties of this compound have been investigated in several in vivo models, with a primary focus on neuroinflammation. To contextualize its efficacy, this section compares its performance with that of other well-known anti-inflammatory drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, the corticosteroid Dexamethasone, and the antibiotic Minocycline, which is also known for its anti-inflammatory properties.

Traumatic Brain Injury (TBI) Model

In a rat model of traumatic brain injury (TBI), this compound has been shown to exert neuroprotective effects by reducing neuroinflammation. Studies have demonstrated its ability to decrease the levels of pro-inflammatory cytokines. For a comparative perspective, data from similar TBI models using other anti-inflammatory agents are presented below.

DrugAnimal ModelDosageKey Inflammatory Markers and Effects
This compound Rat (Lateral Cortical Impact)200 mg/kg, i.v. IL-1β, IFN-γ, TNF-α[1]
Ibuprofen Rat (TBI)Not Specified Brain IL-1β (No significant change in brain IL-10)[1][2]
Celecoxib Rat (TBI)Not Specified Brain IL-1β (No significant change in brain IL-10)[1][2]
Dexamethasone Rat (TBI with Seawater Drowning)Not Specified IL-8, TNF-α[3]
Minocycline Rat (Hypothermic Cardiac Arrest)90 mg/kg TNF-α in cortex, hippocampus, and striatum[4]
Alzheimer's Disease Model

Neuroinflammation is a key pathological feature of Alzheimer's disease (AD). This compound has been evaluated in mouse models of AD, where it has demonstrated the ability to attenuate the neuroinflammatory response. The following table compares these findings with those of other agents in similar models.

DrugAnimal ModelDosageKey Inflammatory Markers and Effects
This compound Mouse (Aβ25-35 induced)100 mg/kg/day, i.p. Amyloid deposition and neuroinflammatory response[2]
Ibuprofen Mouse (Transgenic AD model)375 ppm in chow IL-1β[5][6]
Celecoxib Rat (Soluble Aβ-treated)Not Specified COX-2, Pro-inflammatory cytokines in hippocampus[7]
Dexamethasone Mouse (Transgenic AD model)1 µM CD68 (marker of microglial activation)[8]
Minocycline Mouse (htau model)Not Specified MCP-1, MCP-5, IL-6, IL-10, Eotaxin, I-309[9][10]
Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic method for evaluating acute peripheral inflammation. This compound has been shown to have anti-inflammatory and antiallodynic effects in this model, modulating cytokine levels. Below is a comparison with other anti-inflammatory drugs in the same model.

DrugAnimal ModelDosageKey Inflammatory Markers and Effects
This compound Rat200 mg/kg, i.p.Modulates TNF-α and IL-10 serum concentrations[11]
Ibuprofen Rat100 mg/kgInhibition of paw edema[12]
Celecoxib Rat3 mg/kg, i.p. Serum TNF-α, Serum IL-10[13]
Dexamethasone Not Directly Compared in Cited StudiesNot ApplicableNot Applicable
Minocycline Not Directly Compared in Cited StudiesNot ApplicableNot Applicable

Experimental Protocols

Traumatic Brain Injury (TBI) in Rats

Objective: To induce a focal brain injury to study the subsequent neuroinflammatory cascade and the effects of therapeutic agents.

Protocol:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • The rat is placed in a stereotaxic frame.

    • A midline scalp incision is made to expose the skull.

    • A craniotomy is performed over the desired cortical area (e.g., parietal cortex).

    • Lateral Fluid Percussion Injury: A fluid percussion device is used to deliver a controlled pulse of saline onto the dura, causing a reproducible brain injury.

    • Cortical Impact Injury: A mechanical impactor with a defined tip size is used to directly impact the exposed cortex at a specific velocity and depth.

  • Post-operative Care: The incision is sutured, and the animal is allowed to recover in a heated cage. Analgesics are administered as required.

  • Drug Administration: this compound or the comparator drug is administered at the specified dosage and route (e.g., intraperitoneally or intravenously) at defined time points post-injury.

  • Tissue Collection and Analysis: At the experimental endpoint, animals are euthanized, and brain tissue is collected for analysis of inflammatory markers (e.g., ELISA for cytokines) and histological evaluation.

Alzheimer's Disease Model (Aβ25-35 Injection) in Mice

Objective: To model the neuroinflammation associated with Alzheimer's disease through the intracerebroventricular injection of amyloid-beta peptide.

Protocol:

  • Animal Model: Adult male mice (e.g., C57BL/6) are used.

  • Aβ Peptide Preparation: Amyloid-beta fragment 25-35 (Aβ25-35) is dissolved in sterile water and incubated to form aggregates, which are neurotoxic.

  • Anesthesia: Mice are anesthetized as described for the TBI model.

  • Stereotaxic Surgery:

    • The mouse is placed in a stereotaxic frame.

    • A small hole is drilled in the skull at the coordinates corresponding to the lateral ventricles.

    • Aβ25-35 solution is slowly injected into the ventricles using a microsyringe.

  • Post-operative Care: The incision is closed, and the animal is monitored during recovery.

  • Drug Administration: this compound or the comparator drug is administered daily via the specified route for the duration of the study.

  • Behavioral and Biochemical Analysis: Cognitive function can be assessed using behavioral tests (e.g., Morris water maze). At the end of the study, brain tissue is collected for the analysis of neuroinflammation and amyloid plaque deposition.[2]

Carrageenan-Induced Paw Edema in Rats

Objective: To induce acute local inflammation in the paw to evaluate the efficacy of anti-inflammatory compounds.

Protocol:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Drug Pre-treatment: this compound or the comparator drug is administered (e.g., orally or intraperitoneally) at a defined time before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The increase in paw volume is an indicator of the inflammatory edema.

  • Data Analysis: The percentage inhibition of edema by the drug treatment is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.

  • Cytokine Analysis: At the end of the experiment, blood and/or paw tissue can be collected to measure the levels of inflammatory cytokines.[14]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in biological samples (serum, plasma, or brain homogenates).

Protocol:

  • Sample Preparation:

    • Serum/Plasma: Blood is collected and centrifuged to separate serum or plasma.

    • Brain Tissue: Brain tissue is homogenized in a lysis buffer containing protease inhibitors and then centrifuged to collect the supernatant.

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is washed, and non-specific binding sites are blocked.

    • Standards (known concentrations of the cytokine) and samples are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

    • A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added and incubated.

    • After another wash, a substrate for the enzyme is added, leading to a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this standard curve.

Visualizations

Signaling Pathway of Inflammation

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_pathways Intracellular Signaling cluster_mediators Inflammatory Mediators cluster_drugs Therapeutic Intervention Inflammatory_Stimulus e.g., TBI, Aβ, Carrageenan Microglia_Macrophages Microglia / Macrophages Inflammatory_Stimulus->Microglia_Macrophages Activation NF_kB_Pathway NF-κB Pathway Microglia_Macrophages->NF_kB_Pathway MAPK_Pathway MAPK Pathway Microglia_Macrophages->MAPK_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Upregulation MAPK_Pathway->Pro_inflammatory_Cytokines Upregulation Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) This compound This compound This compound->Pro_inflammatory_Cytokines Inhibition This compound->Anti_inflammatory_Cytokines Upregulation NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->Pro_inflammatory_Cytokines Inhibition Corticosteroids Corticosteroids (Dexamethasone) Corticosteroids->Pro_inflammatory_Cytokines Inhibition Minocycline Minocycline Minocycline->Pro_inflammatory_Cytokines Inhibition

Caption: Simplified signaling pathway of inflammation and points of intervention.

Experimental Workflow: Traumatic Brain Injury Model

TBI_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Surgery Craniotomy Anesthesia->Surgery Injury Induce TBI (Fluid Percussion or Cortical Impact) Surgery->Injury Treatment Administer this compound or Comparator Drug Injury->Treatment Monitoring Post-operative Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tissue Collection & Cytokine Analysis (ELISA) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo Traumatic Brain Injury model.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow Start Start Grouping Animal Grouping Start->Grouping Pre_treatment Administer this compound or Comparator Drug Grouping->Pre_treatment Carrageenan_Injection Inject Carrageenan into Paw Pre_treatment->Carrageenan_Injection Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Measurement Data_Collection Collect Data at Multiple Time Points Measurement->Data_Collection Hourly Analysis Calculate Edema Inhibition & Analyze Cytokines Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo Carrageenan-Induced Paw Edema model.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Ceftriaxone Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Procedures for the Safe Disposal of Ceftriaxone in Laboratory Settings

Proper disposal of the antibiotic this compound is a critical component of laboratory safety and environmental stewardship. Improper disposal can contribute to the proliferation of antibiotic-resistant bacteria and environmental contamination. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe and compliant disposal of this compound waste, ensuring the integrity of your research and the safety of the broader community.

Immediate Safety and Disposal Plan: A Step-by-Step Protocol

All this compound waste is to be treated as chemical waste and designated for incineration. Autoclaving may not be sufficient for the complete degradation of this compound.

Segregation at the Source:

Immediately upon generation, segregate this compound waste from the general laboratory waste stream. Use designated, clearly labeled, leak-proof waste containers.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound (e.g., stock solutions, unused media, cell culture supernatants) in a dedicated, shatter-proof container labeled "this compound Waste for Incineration."

    • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste:

    • Place all materials that have come into contact with this compound, including gloves, pipette tips, flasks, and petri dishes, into a designated biohazard bag or a sturdy, leak-proof container labeled "this compound Contaminated Solids for Incineration."

    • For items with sharp edges, use a designated sharps container that is also labeled for this compound waste.

  • Pure this compound Powder:

    • Unused or expired this compound powder should be disposed of in its original container, securely sealed, and placed within the designated "this compound Waste for Incineration" container.

Packaging for Disposal:
  • Ensure all liquid waste containers are securely capped to prevent leakage.

  • Seal solid waste bags or containers when they are three-quarters full to prevent spillage.

  • Decontaminate the exterior of all waste containers before moving them to a central accumulation area.

Storage and Collection:
  • Store sealed this compound waste containers in a designated, secure area away from general lab traffic.

  • Follow your institution's procedures for scheduling a pickup by the certified hazardous waste disposal vendor. Ensure all required waste manifests are completed accurately.

Prohibited Disposal Methods:
  • DO NOT dispose of this compound waste down the drain. Conventional wastewater treatment plants are not equipped to remove this antibiotic effectively.[1][2]

  • DO NOT place this compound waste in the regular trash.

  • DO NOT attempt to neutralize this compound with other chemicals unless it is part of a validated and approved institutional protocol.

Quantitative Data on this compound Degradation

For research purposes, several advanced oxidation processes (AOPs) have been shown to be effective in degrading this compound in aqueous solutions. The following table summarizes the efficiency of two such methods. It is important to note that these are experimental methods and are not a substitute for the primary disposal route of incineration for laboratory waste.

Degradation MethodKey ParametersDegradation EfficiencyReference
Fenton Oxidation pH: 2.6, 0.4 M Fenton reagent, Fe²⁺/H₂O₂ ratio of 1:8, 30 min reaction time84.6% reduction in COD[1]
UVC/H₂O₂ Oxidation pH: 5, 10 mg/L H₂O₂, initial this compound concentration of 10 mg/L, 120 min reaction time100% degradation[3]

COD: Chemical Oxygen Demand

Experimental Protocols for this compound Degradation

The following are summaries of experimental protocols for the degradation of this compound for research and informational purposes. These procedures should only be carried out by trained personnel in a controlled laboratory setting.

Fenton Oxidation Protocol

This process utilizes Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to create highly reactive hydroxyl radicals that can oxidize this compound.

  • Preparation: In a suitable reaction vessel, adjust the pH of the this compound solution to 2.6 using sulfuric acid.[1]

  • Reagent Addition: Introduce the Fenton reagent with a molar concentration of 0.4 M and a ferrous iron (Fe²⁺) to hydrogen peroxide (H₂O₂) molar ratio of 1:8.[1]

  • Reaction: Allow the reaction to proceed for 30 minutes at ambient temperature.[1]

  • Neutralization: After the reaction, neutralize the solution by adding a suitable base, such as sodium hydroxide.

  • Analysis: Analyze the treated solution to determine the extent of this compound degradation.

UVC/H₂O₂ Oxidation Protocol

This advanced oxidation process uses ultraviolet C (UVC) light to cleave hydrogen peroxide, generating hydroxyl radicals that degrade this compound.

  • Preparation: In a photochemical reactor, prepare an aqueous solution of this compound at a concentration of 10 mg/L.[3]

  • pH Adjustment: Adjust the pH of the solution to 5.[3]

  • Reagent Addition: Add hydrogen peroxide to the solution to achieve a concentration of 10 mg/L.[3]

  • Irradiation: Irradiate the solution with a UVC lamp for 120 minutes.[3]

  • Analysis: Following the irradiation period, analyze the solution to quantify the degradation of this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

CeftriaxoneDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes, Plates) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles, Contaminated Glass) waste_type->sharps_waste Sharps powder_waste Pure/Expired Powder waste_type->powder_waste Powder collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Leak-Proof Biohazard Bag/Container solid_waste->collect_solid collect_sharps Collect in Labeled, Puncture-Resistant Sharps Container sharps_waste->collect_sharps collect_powder Secure in Original Container Place in Waste Container powder_waste->collect_powder storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage collect_sharps->storage collect_powder->storage pickup Schedule Pickup by Certified Waste Vendor storage->pickup incineration Incineration pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ceftriaxone
Reactant of Route 2
Reactant of Route 2
Ceftriaxone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.